Centhaquin
説明
CENTHAQUINE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.
structure given in first source
See also: Centhaquine Citrate (active moiety of).
特性
IUPAC Name |
2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNWGFBJUHIJKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206680 | |
| Record name | Centhaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57961-90-7 | |
| Record name | Centhaquin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57961-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Centhaquine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Centhaquine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16122 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Centhaquine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CENTHAQUINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Centhaquin's Engagement with α2A and α2B Adrenergic Receptors: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centhaquin is a novel resuscitative agent demonstrating a unique dual-action mechanism through its agonistic activity at both α2A and α2B adrenergic receptors. This technical guide provides an in-depth exploration of this compound's interaction with these two receptor subtypes, consolidating the current understanding of its pharmacological effects. While specific quantitative binding and functional data are not publicly available, this document outlines the established qualitative mechanism of action, the associated signaling pathways, and the putative experimental methodologies for their characterization. The distinct physiological outcomes of this compound's engagement with α2A and α2B receptors underscore its potential in critical care medicine, particularly in the management of hypovolemic shock.
Introduction
This compound, chemically known as 2-[2-(4-(3-methylphenyl)-1-piperazinyl)]ethyl-quinoline, is a cardiovascular agent initially investigated for its antihypertensive properties.[1] Subsequent research has repurposed it as a first-in-class resuscitative agent for hypovolemic shock.[2][3] Its efficacy stems from a nuanced interaction with the adrenergic system, specifically as an agonist at α2A and α2B adrenergic receptor subtypes.[4] This dual agonism results in a coordinated physiological response that improves hemodynamic stability in shock states.[2][4] This document serves as a technical guide to the a2A and a2B adrenergic receptor activity of this compound, intended for a scientific audience engaged in pharmacological research and drug development.
Mechanism of Action at α2 Adrenergic Receptors
This compound's therapeutic effect is a composite of its distinct actions on α2B and central α2A adrenergic receptors.[2][5]
-
α2B Adrenergic Receptor Agonism: Primarily located on venous smooth muscle cells, the activation of α2B receptors by this compound induces venoconstriction.[2][3] This action increases venous return to the heart, thereby augmenting cardiac preload, stroke volume, and ultimately, cardiac output.[5][6] This is a key mechanism in restoring tissue perfusion in hypovolemic shock.[2]
-
Central α2A Adrenergic Receptor Agonism: this compound also acts on α2A adrenergic receptors located in the central nervous system.[2][5] Agonism at these presynaptic autoreceptors inhibits the release of norepinephrine, leading to a reduction in sympathetic outflow.[7] This central action results in decreased systemic vascular resistance, which, in concert with the increased cardiac output from α2B agonism, contributes to improved overall tissue blood perfusion without excessively increasing cardiac workload.[2][5]
The resuscitative effects of this compound are reportedly blocked by α2-adrenergic receptor antagonists such as yohimbine and atipamezole, confirming the essential role of these receptors in its mechanism of action.[6]
Quantitative Pharmacological Data
Despite extensive searching of publicly available scientific literature, specific quantitative data on the binding affinity (Ki) and functional potency (EC50 or IC50) of this compound at human or animal α2A and α2B adrenergic receptors could not be located. This information is likely held in proprietary databases. For context, such data would typically be presented as follows:
Table 1: Hypothetical Binding Affinity of this compound at α2A and α2B Adrenergic Receptors
| Receptor Subtype | Ligand | K_i_ (nM) |
| α2A Adrenergic | This compound | [Data Not Available] |
| α2B Adrenergic | This compound | [Data Not Available] |
Table 2: Hypothetical Functional Potency of this compound at α2A and α2B Adrenergic Receptors
| Assay Type | Receptor Subtype | Ligand | EC_50_ (nM) |
| [³⁵S]GTPγS Binding | α2A Adrenergic | This compound | [Data Not Available] |
| [³⁵S]GTPγS Binding | α2B Adrenergic | This compound | [Data Not Available] |
| cAMP Inhibition | α2A Adrenergic | This compound | [Data Not Available] |
| cAMP Inhibition | α2B Adrenergic | This compound | [Data Not Available] |
Signaling Pathways
Both α2A and α2B adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gαi.[4] The agonistic action of this compound at these receptors initiates a well-characterized signaling cascade:
-
Receptor Activation: this compound binds to the orthosteric site of the α2A and α2B adrenergic receptors, inducing a conformational change.
-
G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gαi protein.
-
G-Protein Dissociation: The Gαi-GTP complex dissociates from the βγ-subunits.
-
Downstream Effector Modulation: The dissociated Gαi-GTP complex inhibits the activity of adenylyl cyclase.
-
Second Messenger Regulation: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
This reduction in cAMP levels leads to the downstream physiological effects associated with α2-adrenergic receptor activation.
Figure 1. this compound-mediated α2 adrenergic receptor signaling pathway.
Experimental Protocols
While specific protocols for this compound are not available, the following represent standard methodologies for characterizing the activity of a compound at α2A and α2B adrenergic receptors.
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Ki) of a test compound.
-
Objective: To quantify the affinity of this compound for α2A and α2B adrenergic receptors.
-
Materials:
-
Cell membranes prepared from cell lines stably expressing human α2A or α2B adrenergic receptors (e.g., CHO or HEK293 cells).
-
A suitable radioligand with high affinity and selectivity for α2-adrenergic receptors (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).
-
This compound citrate at various concentrations.
-
Non-specific binding control (e.g., a high concentration of an unlabeled α2-adrenergic antagonist like phentolamine).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.
-
Parallel incubations are performed in the presence of the non-specific binding control to determine non-specific binding.
-
After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Figure 2. Generalized workflow for a radioligand binding assay.
Functional Assays
Functional assays are crucial for determining the potency (EC50) and efficacy of a compound as an agonist or antagonist.
-
Objective: To measure the this compound-induced activation of Gαi proteins coupled to α2A and α2B receptors.
-
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G-protein in its active state, and its incorporation is a measure of receptor activation.
-
Procedure:
-
Cell membranes expressing the receptor of interest are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
The reaction is allowed to proceed for a defined period.
-
The assay is terminated by rapid filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
The concentration-response curve is plotted to determine the EC50 and the maximal effect (Emax) of this compound.
-
-
Objective: To measure the functional consequence of Gαi activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
-
Procedure:
-
Whole cells expressing the α2A or α2B receptor are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with an agent that increases basal cAMP levels, such as forskolin (a direct activator of adenylyl cyclase).
-
Concurrently, the cells are treated with varying concentrations of this compound.
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based biosensors.
-
The inhibitory effect of this compound on forskolin-stimulated cAMP accumulation is quantified, and the IC50 value is determined.
-
Conclusion
This compound exhibits a unique and clinically relevant pharmacological profile through its dual agonistic activity at α2A and α2B adrenergic receptors. Its action on α2B receptors enhances cardiac output by increasing venous return, while its central α2A agonism reduces systemic vascular resistance, collectively leading to improved hemodynamic stability and tissue perfusion in states of hypovolemic shock. While the qualitative mechanism of action is well-established, the public availability of specific quantitative binding and functional data would further solidify the understanding of its receptor pharmacology and aid in the development of future adrenergic receptor modulators. The experimental protocols outlined herein provide a standard framework for the in vitro characterization of such compounds.
References
- 1. Pharmacological studies on 2-(2-(4-(3-methylphenyl)-1-piperazinyl)ethyl) quinoline (this compound). I. Hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Portico [access.portico.org]
- 6. Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Studies of Centhaquin in Hemorrhagic Shock: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early preclinical studies of Centhaquin (also known as Lyfaquin®), a first-in-class resuscitative agent for the management of hemorrhagic shock. The document synthesizes key findings on its mechanism of action, efficacy in various animal models, and the experimental protocols employed in these foundational studies.
Introduction
Hemorrhagic shock, a life-threatening condition characterized by inadequate tissue perfusion due to severe blood loss, necessitates rapid and effective resuscitation to prevent irreversible organ damage and mortality[1]. Traditional resuscitation strategies, while crucial, have limitations[2]. This compound citrate (PMZ-2010) has emerged as a novel agent that has demonstrated significant efficacy in preclinical models of hemorrhagic shock by improving hemodynamic parameters, reducing metabolic acidosis, and increasing survival rates[3][4][5].
Mechanism of Action
This compound possesses a unique dual-action mechanism that distinguishes it from conventional vasopressors[3][6]. Its primary actions are mediated through the modulation of adrenergic receptors:
-
Peripheral α2B Adrenergic Receptor Stimulation: this compound acts on α2B adrenergic receptors located in the venous system[1][7]. This stimulation induces venoconstriction, which mobilizes pooled blood from the venous circulation back towards the heart[2][3]. This action increases venous return (cardiac preload), subsequently enhancing cardiac output and stroke volume[2][6].
-
Central α2A Adrenergic Receptor Stimulation: this compound also stimulates α2A adrenergic receptors in the brain[6][8]. This central action leads to a sympatholytic effect, reducing the systemic release of norepinephrine[7][9]. The outcome is mild arterial vasodilation, which decreases systemic vascular resistance (cardiac afterload) and improves tissue perfusion without the risk of excessive vasoconstriction often seen with other agents[3][10].
This combined mechanism of augmenting venous return while facilitating arterial flow allows this compound to improve overall circulation and oxygen delivery to vital organs[2][3]. Importantly, it does not act on beta-adrenergic receptors, mitigating the risk of cardiac arrhythmias[3][6].
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound in the context of hemorrhagic shock resuscitation.
Preclinical Efficacy: Quantitative Data
This compound has been evaluated in multiple preclinical models of hemorrhagic shock, including rats, rabbits, and swine. The following tables summarize the key quantitative outcomes from these studies.
Rat Models of Hemorrhagic Shock
| Parameter | Control Group (Lactated Ringer's) | This compound (0.017 mg/kg) | This compound (0.05 mg/kg) | Reference |
| Survival Time (min) | 78 ± 10 | 291 ± 57 | 387 ± 39 | [11] |
| Blood Lactate (mmol/L) at 60 min post-resuscitation | 10.20 ± 0.61 (increase from 7.22) | 3.55 ± 0.07 (decrease) | 4.08 ± 0.28 (decrease) | [11] |
| Mean Arterial Pressure (MAP) (% change) | -29% | +55% | +59% | [11] |
| Cardiac Output (CO) (% change) | -28% | +260% | +180% | [11] |
| Systemic Vascular Resistance (% change) | -6% | -57% | -41% | [11] |
Rabbit and Swine Models of Hemorrhagic Shock
| Parameter | Animal Model | Control Group | This compound Group | Reference |
| Fluid for Resuscitation (mL) | Rabbit | 207.82 ± 9.08 | 133.60 ± 11.91 | [12] |
| Time to Target MAP (min) | Swine | 36.88 | 7.1 | [5] |
| 24-hour Survival Rate | Swine | 3/10 | 7/10 | [13] |
| Wet/Dry Lung Weight Ratio | Swine | 4.8 ± 1.6 | 3.08 ± 0.6 | [13] |
Experimental Protocols
The preclinical evaluation of this compound involved various controlled and uncontrolled hemorrhagic shock models. Below are detailed methodologies for key experiments.
Rat Model of Controlled Hemorrhagic Shock
-
Animal Model: Male Sprague-Dawley rats[11].
-
Anesthesia: Urethane was used to anesthetize the animals[14].
-
Instrumentation: Catheters were placed for blood withdrawal, drug administration, and continuous monitoring of hemodynamic parameters like Mean Arterial Pressure (MAP) and heart rate[11][14].
-
Hemorrhage Induction: A controlled hemorrhage was induced by withdrawing blood to achieve and maintain a specific hypotensive state (e.g., MAP of 40-45 mmHg)[13]. In some studies, a fixed volume of blood was removed over a set period[14].
-
Resuscitation: Following the induction of shock, animals were randomized into groups.
-
Monitoring and Endpoints: Key parameters were monitored throughout the experiment, including MAP, cardiac output, blood lactate levels, and survival time[11].
Swine Model of Controlled Hemorrhagic Shock
-
Animal Model: Landrace-Large White pigs[13].
-
Instrumentation: Animals were fully instrumented for comprehensive hemodynamic monitoring[13].
-
Hemorrhage Induction: Acute hemorrhage was induced via stepwise blood withdrawal from the internal jugular vein at a rate of 18 mL/min until the MAP decreased to 40-45 mmHg[13].
-
Resuscitation:
-
Monitoring and Endpoints: The primary endpoints included the time to reach target MAP, total fluid volume required, 24-hour survival, and markers of tissue edema such as the wet-to-dry lung weight ratio[13].
Experimental Workflow Diagram
The following diagram outlines a typical workflow for a preclinical hemorrhagic shock experiment.
Conclusion
The early preclinical data for this compound consistently demonstrate its potential as a highly effective resuscitative agent in the setting of hemorrhagic shock. Across multiple animal models, this compound has been shown to rapidly restore hemodynamic stability, improve metabolic parameters indicative of tissue perfusion, and increase survival rates. Its unique dual-action mechanism of enhancing cardiac output via venoconstriction while improving tissue perfusion through central sympatholysis presents a significant advantage over traditional resuscitation methods. These promising preclinical findings have provided a strong foundation for its subsequent clinical development.
References
- 1. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rfppl.co.in [rfppl.co.in]
- 3. kauveryhospital.com [kauveryhospital.com]
- 4. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 7. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. What is the mechanism of Centhaquine? [synapse.patsnap.com]
- 10. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resuscitation with this compound and 6% hydroxyethyl starch 130/0.4 improves survival in a swine model of hemorrhagic shock: a randomized experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Effects of Centhaquin on Vascular Smooth Muscle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centhaquin is a novel resuscitative agent recognized for its effects on the cardiovascular system, primarily through its action on adrenergic receptors. While extensive in-vivo studies have demonstrated its efficacy in improving hemodynamic parameters in hypovolemic shock, a detailed understanding of its direct effects on vascular smooth muscle at the cellular and tissue level is crucial for a comprehensive pharmacological profile. This technical guide synthesizes the current understanding of this compound's mechanism on vascular smooth muscle and provides a framework of established in-vitro experimental protocols relevant to its study. Although specific in-vitro quantitative data for this compound is not extensively published, this guide extrapolates from the known pharmacology of α2B-adrenoceptor agonists to present representative methodologies and expected outcomes.
This compound's primary mechanism of action on the vasculature is attributed to its agonist activity at α2B-adrenoceptors located on venous smooth muscle cells. This interaction leads to vasoconstriction, which increases venous return to the heart and subsequently enhances cardiac output.[1][2][3] It also exhibits some activity at central α2A-adrenoceptors, contributing to a reduction in sympathetic outflow and promoting tissue perfusion.[1][2]
Postulated Signaling Pathway of this compound in Vascular Smooth Muscle
The activation of α2B-adrenoceptors by this compound is hypothesized to initiate a signaling cascade within the vascular smooth muscle cell, culminating in contraction. This pathway, consistent with G-protein coupled receptor signaling, is depicted below.
Quantitative Data Summary (Hypothetical)
As no direct in-vitro studies quantifying this compound's effects on vascular smooth muscle contraction have been published, the following table presents hypothetical data based on typical results for a potent and selective α2B-adrenoceptor agonist. This data would be generated from isometric tension studies on isolated vascular rings (e.g., rat aorta or saphenous vein).
| Parameter | Value (Hypothetical) | Description |
| EC50 | 50 nM | The molar concentration of this compound that produces 50% of the maximum possible contraction. |
| Emax | 95% (of KCl response) | The maximum contractile response elicited by this compound, expressed as a percentage of the contraction induced by a standard depolarizing agent like potassium chloride (KCl). |
| pA2 (vs. Yohimbine) | 8.5 | A measure of the potency of a competitive antagonist (e.g., Yohimbine, an α2 antagonist) in blocking the effects of this compound. A higher pA2 value indicates a more potent antagonist. |
Detailed Experimental Protocols
The following are detailed methodologies for key in-vitro experiments to characterize the effects of this compound on vascular smooth muscle.
Isometric Tension Studies in Isolated Vascular Rings
This experiment directly measures the contractile or relaxant effects of a compound on a segment of a blood vessel.
Objective: To determine the concentration-response relationship of this compound-induced contraction in isolated arterial or venous rings.
Methodology:
-
Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta or saphenous vein is carefully excised and placed in cold Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose).
-
The vessel is cleaned of adhering connective tissue and cut into rings of 2-3 mm in length.
-
For some experiments, the endothelium can be removed by gently rubbing the intimal surface with a fine wire.
-
-
Experimental Setup:
-
Each vascular ring is mounted between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
-
Protocol:
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
The viability of the rings is assessed by contracting them with 60 mM KCl.
-
After a washout period and return to baseline, a cumulative concentration-response curve for this compound is generated by adding the drug in increasing concentrations (e.g., 1 nM to 10 µM) to the organ bath.
-
The contractile response is recorded as the change in tension (in grams).
-
Measurement of Intracellular Calcium ([Ca2+]i)
This experiment visualizes and quantifies changes in intracellular calcium concentration in response to a stimulus.
Objective: To determine if this compound induces an increase in [Ca2+]i in cultured vascular smooth muscle cells (VSMCs).
Methodology:
-
Cell Culture:
-
Primary VSMCs are isolated from rat aorta by enzymatic digestion or a commercially available cell line (e.g., A7r5) is used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO2 atmosphere.
-
-
Calcium Imaging:
-
VSMCs are seeded on glass coverslips.
-
Cells are loaded with a Ca2+-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), for 30-60 minutes at 37°C.
-
The coverslip is then mounted in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Cells are superfused with a physiological salt solution.
-
-
Protocol:
-
A baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) is recorded.
-
This compound is added to the superfusion solution at a specific concentration.
-
The change in fluorescence ratio over time is recorded, which is proportional to the change in [Ca2+]i.
-
Myosin Light Chain (MLC) Phosphorylation Assay
This biochemical assay measures the phosphorylation state of MLC, a key event in the initiation of smooth muscle contraction.
Objective: To determine if this compound increases the phosphorylation of MLC in VSMCs.
Methodology:
-
Cell Treatment and Lysis:
-
Cultured VSMCs are grown to confluence in petri dishes.
-
Cells are treated with this compound for various time points.
-
The reaction is stopped by rapidly washing with ice-cold phosphate-buffered saline (PBS) and lysing the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Protein concentration in the cell lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated MLC (p-MLC).
-
A secondary antibody conjugated to horseradish peroxidase is used for detection.
-
The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
-
The membrane is then stripped and re-probed with an antibody for total MLC to normalize the data.
-
Conclusion
References
- 1. Measurement of intracellular Ca2+ in cultured arterial smooth muscle cells using Fura-2 and digital imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western Blotting-Based Quantitative Measurement of Myosin II Regulatory Light Chain Phosphorylation in Small Amounts of Non-muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Pharmacodynamics of Centhaquin: A Novel Resuscitative Agent for Hypovolemic Shock
An In-depth Technical Guide for Researchers and Drug Development Professionals
Centhaquin, also known as Lyfaquin®, is a first-in-class resuscitative agent demonstrating significant promise in the management of hypovolemic shock.[1][2] Its unique pharmacodynamic profile, centered on modulating adrenergic receptors, offers a distinct advantage over traditional vasopressors by enhancing cardiac output and improving tissue perfusion without inducing arterial constriction.[3][4] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining typical experimental protocols.
Core Mechanism of Action
This compound's primary mechanism of action involves a dual effect on the adrenergic system. It selectively stimulates α2B adrenergic receptors in the venous circulation while also acting on central α2A adrenergic receptors.[1][2] This dual agonism leads to:
-
Venous Constriction: Stimulation of peripheral α2B adrenergic receptors causes constriction of the veins.[1][2] This action mobilizes the significant volume of blood pooled in the venous system, effectively converting unstressed blood volume to stressed blood volume.[5][6] The result is an increased venous return to the heart, which enhances cardiac preload.[5][7]
-
Increased Cardiac Output: The augmented venous return leads to an increase in stroke volume and, consequently, cardiac output.[6][8] This is a key differentiator from traditional vasopressors that primarily increase systemic vascular resistance.
-
Reduced Sympathetic Drive: By acting on central α2A adrenergic receptors, this compound reduces the sympathetic outflow from the central nervous system.[1][2] This leads to a decrease in arterial vascular resistance, which helps to improve tissue perfusion and prevents the detrimental microcirculatory impairment often associated with potent arterial vasoconstrictors.[5][9]
-
Absence of Beta-Adrenergic Activity: this compound does not act on beta-adrenergic receptors, thereby mitigating the risk of cardiac arrhythmias that can be a concern with other catecholaminergic agents.[1][2]
This unique combination of effects—increasing venous return while decreasing afterload—positions this compound as an ideal resuscitative agent for restoring hemodynamic stability in patients with hypovolemic shock.[7][9]
Signaling Pathway of this compound
The signaling cascade initiated by this compound at the cellular level involves the activation of G protein-coupled α2 adrenergic receptors. The binding of this compound to these receptors triggers a conformational change, leading to the activation of associated G proteins and subsequent downstream signaling events that result in smooth muscle contraction in the venous vasculature and modulation of sympathetic outflow in the central nervous system.
Caption: Signaling pathway of this compound in peripheral and central nervous systems.
Quantitative Pharmacodynamic Data
The efficacy of this compound as a resuscitative agent has been demonstrated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.
Preclinical Studies
| Animal Model | Key Findings | Reference |
| Rat (Hemorrhagic Shock) | - Dose-dependently increased blood pressure at lower doses.[10]- 44% lower blood lactate levels compared to control.[10]- Reduced the requirement for norepinephrine to maintain target mean arterial pressure (MAP).[2] | [2][10] |
| Rabbit (Hemorrhagic Shock) | - Significantly reduced the volume of resuscitation fluid needed to maintain MAP (126 mL vs. 213 mL in control).[10] | [10] |
| Swine (Hemorrhagic Shock) | - Reduced the time to reach target MAP (7.1 minutes vs. 36.88 minutes in control).[10]- Improved survival.[1] | [1][10] |
Clinical Studies
| Study Phase | Dosage | Key Hemodynamic and Metabolic Effects | Reference |
| Phase I (Healthy Volunteers) | Single and multiple ascending doses | Safe and well-tolerated.[1][11] | [1][11] |
| Phase II (Hypovolemic Shock) | 0.01 mg/kg in 100 ml saline over 1 hour | - Significant increase in systolic and diastolic blood pressure.[1]- Lower blood lactate levels compared to control.[1]- Reduced need for vasopressors (1.3 ± 1.2 mg vs. 18.4 ± 12.1 mg in control over 48 hours).[12] | [1][12] |
| Phase III (Hypovolemic Shock) | 0.01 mg/kg in 100 ml saline over 1 hour | - 8.8% absolute reduction in 28-day all-cause mortality.[13]- Significant improvement in blood pressure and shock index.[13][14]- Improved Acute Respiratory Distress Syndrome (ARDS) and Multiple Organ Dysfunction Syndrome (MODS) scores.[13][14] | [13][14] |
| Phase IV (Pilot Study) | 0.01 mg/kg | - Significant increase in stroke volume (Δ40.74% at 300 min).[8]- Significant increase in cardiac output.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline typical experimental protocols for evaluating the resuscitative effects of this compound.
Preclinical Hemorrhagic Shock Model (Rat)
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral artery and vein are cannulated for blood pressure monitoring, blood withdrawal, and drug/fluid administration.
-
Induction of Hemorrhagic Shock: A controlled hemorrhage is induced by withdrawing blood from the femoral artery to achieve and maintain a mean arterial pressure (MAP) of 35-40 mmHg for a specified period (e.g., 60 minutes).
-
Resuscitation: Following the shock period, animals are randomized to receive one of the following treatments via the femoral vein:
-
Control Group: Saline or another standard resuscitation fluid.
-
This compound Group: this compound at a specific dose (e.g., 0.01-0.05 mg/kg) in a saline vehicle.
-
-
Monitoring: Hemodynamic parameters (MAP, heart rate), blood gases, and lactate levels are monitored continuously or at regular intervals throughout the experiment.
-
Outcome Measures: Primary endpoints typically include survival rate at a predetermined time point, time to achieve target MAP, and changes in hemodynamic and metabolic parameters.
Clinical Trial Protocol (Phase III)
-
Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Adult patients (e.g., 18-70 years) with hypovolemic shock, defined by a systolic blood pressure of ≤ 90 mmHg.
-
Randomization and Blinding: Patients are randomized in a 1:1 or 2:1 ratio to receive either this compound or a placebo (normal saline). Both patients and investigators are blinded to the treatment allocation.
-
Intervention:
-
This compound Group: Receives a single intravenous infusion of this compound (0.01 mg/kg) in 100 mL of normal saline over 1 hour.
-
Control Group: Receives an intravenous infusion of 100 mL of normal saline over 1 hour.
-
All patients receive the standard of care for hypovolemic shock, including fluid resuscitation and vasopressors as needed.
-
-
Data Collection: Baseline demographics, injury severity scores, and hemodynamic parameters are recorded. Data on blood pressure, heart rate, blood lactate, base deficit, and the amount of fluids and vasopressors administered are collected at specified time points (e.g., baseline, 1, 6, 12, 24, and 48 hours).
-
Primary and Secondary Endpoints:
-
Primary Endpoint: Typically 28-day all-cause mortality.
-
Secondary Endpoints: Improvement in hemodynamic parameters (e.g., systolic blood pressure, shock index), reduction in blood lactate levels, improvement in base deficit, and changes in organ dysfunction scores (e.g., MODS, ARDS).
-
-
Safety Assessment: All adverse events are recorded and assessed for their relationship to the study drug.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for a preclinical evaluation of this compound in a hemorrhagic shock model.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a significant advancement in the resuscitation of patients with hypovolemic shock. Its novel pharmacodynamic profile, characterized by the selective activation of α2B and α2A adrenergic receptors, allows for the restoration of cardiac output and tissue perfusion through a mechanism that avoids the potential complications of excessive arterial vasoconstriction. The robust body of preclinical and clinical data supports its efficacy and safety, positioning it as a valuable addition to the therapeutic armamentarium for managing this life-threatening condition. Further research will continue to elucidate its full therapeutic potential and optimize its clinical application.
References
- 1. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmazz.com [pharmazz.com]
- 3. expresspharma.in [expresspharma.in]
- 4. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 5. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kauveryhospital.com [kauveryhospital.com]
- 7. US FDA approved IND submitted by Pharmazz, Inc. to initiate a phase III clinical trial of centhaquine in patients with hypovolemic shock [prnewswire.com]
- 8. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rfppl.co.in [rfppl.co.in]
- 10. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 11. Portico [access.portico.org]
- 12. ahajournals.org [ahajournals.org]
- 13. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
The Phoenix Molecule: An In-depth Technical Guide to the Discovery and Development of Centhaquin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centhaquin, a quinoline-piperazine derivative, represents a paradigm shift in the management of hypovolemic shock. Initially synthesized in the 1970s as a potential antihypertensive agent, its development was halted due to a short duration of action. Decades later, a serendipitous discovery unearthed its potent resuscitative properties at significantly lower doses. This guide provides a comprehensive technical overview of the initial discovery and development history of this compound. It details the molecule's journey from a failed antihypertensive to a first-in-class resuscitative agent, its unique dual-action mechanism, and the preclinical and clinical evidence that underpins its therapeutic potential. This document consolidates key quantitative data, outlines detailed experimental protocols from pivotal studies, and visualizes the core mechanisms and workflows, offering a singular resource for researchers in pharmacology, critical care, and drug development.
Initial Discovery and Redevelopment
This compound, chemically known as 2-[2-[4-(3-methylphenyl)-1-piperazinyl]ethyl]quinoline, was first synthesized at the Central Drug Research Institute in India during the early 1970s.[1][2] The initial research aimed to develop a centrally acting antihypertensive drug.[1][3] While higher doses (0.1 to 1.0 mg/kg) did produce dose-dependent hypotension and bradycardia, the development was ultimately abandoned following Phase I clinical studies due to a short duration of action and the rapid development of tolerance in human subjects.[1][4]
The molecule was rediscovered by Dr. Anil Gulati and his team, who observed that while higher doses decreased blood pressure, lower doses (0.001 to 0.05 mg/kg) paradoxically increased blood pressure in hemorrhaged rats.[1][2] This pivotal finding shifted the research focus, leading to the investigation of this compound as a resuscitative agent for hypovolemic shock.[2]
A significant challenge in its redevelopment was the poor water solubility of the this compound free base, making it unsuitable for intravenous formulation.[5][6] To overcome this, the citrate salt of this compound was synthesized, which demonstrated high purity (99.8%), excellent water solubility, and importantly, greater cardiovascular activity compared to the free base.[5][6] This salt, this compound citrate (also known as Lyfaquin® and PMZ-2010), became the focus of all subsequent development.[4][7]
Synthesis and Formulation
The synthesis of this compound and its subsequent conversion to the citrate salt is a well-defined process.
Synthesis of this compound Free Base
The synthesis of the this compound free base is achieved through the reaction of 2-vinylquinoline and 1-(3-methylphenyl)piperazine.[4]
Experimental Protocol: A mixture of 2-vinylquinoline (1 equivalent) and 1-(3-methylphenyl)piperazine (1 equivalent) is refluxed in absolute ethyl alcohol in the presence of glacial acetic acid for approximately 24 hours.[8] The reaction mixture is then concentrated under vacuum, diluted with water, and basified with 10% aqueous sodium hydroxide. The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and evaporated. Final purification is achieved by recrystallization from hexane to yield this compound as an off-white crystalline solid.[1][8]
Preparation of this compound Citrate
The water-soluble citrate salt is prepared by reacting the free base with citric acid.
Experimental Protocol: this compound free base (1 equivalent) and citric acid (1 equivalent) are combined in methanol. The resulting off-white crystalline salt is isolated by filtration and air-dried to yield this compound citrate.[4][8]
Mechanism of Action: A Dual Approach
This compound possesses a unique, dual-action mechanism that distinguishes it from traditional vasopressors.[9][10] It modulates both venous capacitance and arterial resistance through selective actions on different alpha-2 adrenergic receptor subtypes.[10][11]
-
Venous α2B Adrenergic Receptor Agonism: Peripherally, this compound acts as an agonist on α2B adrenergic receptors located on venous smooth muscle.[10][11] This stimulation causes venoconstriction, which reduces venous capacitance and increases venous return to the heart (cardiac preload).[9][12] This action effectively mobilizes the unstressed blood volume, increasing stroke volume and, consequently, cardiac output.[7][13]
-
Central α2A Adrenergic Receptor Agonism: Centrally, this compound acts on α2A adrenergic receptors.[10][14] This leads to a reduction in sympathetic outflow from the central nervous system (sympatholytic effect), resulting in mild arterial vasodilation and a decrease in systemic vascular resistance (cardiac afterload).[4][10] This effect enhances tissue perfusion and prevents the excessive afterload that can be detrimental in shock states.[7]
Crucially, this compound does not act on beta-adrenergic receptors, which mitigates the risk of cardiac arrhythmias often associated with other resuscitative agents.[3][7]
Preclinical Development
This compound's efficacy and safety were extensively evaluated in multiple animal models of hemorrhagic shock.
Hemorrhagic Shock Model: General Protocol
A common experimental workflow was used across different animal models (rat, rabbit, swine) to induce hemorrhagic shock and test the resuscitative effects of this compound.
Experimental Protocol: Animals (e.g., male Sprague-Dawley rats, New Zealand rabbits) are anesthetized. The femoral artery and vein are cannulated for blood pressure monitoring, blood withdrawal, and drug infusion. Hemorrhagic shock is induced by withdrawing a specific percentage of the total estimated blood volume over a set period until a target mean arterial pressure (MAP) is reached and maintained. Following the shock period, resuscitation is initiated with an infusion of the test agent (e.g., this compound citrate 0.01-0.02 mg/kg) or a control solution (e.g., normal saline, Ringer's lactate). Hemodynamic parameters, blood gases, and lactate levels are monitored throughout the experiment.[15][16]
Summary of Preclinical Efficacy Data
This compound consistently demonstrated superior resuscitative effects compared to standard fluids across various animal models.
| Species | Model | Key Findings | Reference(s) |
| Rat | Hemorrhagic Shock | - Required less norepinephrine to maintain target MAP.[2] - Blood lactate levels were significantly lower (1.65 mmol/L vs 4.10 mmol/L in control) one hour after resuscitation.[2] - Improved survival time compared to hypertonic saline.[17] | [2][17] |
| Rabbit | Uncontrolled Hemorrhagic Shock | - Required significantly less fluid volume to maintain target MAP compared to control (133.60 mL vs 207.82 mL).[18] | [18] |
| Swine | Hemorrhagic Shock | - Reached target MAP significantly faster than control (7.10 min vs 36.88 min).[16] - Required significantly lower total fluid volume.[16] - 24-hour survival was 100% in the this compound group vs 30% in the control group.[16] | [16] |
Pharmacokinetic Studies
Pharmacokinetic profiles were established in several species, showing a large volume of distribution and rapid elimination.
| Species | Dose & Route | Key PK Parameters (Median) | Reference(s) |
| Dog | 1.0 mg/kg IV bolus | - Ke: 4.9 h⁻¹ - Vc: 328.4 L - Vp: 1000.6 L | [7][9][14] |
| Human | 0.005-0.10 mg/kg IV infusion | - Ke: 4.1 h⁻¹ - V: 29.5 L - t½: 0.55 h | [1][5][19] |
Clinical Development
This compound has progressed through Phase I, II, and III clinical trials, confirming its safety and efficacy in humans.
Phase I Clinical Trial
Protocol: A randomized, double-blind, placebo-controlled study was conducted in healthy male volunteers. Subjects received intravenous infusions of this compound citrate in doses ranging from 0.005 to 0.10 mg/kg over 60 minutes.[5]
Results: this compound was found to be safe and well-tolerated. Adverse events were only noted at a dose ten times the therapeutic dose (0.10 mg/kg), were mild, and resolved without intervention.[2]
Phase II Clinical Trial (NCT04056065)
Protocol: A prospective, multicenter, randomized, controlled study in patients (n=50) aged 18-70 with hypovolemic shock (Systolic Blood Pressure [SBP] ≤ 90 mmHg). Patients were randomized 1:1 to receive either this compound (0.01 mg/kg in 100 mL saline over 1 hour) plus standard of care (SOC), or saline plus SOC.[8][20]
Results: The trial confirmed this compound's safety, with no drug-related adverse events. Efficacy was demonstrated through statistically significant improvements in key markers compared to the control group.[7][21]
| Parameter | This compound Group | Control Group | p-value | Reference(s) |
| Blood Pressure | Significant Improvement | Less Improvement | <0.0001 | [7][21] |
| Blood Lactate | Significant Reduction | Less Reduction | 0.0012 | [7][21] |
| Base Deficit | Significant Improvement | Less Improvement | <0.0001 | [7][21] |
| Vasopressor Requirement (48h) | 3.12 mg (mean) | 9.39 mg (mean) | - | [8] |
| 28-day Mortality | 0/23 | 2/22 | - | [8] |
Phase III Clinical Trial (NCT04045327)
Protocol: A prospective, multicenter, randomized, double-blind, placebo-controlled study in 105 patients with hypovolemic shock (SBP ≤ 90 mmHg, lactate ≥ 2 mmol/L). Patients were randomized 2:1 to receive this compound (0.01 mg/kg) plus SOC (n=71) or saline plus SOC (n=34). The primary objectives were to determine changes in SBP, diastolic blood pressure (DBP), blood lactate, and base deficit through 48 hours.[4][22][23]
Results: The Phase III study confirmed the safety and efficacy findings of the Phase II trial. Patients in the this compound group showed significant improvements in blood pressure and shock index, a greater reduction in blood lactate levels, and improved base deficit. The study reported an 8.8% absolute reduction in 28-day all-cause mortality in the this compound group compared to the control group.[22][24]
Conclusion
The journey of this compound from its initial synthesis as a potential antihypertensive to its current status as an approved resuscitative agent for hypovolemic shock is a testament to scientific perseverance and serendipity. Its unique dual mechanism of action, which enhances cardiac output and tissue perfusion without the common drawbacks of traditional vasopressors, offers a significant advancement in critical care medicine. Robust preclinical data and successful Phase II and III clinical trials have established a strong foundation of evidence for its safety and efficacy. This compound (Lyfaquin®) is currently approved for use in India, with further clinical development underway for approvals in the United States and Europe. This molecule stands as a promising new tool in the armamentarium against life-threatening circulatory shock.
References
- 1. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound citrate in a dog model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of this compound citrate in a dog model [ouci.dntb.gov.ua]
- 11. rfppl.co.in [rfppl.co.in]
- 12. The mechanism of alpha2-adrenergic inhibition of sympathetic ganglionic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 19. Portico [access.portico.org]
- 20. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. clinicaltrial.be [clinicaltrial.be]
- 22. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A multicentric, randomized, controlled phase III study of centhaquine (Lyfaquin ® ) as a resuscitative agent in hypovolemic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Centhaquin in the Cardiovascular System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centhaquin is a novel, first-in-class resuscitative agent for the management of hypovolemic shock.[1][2][3] Its unique mechanism of action in the cardiovascular system sets it apart from traditional vasopressors, offering a potential new therapeutic strategy for patients experiencing significant blood or fluid loss.[4][5] This technical guide provides a comprehensive overview of the molecular targets of this compound, its downstream signaling pathways, and the experimental evidence supporting its cardiovascular effects.
Primary Molecular Targets: Alpha-2 Adrenergic Receptors
The primary molecular targets of this compound in the cardiovascular system are the α2-adrenergic receptors (α2-ARs), a class of G protein-coupled receptors.[1][2][4] Specifically, this compound exhibits a dual-action mechanism by interacting with two subtypes: α2B-adrenergic receptors in the periphery and α2A-adrenergic receptors in the central nervous system.[1][3]
Peripherally Located α2B-Adrenergic Receptors
This compound acts as an agonist at α2B-adrenergic receptors, which are abundantly expressed on venous smooth muscle cells.[5][6] Activation of these receptors leads to constriction of the veins (venoconstriction).[1][3] This action is crucial for its resuscitative effect, as it mobilizes the significant volume of blood pooled in the venous system, thereby increasing venous return to the heart.[6][7] The increased venous return subsequently enhances cardiac preload, leading to a greater stroke volume and cardiac output.[6][7]
Centrally Acting α2A-Adrenergic Receptors
In the central nervous system, this compound stimulates α2A-adrenergic receptors.[1][3] This central action results in a sympatholytic effect, reducing the overall sympathetic outflow from the brain.[1][3] The decreased sympathetic drive leads to arterial vasodilation, which in turn reduces systemic vascular resistance (afterload).[1][3] This reduction in afterload, combined with the increased cardiac output from peripheral α2B-adrenergic receptor stimulation, contributes to improved tissue perfusion.[1][3]
Quantitative Data on Molecular Interactions
Despite extensive review of the available scientific literature, specific quantitative data on the binding affinities (Ki or Kd values) and functional potencies (EC50 or Emax values) of this compound for α2A and α2B adrenergic receptors are not publicly available. This information is likely proprietary to the manufacturer. The following table summarizes the qualitative effects and physiological outcomes observed in preclinical and clinical studies.
| Molecular Target | Action | Downstream Effect | Cardiovascular Outcome | Reference |
| α2B-Adrenergic Receptor (Peripheral) | Agonist | Venous Constriction | Increased Venous Return, Increased Cardiac Preload, Increased Stroke Volume, Increased Cardiac Output | [1][3][6] |
| α2A-Adrenergic Receptor (Central) | Agonist | Decreased Sympathetic Outflow | Arterial Vasodilation, Decreased Systemic Vascular Resistance (Afterload), Improved Tissue Perfusion | [1][3] |
Signaling Pathways
The interaction of this compound with its molecular targets initiates specific intracellular signaling cascades.
α2B-Adrenergic Receptor Signaling
The α2B-adrenergic receptor is primarily coupled to the Gi/Go family of G proteins. Upon agonist binding by this compound, the following signaling pathway is activated:
Caption: this compound activates α2B-AR, leading to Gi/Go protein-mediated inhibition of adenylyl cyclase and subsequent venoconstriction.
Central α2A-Adrenergic Receptor Signaling
The central activation of α2A-adrenergic receptors by this compound also involves Gi protein coupling, leading to a decrease in sympathetic neuronal firing.
Caption: Central α2A-AR activation by this compound inhibits sympathetic neurons, reducing norepinephrine release and causing arterial vasodilation.
Experimental Protocols
Detailed experimental protocols for the in-vitro characterization of this compound's binding and functional activity at its molecular targets are not available in the public domain. However, based on standard pharmacological practices for studying G protein-coupled receptors, the following experimental workflows would be employed.
Radioligand Binding Assay (Hypothetical Workflow)
This assay would be used to determine the binding affinity (Ki) of this compound for α2A and α2B adrenergic receptors.
Caption: Hypothetical workflow for a radioligand binding assay to determine this compound's affinity for α2-adrenergic receptors.
GTPγS Binding Assay (Hypothetical Workflow)
This functional assay would measure the ability of this compound to activate G proteins coupled to α2A and α2B adrenergic receptors, providing its potency (EC50) and efficacy (Emax).
Caption: Hypothetical workflow for a GTPγS binding assay to determine this compound's functional activity at α2-adrenergic receptors.
Conclusion
This compound's unique dual-acting mechanism on peripheral α2B and central α2A adrenergic receptors provides a novel approach to the management of hypovolemic shock. By simultaneously increasing venous return and reducing systemic vascular resistance, it effectively improves cardiac output and tissue perfusion. While the precise quantitative pharmacology of this compound at its molecular targets is not publicly available, the consistent preclinical and clinical findings strongly support its mechanism of action. Further research and disclosure of in-vitro pharmacological data would provide a more complete understanding of this promising resuscitative agent.
References
- 1. researchgate.net [researchgate.net]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Portico [access.portico.org]
- 4. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock | MDPI [mdpi.com]
Centhaquin: A Technical Deep Dive into its Effects on Venous Return and Cardiac Output
For Researchers, Scientists, and Drug Development Professionals
Abstract
Centhaquin is a novel, first-in-class resuscitative agent demonstrating significant potential in the management of hypovolemic shock. Its unique mechanism of action, targeting both central and peripheral adrenergic receptors, distinguishes it from traditional vasopressors. This technical guide provides an in-depth analysis of this compound's effects on venous return and cardiac output, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing its signaling pathways. The compiled evidence underscores this compound's ability to enhance cardiovascular function in shock states, offering a promising therapeutic strategy.
Core Mechanism of Action
This compound's primary resuscitative effect stems from its dual action on the adrenergic system.[1] It selectively activates α2B-adrenergic receptors in the venous circulation and α2A-adrenergic receptors centrally.[1][2][3] This dual agonism leads to:
-
Increased Venous Return: Stimulation of peripheral α2B-adrenergic receptors induces venoconstriction.[4][5][6] Given that approximately 70% of the total blood volume resides in the venous system, this action effectively mobilizes the unstressed blood volume, converting it to stressed volume.[1] This mobilization significantly increases venous return to the heart.[2][6]
-
Enhanced Cardiac Output: The augmented venous return increases cardiac preload, which, in turn, enhances stroke volume and consequently cardiac output.[5][7][8]
-
Reduced Systemic Vascular Resistance: Centrally, this compound's agonism at α2A-adrenergic receptors leads to a reduction in sympathetic outflow from the brain.[1][2][9] This sympatholytic effect results in mild arterial vasodilation, decreasing systemic vascular resistance and afterload, which further improves tissue perfusion.[10][7][9]
Unlike conventional vasopressors that primarily induce arterial constriction and can compromise microcirculation, this compound's mechanism focuses on optimizing venous return while preserving or even improving tissue blood flow.[3][4]
Signaling Pathway and Physiological Effect
The signaling cascade initiated by this compound's interaction with adrenergic receptors culminates in improved hemodynamic stability. The following diagram illustrates this pathway.
Caption: this compound's dual-action signaling pathway.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the quantitative outcomes observed in various studies investigating this compound's efficacy.
Table 1: Hemodynamic Effects in Animal Models of Hemorrhagic Shock
| Animal Model | This compound Dose | Key Findings | Reference |
| Swine | 0.015 mg/kg | - Time to reach target Mean Aortic Pressure: 7.10 ± 0.97 min (vs. 36.88 ± 3.26 min for control)- 24-hour survival: 100% (vs. 30% for control) | [11] |
| Rats | Not specified | - Reduced blood lactate levels at 1 hour: 1.65 mmol/L (vs. 4.10 mmol/L for control) | [4] |
| Swine | Not specified | - Significantly increased stroke volume, leading to increased cardiac output and mean arterial pressure. | [8] |
| Rats | 0.006 to 0.05 mg/kg | - Significantly decreased blood lactate, increased mean arterial pressure, pulse pressure, and cardiac output. | [12] |
Table 2: Efficacy in Human Hypovolemic Shock Patients (Phase II & III Trials)
| Parameter | Centhaquine Group (0.01 mg/kg) | Control Group (Saline) | p-value | Reference |
| Stroke Volume (mL) | [8] | |||
| Baseline | 63.36 ± 4.06 | - | - | |
| 60 min | 78.07 ± 4.98 (Δ23.2%) | - | 0.0084 | |
| 120 min | 83.51 ± 3.78 (Δ31.8%) | - | 0.0002 | |
| 300 min | 89.18 ± 3.71 (Δ40.74%) | - | <0.0001 | |
| Blood Lactate (mmol/L) on Day 3 | Lower by 1.75 ± 1.07 mmol/l | - | Not specified | [2] |
| Total Vasopressors (mg) in 48h | 3.12 ± 2.18 | 9.39 ± 4.28 | Not specified | [2] |
| 28-Day All-Cause Mortality | 8.8% absolute reduction | - | Not specified | [13] |
| ARDS Improvement (Day 1 to 3) | Significant Improvement | Minor Improvement | 0.0449 | [13] |
| MODS Score (Day 3 to 7) | Improved from 1.367 to 0.8182 | Worsened from 1.138 to 1.727 | Not specified | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections outline the protocols from key studies.
Swine Model of Hemorrhagic Shock
-
Objective: To investigate if this compound improves 24-hour survival and reduces the required volume of resuscitation fluids.[11]
-
Animal Model: Twenty-five pigs were instrumented for hemodynamic monitoring.[11]
-
Experimental Groups:
-
Procedure:
-
Primary Endpoints: 24-hour survival and total volume of resuscitation fluids required.[11]
Caption: Swine hemorrhagic shock experimental workflow.
Human Phase II/III Clinical Trials for Hypovolemic Shock
-
Objective: To evaluate the safety and efficacy of centhaquine in patients with hypovolemic shock.[2][13]
-
Study Design: Prospective, multicentric, randomized, controlled trials.[2][13]
-
Patient Population: Adults (18-70 years) with hypovolemic shock and systolic blood pressure ≤ 90 mmHg.[2]
-
Experimental Groups:
-
Procedure:
-
Efficacy Assessment:
Caption: Human clinical trial workflow for hypovolemic shock.
Conclusion
This compound presents a paradigm shift in the resuscitation of hypovolemic shock. By targeting the venous system to enhance cardiac output while simultaneously reducing afterload through central sympatholysis, it addresses the core pathophysiological derangements of shock. The quantitative data from both preclinical and clinical studies consistently demonstrate its ability to improve hemodynamic parameters, reduce the need for supportive therapies, and improve survival outcomes. The detailed experimental protocols provided herein offer a framework for further research into this promising therapeutic agent. For drug development professionals, this compound represents a validated target and a novel mechanistic approach with significant clinical potential.
References
- 1. Portico [access.portico.org]
- 2. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Study to Assess the Safety and Efficacy of Centhaquine in Hypovolemic Shock Patients | Clinical Research Trial Listing [centerwatch.com]
- 8. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 10. kauveryhospital.com [kauveryhospital.com]
- 11. This compound improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. medrxiv.org [medrxiv.org]
The Role of Centhaquin in Improving Tissue Perfusion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hemorrhagic shock, a life-threatening condition characterized by severe blood loss and inadequate tissue perfusion, remains a significant challenge in critical care medicine. Traditional resuscitation strategies, while essential, often have limitations. Centhaquin (also known as Lyfaquin®), a novel resuscitative agent, has emerged as a promising therapeutic intervention to improve hemodynamic stability and restore tissue perfusion in patients with hypovolemic shock. This technical guide provides an in-depth overview of the core mechanisms, experimental validation, and quantitative outcomes associated with this compound's role in enhancing tissue perfusion.
Mechanism of Action
This compound exerts its beneficial effects through a dual mechanism of action, primarily targeting alpha-2 adrenergic receptors. This targeted approach allows for a balanced modulation of the cardiovascular system, leading to improved cardiac output and enhanced blood flow to vital organs.[1][2][3]
-
Peripheral α2B Adrenergic Receptor Agonism: In the peripheral venous circulation, this compound acts as an agonist at α2B adrenergic receptors.[1][3][4] This stimulation induces venoconstriction, which increases venous return to the heart.[1][3][4] The augmented preload leads to an increase in stroke volume and subsequently, cardiac output, a critical factor in restoring systemic blood flow.[1][2][5] This action effectively converts unstressed blood volume into stressed volume, improving overall circulation.[2]
-
Central α2A Adrenergic Receptor Agonism: Centrally, this compound stimulates α2A adrenergic receptors.[1][2][3] This action leads to a reduction in sympathetic outflow from the central nervous system, resulting in arterial dilatation and a decrease in systemic vascular resistance.[1][2][3] This reduction in afterload, combined with the increased cardiac output, ensures improved tissue blood perfusion without the excessive vasoconstriction that can be detrimental in shock states.[1][2]
This unique combination of peripheral venoconstriction and central sympatholysis distinguishes this compound from traditional vasopressors, which often increase arterial resistance and can compromise microcirculatory blood flow.[6]
Signaling Pathways
The activation of α2A and α2B adrenergic receptors by this compound initiates distinct downstream signaling cascades. These receptors are G-protein coupled receptors (GPCRs), and their activation modulates the activity of intracellular second messengers.
Caption: Signaling pathways of this compound's dual mechanism of action.
Quantitative Data Presentation
The efficacy of this compound in improving tissue perfusion has been demonstrated in numerous preclinical and clinical studies. The following tables summarize the key quantitative findings.
Table 1: Hemodynamic and Metabolic Parameters in a Rat Model of Hemorrhagic Shock
| Parameter | Control (Lactated Ringer's) | This compound (0.05 mg/kg) |
| Mean Arterial Pressure (MAP) | ↓ 29% from baseline | ↑ 59% from baseline |
| Cardiac Output (CO) | ↓ 28% from baseline | ↑ 180% from baseline |
| Systemic Vascular Resistance | ↓ 6% from baseline | ↓ 41% from baseline |
| Blood Lactate (mmol/L) at 60 min | 10.20 ± 0.61 | 4.08 ± 0.28 |
| Survival Time (minutes) | 78 ± 10 | 387 ± 39 |
Data sourced from a study in a rat model of hemorrhagic shock.[7]
Table 2: Resuscitation Outcomes in a Swine Model of Hemorrhagic Shock
| Parameter | Control (Vehicle) | This compound (0.015 mg/kg) |
| Time to Target MAP (minutes) | 36.88 ± 3.26 | 7.10 ± 0.97 |
| Total Fluids Required (mL) | Significantly higher | Significantly lower |
| 24-hour Survival | 3 out of 10 | 10 out of 10 |
Data sourced from a study in a swine model of hemorrhagic shock.[8]
Table 3: Clinical Outcomes in a Phase III Study of Hypovolemic Shock Patients
| Parameter | Control (Saline) | This compound (0.01 mg/kg) |
| Change in Systolic BP (baseline to 48h) | 25.4% increase | 39.5% increase |
| Blood Lactate Improvement (Day 3) | - | Lower by 1.75 ± 1.07 mmol/L |
| Base Deficit Improvement | 43.7% of patients | 69.8% of patients |
| Total Vasopressor Requirement (first 48h) | 9.39 ± 4.28 mg | 3.12 ± 2.18 mg |
| 28-day All-Cause Mortality | - | 8.8% absolute reduction |
Data sourced from a multicentric, randomized, controlled trial in hypovolemic shock patients.[1][6]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the typical experimental protocols used in the evaluation of this compound.
Preclinical Model: Rat Hemorrhagic Shock
A commonly used model to assess the efficacy of resuscitative agents.
Caption: Experimental workflow for the rat hemorrhagic shock model.
Methodology Details:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized. Catheters are surgically placed in the femoral artery for continuous blood pressure monitoring and blood withdrawal, and in the femoral vein for drug and fluid administration.
-
Induction of Hemorrhagic Shock: A fixed volume of blood is withdrawn, or blood is withdrawn to achieve and maintain a target Mean Arterial Pressure (MAP) of 35-40 mmHg for a specified duration (e.g., 30 minutes) to induce a state of shock.[7]
-
Resuscitation: Animals are randomized to receive either a control resuscitation fluid (e.g., Lactated Ringer's solution) or this compound at a specific dose mixed with the resuscitation fluid.
-
Monitoring: Hemodynamic parameters are continuously recorded. Arterial blood samples are collected at baseline, after hemorrhage, and at various time points post-resuscitation to measure blood gases, lactate, and other metabolic markers. Survival is monitored over a defined period.
Clinical Trial: Human Hypovolemic Shock
Phase II and III clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with hypovolemic shock.
Caption: Workflow for a randomized controlled clinical trial of this compound.
Methodology Details:
-
Patient Population: Patients aged 18 years and older diagnosed with hypovolemic shock, typically defined by a systolic blood pressure of ≤ 90 mmHg, are enrolled.[1][6]
-
Study Design: A multicentric, randomized, double-blind, placebo-controlled design is often employed.[1]
-
Intervention: Patients are randomized to receive either this compound (typically 0.01 mg/kg) as an intravenous infusion in normal saline over one hour, in addition to the standard of care, or a placebo (normal saline infusion) plus standard of care.[1][9]
-
Standard of Care: All patients receive the best available standard of care, which may include fluid resuscitation, blood products, and vasopressors as clinically indicated.[1][6]
-
Endpoints: Primary endpoints typically include changes in hemodynamic parameters (systolic and diastolic blood pressure) and markers of tissue perfusion (blood lactate levels and base deficit). Secondary endpoints may include the total requirement for vasopressors, duration of hospital stay, and 28-day all-cause mortality.[1]
Conclusion
This compound represents a significant advancement in the pharmacological management of hypovolemic shock. Its unique dual mechanism of action, involving both peripheral venoconstriction and central sympatholysis, leads to a favorable hemodynamic profile characterized by increased cardiac output and improved tissue perfusion without the detrimental effects of excessive arterial vasoconstriction. The robust body of preclinical and clinical evidence, supported by the quantitative data presented, demonstrates its potential to improve key clinical outcomes, including hemodynamic stability, metabolic derangements, and survival in patients with severe blood loss. The detailed experimental protocols provided herein offer a framework for further research and validation of this promising resuscitative agent. As our understanding of the complex pathophysiology of shock evolves, targeted therapies like this compound will likely play an increasingly important role in the critical care setting.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Monitoring the tissue perfusion during hemorrhagic shock and resuscitation: tissue-to-arterial carbon dioxide partial pressure gradient in a pig model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 5. Portico [access.portico.org]
- 6. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Coupling of the alpha 2A-adrenergic receptor to multiple G-proteins. A simple approach for estimating receptor-G-protein coupling efficiency in a transient expression system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Centhaquin Administration in Rat Models of Shock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centhaquin is a novel resuscitative agent being investigated for the management of various forms of shock.[1][2] Its unique mechanism of action, which involves modulating the adrenergic system to improve cardiovascular function, sets it apart from traditional vasopressors.[3][4] In preclinical studies, this compound has demonstrated significant efficacy in improving hemodynamic parameters and survival rates in animal models of shock.[5] These application notes provide detailed protocols for the administration of this compound in rat models of hemorrhagic and endotoxic shock, based on established research.
Mechanism of Action
This compound primarily acts as a selective alpha-2B adrenergic receptor agonist.[4][6] This action on venous α2B adrenergic receptors leads to peripheral venoconstriction, which mobilizes pooled venous blood into the systemic circulation.[3][7] This increases venous return to the heart, subsequently enhancing cardiac preload, stroke volume, and cardiac output, which are crucial for maintaining mean arterial pressure (MAP) and ensuring adequate tissue perfusion.[1][3] Additionally, this compound may interact with central alpha-2A adrenergic receptors, leading to a sympatholytic effect that can cause arterial dilatation, further improving tissue perfusion.[1][6] Unlike conventional vasopressors that predominantly cause arterial constriction, this compound's mechanism focuses on optimizing venous return.[3][8]
Experimental Protocols
The following are detailed methodologies for inducing shock in rat models and the subsequent administration of this compound for resuscitation.
I. Hemorrhagic Shock Model
This protocol is synthesized from methodologies described in studies evaluating this compound in controlled hemorrhage scenarios.[9][10][11]
1. Animal Preparation:
-
Anesthesia: Urethane is a commonly used anesthetic for this procedure.[9][10][11]
-
Catheterization:
-
Place a pressure catheter (e.g., Millar SPR-320) in the left femoral artery to monitor blood pressure.[9][11]
-
For detailed cardiac function analysis, a pressure-volume catheter (e.g., Millar SPR-869) can be inserted into the left ventricle via the right carotid artery.[9][11]
-
Cannulate the right femoral artery for controlled blood withdrawal.[9][11]
-
2. Hemorrhage Induction:
-
Withdraw blood from the right femoral artery to induce hemorrhagic shock.[9][11]
-
Maintain the Mean Arterial Pressure (MAP) at approximately 35 mm Hg for a duration of 30 minutes to ensure a consistent state of shock.[9][10]
3. Resuscitation Protocol:
-
Following the 30-minute shock period, initiate resuscitation.
-
Treatment Groups:
-
Control Group: Administer a standard resuscitation fluid, such as Lactated Ringer's (LR) solution or 3% hypertonic saline (HS). The volume is often equivalent to 100% of the shed blood volume (for LR) or a smaller, fixed volume for HS.[9][10]
-
This compound Group: Dissolve this compound in the chosen resuscitation fluid (LR or HS).[9][10]
-
-
Administration: Infuse the resuscitation fluid intravenously.
4. Monitoring and Data Collection:
-
Continuously record cardiovascular parameters, including MAP, heart rate, and cardiac output, throughout the experiment.[9]
-
Collect arterial blood samples at baseline, after shock induction, and at regular intervals post-resuscitation (e.g., every 60 minutes).[11]
-
Analyze blood samples for pH, blood gases (pO2, pCO2), lactate, and hematocrit.[11]
II. Endotoxic Shock (Septic Shock) Model
This protocol is based on studies investigating this compound's efficacy in lipopolysaccharide (LPS)-induced shock.[6][13]
1. Animal Preparation:
-
Species: Male, adult rats (e.g., Sprague-Dawley).
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Instrumentation: Catheterize as required for hemodynamic monitoring and substance administration.
2. Endotoxic Shock Induction:
-
Induce septic shock by administering a single intravenous (IV) bolus of E. coli lipopolysaccharide (LPS).[6]
3. Treatment Protocol:
-
Treatment Groups:
-
Administration: The timing of this compound administration relative to LPS induction should be clearly defined in the experimental design.
4. Monitoring and Data Collection:
-
Monitor and record hemodynamic parameters such as heart rate, stroke volume, and cardiac output.[6][13]
-
Observe and record survival time.[13]
Data Presentation
The following tables summarize the quantitative data from key studies on this compound in rat models of shock.
Table 1: Hemodynamic and Survival Effects in Hemorrhagic Shock Rat Model
| Parameter | Control (LR-100*) | This compound (0.017 mg/kg) | This compound (0.05 mg/kg) | Reference |
| Survival Time (min) | 78 ± 10 | 291 ± 57 | 387 ± 39 | [9] |
| Change in MAP (%) | -29% | +55% | +59% | [9] |
| Change in Cardiac Output (%) | -28% | +260% | +180% | [9] |
| Change in SVR (%) | -6% | -57% | -41% | [9] |
| Blood Lactate (mmol/L) at 60 min post-resuscitation | 10.20 ± 0.61 | 3.55 ± 0.07 | 4.08 ± 0.28 | [9] |
| Time for MAP to return to 35 mmHg (min) | 55 ± 6 (with HS) | - | 161 ± 14 (with HS) | [10] |
| Total Survival Time (min) | 134 ± 12 (with HS) | - | 266 ± 16 (with HS) | [10] |
*LR-100: Lactated Ringer's solution equivalent to 100% of shed blood volume. **HS: 3% Hypertonic Saline as the resuscitation fluid.
Table 2: Hemodynamic Effects in Endotoxic Shock Rat Model
| Parameter | Control | This compound (0.05 mg/kg) | p-value | Reference |
| Change in Heart Rate (%) | 14 ± 3 | 26 ± 4 | p = 0.016 | [6] |
| Change in Cardiac Output (%) | 27 ± 13 | 70 ± 15 | p = 0.03 | [6] |
| Survival Time | Not Improved | Not Improved | - | [13] |
Conclusion
This compound demonstrates significant potential as a resuscitative agent in preclinical rat models of both hemorrhagic and endotoxic shock. In hemorrhagic shock models, it has been shown to dramatically improve survival time, restore hemodynamic stability, and clear lactate more effectively than standard resuscitation fluids alone.[9][11] While it improves cardiovascular parameters in endotoxic shock, its effect on survival in this model may require further investigation.[13] The provided protocols and data serve as a comprehensive resource for researchers designing and conducting studies to further evaluate the therapeutic potential of this compound.
References
- 1. kauveryhospital.com [kauveryhospital.com]
- 2. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 3. rfppl.co.in [rfppl.co.in]
- 4. What is the mechanism of Centhaquine? [synapse.patsnap.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. droracle.ai [droracle.ai]
- 9. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound as a small volume resuscitative agent in severely hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound improves resuscitative effect of hypertonic saline in hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Intravenous Administration of Centhaquin in Swine Models
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview of the intravenous use of Centhaquin, a novel resuscitative agent, in various swine models of shock. The protocols and data are synthesized from multiple preclinical studies to guide future research and development.
Introduction
This compound citrate is a first-in-class resuscitative agent being investigated for the management of hypovolemic and circulatory shock.[1][2] It demonstrates a unique mechanism of action by targeting adrenergic receptors to improve cardiovascular parameters.[3][4] Swine models are frequently utilized in preclinical shock research due to their physiological and anatomical similarities to humans. The data presented herein summarizes key findings and methodologies from these critical studies.
Mechanism of Action
This compound exerts its effects through a dual mechanism involving both peripheral and central adrenergic receptors:
-
Peripheral Action : It primarily stimulates α2B adrenergic receptors located in the venous system.[1][5][6] This action induces venoconstriction, which mobilizes pooled blood from the venous circulation, thereby increasing venous return to the heart (preload).[7] The enhanced preload leads to an increase in stroke volume and cardiac output.[5][7][8]
-
Central Action : this compound also acts on central α2A adrenergic receptors, which reduces the overall sympathetic drive.[3][9] This leads to a decrease in systemic vascular resistance (afterload), further improving tissue perfusion without the risk of cardiac arrhythmias associated with beta-adrenergic stimulation.[1][2]
Quantitative Data Summary: Swine Studies
The following table summarizes the intravenous infusion parameters and outcomes for this compound in key swine studies.
| Study Model | Animal Model | This compound Dose (IV) | Resuscitation Fluid | Key Quantitative Outcomes & Findings | Citations |
| Hemorrhagic Shock | Landrace-Large White Pigs | 0.015 mg/kg | Lactated Ringer's Solution | - Time to reach target Mean Aortic Pressure (MAP): 7.10 min (this compound) vs. 36.88 min (Control).- Reduced total fluid volume required for resuscitation.- 24-hour survival: 100% (10/10) in the this compound group vs. 30% (3/10) in the control group. | [5][10][11] |
| Hemorrhagic Shock | Landrace-Large White Pigs | 0.015 mg/kg | 6% Hydroxyethyl Starch (HES 130/0.4) | - Time to reach target MAP was significantly shorter in the this compound group (13.7 min vs. 19.6 min).- Higher MAP during resuscitation (89.8 mmHg vs. 75.2 mmHg).- 24-hour survival: 70% (7/10) in the this compound group vs. 20% (2/10) in the control group. | [12][13] |
| Ventricular Fibrillation | Landrace/Large White Piglets | 0.015 mg/kg (with Adrenaline) | Standard ERC Guidelines | - Return of Spontaneous Circulation (ROSC): 100% (10/10) in the this compound + Adrenaline group vs. 40% (4/10) in the Adrenaline + Placebo group.- Significantly higher systolic, diastolic, and mean aortic pressures during resuscitation. | [14] |
Experimental Protocols
This protocol outlines the methodology for inducing hemorrhagic shock and administering this compound for resuscitation.
A. Animal Model & Preparation
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment. Specific agents and dosages should follow institutional guidelines.
-
Instrumentation: The animals are instrumented for continuous monitoring. This typically includes placing catheters in the internal jugular vein for blood withdrawal and the carotid or femoral artery for continuous blood pressure monitoring.[5][13]
B. Experimental Workflow
C. Hemorrhage Induction
-
Acute hemorrhage is induced by the stepwise withdrawal of blood from the internal jugular vein at a fixed rate (e.g., 18 mL/min).[12][13]
-
Blood withdrawal continues until the Mean Arterial Pressure (MAP) decreases to a target shock state, typically between 40-45 mmHg.[5][13]
D. Resuscitation Protocol
-
Animals are randomly allocated to a control (vehicle) or this compound group.[10][11]
-
The control group receives a standard resuscitation fluid (e.g., Lactated Ringer's or HES 130/0.4).[5][13]
-
The treatment group receives the same fluid combined with a single intravenous dose of this compound at 0.015 mg/kg .[5][13]
-
Infusion of fluids continues in both groups until the MAP reaches 90% of the baseline value.[10][11]
E. Monitored Parameters & Endpoints
-
Primary: 24-hour survival, time to reach target MAP, total volume of resuscitation fluid required.[5][10]
-
Secondary: Continuous monitoring of MAP, heart rate, cardiac output, and systemic vascular resistance.[5][12] Blood lactate levels may also be assessed as a marker of tissue perfusion.[12]
This protocol details the use of this compound as an adjunct to standard adrenaline during cardiopulmonary resuscitation (CPR).
A. Animal Model & Preparation
-
Species: Healthy Landrace/Large White piglets.[14]
-
Instrumentation: Similar to the hemorrhagic shock model, animals are instrumented for hemodynamic monitoring.
B. Ventricular Fibrillation (VF) Induction & Resuscitation
-
Ventricular fibrillation is electrically induced.
-
Resuscitation begins following established guidelines (e.g., 2010 European Resuscitation Council guidelines).[14]
-
Animals are randomized to two groups during CPR:
C. Monitored Parameters & Endpoints
-
Primary: Rate of Return of Spontaneous Circulation (ROSC), 24-hour survival.[14]
-
Secondary: Hemodynamic variables (aortic pressures, coronary perfusion pressure) during CPR and post-ROSC. A neurologic alertness score is assessed at 24 hours.[14]
References
- 1. pharmazz.com [pharmazz.com]
- 2. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 3. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rfppl.co.in [rfppl.co.in]
- 5. researchgate.net [researchgate.net]
- 6. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Checking connection not to be a robot [plemochoe.euc.ac.cy]
- 11. This compound improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Resuscitation with this compound and 6% hydroxyethyl starch 130/0.4 improves survival in a swine model of hemorrhagic shock: a randomized experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Effects in a Swine Model of Ventricular Fibrillation: this compound and Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing a Phase II Clinical Trial for Centhaquin in Trauma Patients with Hemorrhagic Shock: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing a Phase II clinical trial to evaluate the efficacy and safety of Centhaquin as a resuscitative agent in patients with traumatic hemorrhagic shock. The protocols outlined below are based on the known mechanism of action of this compound, preclinical and clinical data in hypovolemic shock, and established best practices for trauma clinical trials.
Introduction to this compound
Centhaquine is a first-in-class resuscitative agent with a unique mechanism of action that makes it a promising candidate for the management of hemorrhagic shock in trauma patients.[1][2][3] It selectively stimulates α2B adrenergic receptors in the venous system, leading to venoconstriction and an increase in venous return to the heart.[2][4][5][6] This action enhances cardiac output and improves blood pressure.[2][7] Concurrently, Centhaquine acts on central α2A adrenergic receptors, which is thought to reduce sympathetic outflow, leading to arterial dilatation and improved tissue perfusion.[2][6] Preclinical and clinical studies in hypovolemic shock have demonstrated that Centhaquine can improve hemodynamic parameters, reduce blood lactate levels, decrease the need for vasopressors, and improve survival.[1][3][8][9][10]
Preclinical and Clinical Data Summary
A summary of key quantitative data from preclinical and clinical studies of this compound in hypovolemic and hemorrhagic shock is presented below.
Table 1: Summary of Preclinical Efficacy Data for this compound
| Animal Model | Key Findings | Reference |
| Rat (Hemorrhagic Shock) | Reduced need for norepinephrine to maintain target mean arterial pressure (MAP). Lower blood lactate levels (1.65 mmol/L vs. 4.10 mmol/L in control). 44% lower blood lactate levels than control and increased survival time. | [8] |
| Rabbit (Hemorrhagic Shock) | Effective resuscitation agent. | [3] |
| Pig (Hemorrhagic Shock) | Reduced fluid requirements. Faster time to reach target MAP (7.1 minutes vs. 36.88 minutes in control). Improved 24-hour survival (100% vs. 30% in control). | [8] |
Table 2: Summary of Clinical Trial Data for this compound in Hypovolemic Shock
| Trial Phase | Key Findings | Reference |
| Phase I | Safe and well-tolerated in healthy volunteers. Adverse events only at doses 10 times the therapeutic dose. | [8] |
| Phase II | Improved blood pressure, reduced blood lactate levels, and improved base deficit. Lower total vasopressor requirement in the first 48 hours (3.12 ± 2.18 mg vs. 9.39 ± 4.28 mg in control). Improved Multiple Organ Dysfunction Syndrome (MODS) and Acute Respiratory Distress Syndrome (ARDS) scores. | [9] |
| Phase III (Interim) | 28-day mortality of 2.94% vs. 11.76% in the control group. 69.35% of patients achieved blood lactate levels of ≤ 1.5 mmol/L after 3 days vs. 46.88% in the control group. | [8] |
Proposed Phase II Clinical Trial Protocol
Study Title
A Phase II, Randomized, Double-Blind, Placebo-Controlled Study to Evaluate the Efficacy and Safety of this compound as an Adjunct to Standard of Care in Adult Trauma Patients with Hemorrhagic Shock.
Study Objectives
-
Primary Objective: To assess the efficacy of this compound in reducing 24-hour all-cause mortality in adult trauma patients with hemorrhagic shock.
-
Secondary Objectives:
-
To evaluate the effect of this compound on hemodynamic parameters (MAP, systolic blood pressure, heart rate).
-
To assess the impact of this compound on the total volume of blood products (packed red blood cells, fresh frozen plasma, platelets) transfused within the first 24 hours.
-
To determine the effect of this compound on markers of organ dysfunction (e.g., Sequential Organ Failure Assessment [SOFA] score).
-
To evaluate the effect of this compound on markers of cellular hypoxia (e.g., blood lactate levels, base deficit).
-
To assess the safety and tolerability of this compound in the trauma patient population.
-
Study Population
Inclusion Criteria:
-
Age 18-65 years.
-
Blunt or penetrating trauma.
-
Evidence of hemorrhagic shock, defined as a systolic blood pressure (SBP) ≤ 90 mmHg and a heart rate (HR) ≥ 120 bpm at any point prior to randomization.
-
Requirement for blood product transfusion.
-
Injury Severity Score (ISS) ≥ 16.
Exclusion Criteria:
-
Isolated severe traumatic brain injury (Glasgow Coma Scale score ≤ 8).
-
Suspected pregnancy.
-
Known hypersensitivity to this compound or its components.
-
Moribund patients not expected to survive 24 hours.
-
Participation in another interventional clinical trial within 30 days.
-
Prisoners.
Study Design and Treatment
This will be a multicenter, randomized, double-blind, placebo-controlled trial. Patients will be randomized in a 1:1 ratio to receive either this compound or a matching placebo in addition to the standard of care for traumatic hemorrhagic shock.
-
Investigational Product: this compound citrate for injection.
-
Administration: Intravenous infusion in 100 mL of 0.9% sodium chloride over 1 hour.[9]
-
Dosing Regimen: A single dose will be administered upon enrollment. A second dose may be administered if SBP remains ≤ 90 mmHg after 4 hours of the first dose. A maximum of three doses can be administered within the first 24 hours.[11]
-
Control: Matching placebo (100 mL of 0.9% sodium chloride) administered under the same conditions.
-
Standard of Care: All patients will receive standard of care for traumatic hemorrhagic shock, including damage control resuscitation, permissive hypotension where appropriate, and transfusion of blood products according to institutional protocols.
Endpoints
Primary Endpoint:
-
24-hour all-cause mortality.
Secondary Endpoints:
-
Time to achieve and maintain a target MAP of ≥ 65 mmHg.
-
Total volume of packed red blood cells, fresh frozen plasma, and platelets transfused in the first 24 hours.
-
Change in SOFA score from baseline to 48 hours.
-
Time to lactate clearance (lactate < 2 mmol/L).
-
28-day all-cause mortality.
-
Incidence of adverse events and serious adverse events.
Exploratory Endpoints (Biomarkers):
-
Markers of coagulopathy (Thromboelastography [TEG] or Rotational Thromboelastometry [ROTEM] parameters).
-
Markers of endothelial dysfunction (e.g., Syndecan-1).
-
Inflammatory cytokines (e.g., IL-6, TNF-α).
Experimental Protocols
Blood Sampling and Biomarker Analysis
Blood samples will be collected at baseline (pre-dose), 6, 12, 24, and 48 hours post-randomization.
-
Lactate and Base Deficit: Measured using a point-of-care blood gas analyzer.
-
Coagulopathy Monitoring (TEG/ROTEM): Whole blood will be analyzed according to the manufacturer's instructions to assess clotting time, clot formation speed, clot strength, and fibrinolysis.
-
Endothelial Dysfunction and Inflammatory Markers: Plasma will be separated by centrifugation and stored at -80°C until analysis. Syndecan-1 and inflammatory cytokines will be quantified using commercially available ELISA kits.
Visualizations
Signaling Pathway of this compound in Trauma
Caption: Proposed signaling pathway of this compound in traumatic hemorrhagic shock.
Clinical Trial Workflow
Caption: Experimental workflow for the Phase II clinical trial of this compound.
Logical Relationship of Trial Design
Caption: Logical relationship of the key components of the proposed Phase II trial.
References
- 1. Monitoring - Major Trauma: Assessment and Initial Management - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Navigating Hemorrhagic Shock: Biomarkers, Therapies, and Challenges in Clinical Care - PMC [pmc.ncbi.nlm.nih.gov]
- 3. capcuuamateur.wordpress.com [capcuuamateur.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Biomarkers of endothelial cell dysfunction persist beyond resuscitation in patients with hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. aci.health.nsw.gov.au [aci.health.nsw.gov.au]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. Point-of-Care Coagulation Monitoring in Trauma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Hemodynamic Monitoring in Centhaquin Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the hemodynamic monitoring techniques and experimental protocols relevant to the study of Centhaquin, a novel resuscitative agent for hypovolemic shock.
Introduction to this compound
This compound is a first-in-class resuscitative agent with a unique mechanism of action designed to address the pathophysiology of hypovolemic shock. It acts as a selective alpha-2 adrenergic receptor agonist.[1][2] Specifically, it stimulates α2B adrenergic receptors in the venous circulation, leading to venoconstriction and an increase in venous return to the heart.[3][4][5] This action enhances cardiac output and, consequently, mean arterial pressure.[5][6] Simultaneously, this compound acts on central α2A adrenergic receptors, which is thought to reduce sympathetic outflow, leading to arterial dilatation and improved tissue perfusion.[2][3][6] This dual mechanism distinguishes it from traditional vasopressors that primarily cause arterial vasoconstriction.[4][7]
Hemodynamic Monitoring Techniques
Effective hemodynamic monitoring is crucial for evaluating the efficacy and safety of this compound in both preclinical and clinical settings. A variety of techniques can be employed to assess cardiovascular function and tissue perfusion.
Key Hemodynamic Parameters to Monitor:
-
Systemic Hemodynamics:
-
Mean Arterial Pressure (MAP)
-
Systolic Blood Pressure (SBP)
-
Diastolic Blood Pressure (DBP)
-
Heart Rate (HR)
-
Cardiac Output (CO)
-
Stroke Volume (SV)
-
Systemic Vascular Resistance (SVR)
-
-
Tissue Perfusion and Metabolic Status:
-
Blood Lactate Levels
-
Base Deficit
-
Central Venous Oxygen Saturation (ScvO2)
-
Urine Output
-
A summary of common monitoring techniques is provided in the table below.
| Monitoring Technique | Parameters Measured | Invasiveness | Application |
| Arterial Catheterization | Continuous SBP, DBP, MAP, Pulse Pressure | Invasive | Preclinical & Clinical |
| Central Venous Catheterization | Central Venous Pressure (CVP), ScvO2 | Invasive | Preclinical & Clinical |
| Pulmonary Artery Catheter (Swan-Ganz) | CO, Pulmonary Artery Pressure (PAP), Pulmonary Capillary Wedge Pressure (PCWP), Mixed Venous Oxygen Saturation (SvO2) | Highly Invasive | Preclinical & Advanced Clinical Monitoring |
| Pulse Contour Analysis (e.g., PiCCO, LiDCO) | Continuous CO, SV, SVR, Extravascular Lung Water (EVLW) | Minimally Invasive (requires arterial and central lines) | Preclinical & Clinical |
| Transthoracic/Transesophageal Echocardiography | SV, CO, Ejection Fraction (EF), Cardiac Dimensions | Non-invasive/Minimally Invasive | Clinical |
| Blood Gas Analysis | Lactate, Base Deficit, PaO2, PaCO2 | Minimally Invasive (requires blood draw) | Preclinical & Clinical |
Experimental Protocols
Preclinical Evaluation in a Swine Model of Hemorrhagic Shock
This protocol describes a common model for evaluating the efficacy of this compound in a large animal model that closely resembles human physiology.[8]
1. Animal Preparation and Instrumentation:
-
Animal Model: Female domestic pigs (e.g., 30-40 kg).
-
Anesthesia: Induction with intramuscular ketamine and xylazine, followed by maintenance with intravenous propofol or inhaled isoflurane.
-
Ventilation: Intubate and mechanically ventilate to maintain normocapnia.
-
Catheterization:
-
Place a catheter in the femoral artery for continuous blood pressure monitoring and blood sampling.[9]
-
Insert a central venous catheter via the internal jugular vein for drug/fluid administration and CVP monitoring.
-
For advanced monitoring, a pulmonary artery catheter (Swan-Ganz) can be placed to measure CO, PAP, and PCWP. Alternatively, a system like PiCCO can be used, which requires both arterial and central venous access.[3]
-
2. Induction of Hemorrhagic Shock:
-
Allow the animal to stabilize after instrumentation.
-
Induce hemorrhage by withdrawing blood from the femoral artery at a controlled rate (e.g., 10 mL/min) until a target MAP of less than 40 mmHg is reached.[10]
-
Maintain this hypotensive state for a specified period (e.g., 30 minutes) to establish a shock state.[10]
3. Resuscitation Protocol:
-
Randomly assign animals to one of the following groups:
-
Control Group: Resuscitation with standard of care (e.g., Lactated Ringer's solution or normal saline).
-
This compound Group: Resuscitation with this compound (e.g., 0.015 mg/kg) administered in the fluid resuscitation phase.[11]
-
-
Infuse the resuscitation fluids and/or drug over a defined period (e.g., 60 minutes).
4. Hemodynamic Monitoring and Data Collection:
-
Continuously record MAP, HR, CVP, and other instrument-derived parameters throughout the experiment.
-
Collect arterial and central venous blood samples at baseline, at the end of the shock period, and at regular intervals during and after resuscitation for blood gas analysis (lactate, base deficit).
-
Measure CO at the same time points using the chosen technique (e.g., thermodilution).
Clinical Trial Protocol for Hypovolemic Shock Patients
This protocol is based on the design of Phase II and III clinical trials for this compound.[12][13]
1. Patient Population:
-
Adult patients (18-70 years) with hypovolemic shock.[14]
-
Inclusion criteria typically include systolic blood pressure ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[13]
2. Study Design:
-
A prospective, multicenter, randomized, double-blind, placebo-controlled study.[1][14]
-
Patients are randomized to receive either this compound or a placebo (e.g., normal saline) in addition to the standard of care (SOC).[14]
3. Dosing and Administration:
-
This compound Group: Receive 0.01 mg/kg of this compound in 100 mL of normal saline, infused intravenously over 1 hour.[14]
-
Control Group: Receive 100 mL of normal saline infused over 1 hour.[14]
-
Repeat doses may be administered if hypotension persists, with a maximum number of doses within a specified timeframe.[15]
4. Efficacy and Safety Assessments:
-
Primary Endpoints:
-
Secondary Endpoints:
-
Monitoring:
-
Continuous hemodynamic monitoring (arterial line, central line as per SOC).
-
Regular blood sampling for lactate, base deficit, and other laboratory parameters.
-
Monitoring for any adverse events.
-
Data Presentation
Preclinical Data: Rat Model of Hemorrhagic Shock
| Parameter | Hemorrhage | LR-100 (60 min post) | This compound (0.05 mg/kg; 60 min post) |
| Blood Lactate (mmol/L) | 7.22 ± 0.67 | 10.20 ± 0.61 | 4.08 ± 0.28 |
| Mean Arterial Pressure (% change) | - | -29% | +59% |
| Cardiac Output (% change) | - | -28% | +180% |
| Systemic Vascular Resistance (% change) | - | -6% | -41% |
| Survival Time (min) | - | 78 ± 10 | 387 ± 39 |
| Data adapted from a study on the resuscitative effect of this compound in rats.[17] |
Clinical Data: Phase III Trial in Hypovolemic Shock Patients
| Parameter | Control Group (Saline + SOC) | This compound Group (0.01 mg/kg + SOC) | p-value |
| Change in SBP at 30 min (mmHg) | 6.324 | 8.621 | <0.0001 |
| Patients with SBP ≥ 110 mmHg at 24h (%) | 60.61% | 79.69% | 0.0444 |
| Patients with DBP ≥ 70 mmHg at 24h (%) | 51.52% | 76.56% | 0.0122 |
| Patients with Lactate ≤ 1.5 mmol/L at Day 3 (%) | 46.88% | 69.35% | 0.0336 |
| Patients with Base Deficit < -2 mmol/L at Day 3 (%) | 43.75% | 69.84% | 0.0137 |
| 28-Day All-Cause Mortality | 4/34 (11.8%) | 2/71 (2.8%) | 0.037 |
| Data adapted from a multicentric, randomized, controlled phase III study of this compound.[1][5] |
Visualizations
This compound Signaling Pathway
Caption: this compound's dual mechanism of action on α2B and α2A adrenergic receptors.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow for preclinical evaluation of this compound in a hemorrhagic shock model.
Logical Relationships of Hemodynamic Parameters
Caption: Logical relationships between this compound administration and key hemodynamic changes.
References
- 1. medrxiv.org [medrxiv.org]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Evaluation of hemorrhagic shock and fluid resuscitation in pigs using handless Doppler carotid artery ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. medrxiv.org [medrxiv.org]
- 6. Swine Model Study of Hemorrhagic Shock Demonstrates Efficacy Of Biobeat's Wearable Monitoring Device In Comparison To Invasive Arterial Line And Swan-Ganz Catheter Monitoring Methods [prnewswire.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of a Physiologic-Driven Closed-Loop Resuscitation Algorithm in an Animal Model of Hemorrhagic Shock. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 9. Methods in pharmacology: measurement of cardiac output - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of a Physiologic-Driven Closed-Loop Resuscitation Algorithm in an Animal Model of Hemorrhagic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring the tissue perfusion during hemorrhagic shock and resuscitation: tissue-to-arterial carbon dioxide partial pressure gradient in a pig model - ProQuest [proquest.com]
- 13. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Blood Lactate Levels in Response to Centhaquin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Centhaquin is a novel, first-in-class resuscitative agent being developed for the treatment of hypovolemic shock.[1] Hypovolemic shock, a life-threatening condition caused by severe blood or fluid loss, leads to inadequate tissue perfusion and cellular hypoxia.[2][3] In this state of oxygen deprivation, cells shift from aerobic to anaerobic metabolism, resulting in the overproduction and accumulation of lactic acid, a condition known as hyperlactatemia or lactic acidosis.[4] Consequently, blood lactate level is a critical biomarker for assessing the severity of shock and the efficacy of resuscitative interventions.[5][6]
This compound's mechanism of action is uniquely suited to address the underlying pathophysiology of hypovolemic shock and thereby reduce lactate levels.[1][7] It selectively stimulates venous α2B adrenergic receptors, which causes venous constriction, increases the return of pooled venous blood to the heart, and subsequently enhances cardiac output.[7][8][9] Additionally, it acts on central α2A adrenergic receptors, which reduces sympathetic drive and decreases arterial vascular resistance, further improving tissue blood perfusion.[3][7][8] By restoring circulation and improving oxygen delivery to tissues, this compound facilitates the return to aerobic metabolism, leading to a significant reduction in blood lactate levels.[6][8]
Preclinical and clinical studies have consistently demonstrated that administration of this compound leads to a marked decrease in blood lactate levels in subjects with hemorrhagic and hypovolemic shock.[9][10][11][12] These application notes provide a summary of the quantitative data and detailed protocols for measuring blood lactate in response to this compound in both clinical and preclinical settings.
Data Presentation
Table 1: Summary of Clinical Trial Data on Blood Lactate Levels
| Study Phase | Group | Baseline Blood Lactate (mmol/L, mean ± SEM) | Post-Treatment Blood Lactate (mmol/L, mean ± SEM) | Time Point | Key Finding |
| Phase III[8][10] | Centhaquine | 4.5 ± 0.2 | 1.43 ± 0.09 | Day 3 | Blood lactate level was lower by 1.75 ± 1.07 mmol/L compared to the control group on Day 3.[8] |
| Phase III[3][6] | Control | 4.1 ± 0.4 | Not explicitly stated, but higher than this compound group | Day 3 | 69.35% of patients in the Centhaquine group achieved lactate levels ≤1.5 mmol/L, compared to 46.88% in the control group.[3][6] |
| Phase II[1][13] | Centhaquine | Not specified | Statistically significant improvement | 48 hours | Showed a highly significant improvement in lactate levels (p=0.0012) compared to the control group.[1][13] |
Table 2: Summary of Preclinical Data on Blood Lactate Levels (Rat Model of Hemorrhagic Shock)
| Study[14] | Group | Blood Lactate at Hemorrhage (mmol/L, mean ± SEM) | Blood Lactate at 60 min Post-Resuscitation (mmol/L, mean ± SEM) | Key Finding |
| Gulati et al. | Lactated Ringer's (Control) | 7.22 ± 0.67 | 10.20 ± 0.61 | Lactate levels increased significantly in the control group.[14] |
| Gulati et al. | This compound (0.017 mg/kg) | 7.22 ± 0.67 | 3.55 ± 0.07 | This compound administration led to a significant decrease in blood lactate.[14] |
| Gulati et al. | This compound (0.05 mg/kg) | 7.22 ± 0.67 | 4.08 ± 0.28 | Both doses of this compound were effective in reducing lactate levels.[14] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound's dual mechanism of action to improve tissue perfusion and lower blood lactate.
Caption: Experimental workflow for a clinical trial measuring blood lactate in response to this compound.
Caption: Logical relationship between tissue perfusion and blood lactate production.
Experimental Protocols
Protocol 1: Clinical Measurement of Blood Lactate Post-Centhaquin Administration
1. Objective: To measure the change in blood lactate concentration in patients with hypovolemic shock following the intravenous administration of this compound as an adjuvant to the standard of care.
2. Patient Population (Inclusion Criteria):
-
Adult patients (≥ 18 years) diagnosed with hypovolemic shock.[2]
-
Systolic Blood Pressure (SBP) ≤ 90 mmHg upon presentation.[2]
-
Blood lactate level > 2.0 mmol/L, indicative of shock.[2][9]
-
Patients receiving standard of care for shock resuscitation.[5]
3. Materials:
-
This compound (Lyfaquin®) for injection.
-
0.9% Normal Saline for infusion.
-
Infusion pump and administration set.
-
Blood collection tubes (e.g., lithium heparin or sodium fluoride/potassium oxalate tubes).
-
Portable ice container.
-
Centrifuge.
-
Calibrated blood gas analyzer or clinical chemistry analyzer capable of measuring lactate.
4. Drug Administration Protocol:
-
This compound is administered at a dose of 0.01 mg/kg body weight.[1][8]
-
The calculated dose is diluted in 100 mL of normal saline.[2][8]
-
The solution is administered as an intravenous infusion over a period of 1 hour.[1][8]
-
A second dose may be administered if SBP remains at or below 90 mmHg, but not before 4 hours have passed since the previous dose.[2]
5. Blood Sampling and Handling Protocol:
-
Baseline (T=0): Collect a blood sample immediately before the start of the this compound infusion.
-
Post-Infusion: Collect subsequent blood samples at predetermined intervals. Based on clinical trial designs, recommended time points include 24 hours, 48 hours, and Day 3 post-randomization.[8][15]
-
Collection Technique:
-
Draw blood from an arterial or venous line. Do not ask the patient to clench their fist, as this can falsely elevate lactate levels.[4]
-
Collect blood in a pre-chilled sodium fluoride/potassium oxalate tube (grey top) or a lithium heparin tube (green top). The fluoride component inhibits glycolysis.
-
-
Immediate Handling:
-
Place the sample on wet ice immediately after collection to halt cellular metabolism.[16]
-
Transport the sample to the laboratory without delay.
-
The sample must be centrifuged to separate plasma from blood cells within 15 minutes of collection.[17] Failure to do so can result in a factitious increase in lactate concentration due to continued glycolysis by red blood cells.[17]
-
6. Lactate Analysis:
-
Analyze the plasma or whole blood sample using a calibrated analyzer.
-
The most common method is an enzymatic assay using lactate oxidase or lactate dehydrogenase.[17][18]
-
Record the lactate concentration in mmol/L.
7. Data Analysis:
-
Compare the mean lactate levels at each post-infusion time point to the baseline value.
-
In controlled studies, compare the change in lactate levels between the this compound group and the control (placebo) group using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 2: Preclinical Measurement of Blood Lactate in a Rodent Model of Hemorrhagic Shock
1. Objective: To evaluate the effect of this compound on blood lactate levels in an established rat model of hemorrhagic shock.
2. Animal Model:
3. Materials:
-
This compound.
-
Resuscitation fluid (e.g., 3% hypertonic saline or Lactated Ringer's solution).[14][19]
-
Anesthetic agent (e.g., urethane).[14]
-
Catheters for arterial line placement and blood withdrawal.
-
Pressure transducer and monitoring equipment.
-
Syringes and blood collection capillaries.
-
Portable blood gas/lactate analyzer suitable for rodent blood volumes.
4. Hemorrhagic Shock Induction Protocol:
-
Anesthetize the rat and place catheters in the femoral artery for blood pressure monitoring and blood withdrawal.[14][19]
-
Induce hemorrhage by withdrawing blood from the femoral artery until the mean arterial pressure (MAP) is reduced to and maintained at 35-40 mm Hg.[14][19]
-
Maintain this hypotensive state for a period of 30 minutes to establish a shock state.[14][19]
5. Drug Administration Protocol:
-
Following the 30-minute shock period, begin resuscitation.
-
Administer the resuscitation fluid (e.g., Lactated Ringer's) with or without this compound.
-
Effective doses of this compound in rat models have been established at 0.017 mg/kg and 0.05 mg/kg.[14]
-
The control group receives the resuscitation fluid alone.
6. Blood Sampling and Analysis Protocol:
-
Baseline: Collect a blood sample from the arterial line before inducing hemorrhage.
-
Post-Hemorrhage: Collect a sample after the 30-minute shock period but before starting resuscitation.
-
Post-Resuscitation: Collect samples at regular intervals (e.g., 30, 60, 120 minutes) after the start of the infusion.[19]
-
Analysis:
-
Use a portable analyzer that requires a small blood volume (typically <100 µL).
-
Analyze the sample immediately upon collection to prevent changes in lactate concentration.
-
Record the lactate value in mmol/L.
-
7. Data Analysis:
-
Plot the mean blood lactate levels over time for both the this compound-treated and control groups.
-
Use statistical methods such as repeated measures ANOVA to determine if there is a significant difference in lactate clearance between the groups.
Conclusion
Measuring blood lactate is a fundamental method for assessing the severity of shock and the effectiveness of this compound. The provided protocols, derived from published preclinical and clinical studies, offer a standardized approach for researchers. The consistent findings of reduced lactate levels underscore this compound's potential as a valuable resuscitative agent that effectively reverses tissue hypoperfusion. Adherence to proper sample handling procedures is critical to ensure the accuracy and reliability of lactate measurements.
References
- 1. kauveryhospital.com [kauveryhospital.com]
- 2. A Study to Assess the Safety and Efficacy of Centhaquine in Hypovolemic Shock Patients | Clinical Research Trial Listing [centerwatch.com]
- 3. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 4. Lactate Test: MedlinePlus Medical Test [medlineplus.gov]
- 5. clinicaltrial.be [clinicaltrial.be]
- 6. rfppl.co.in [rfppl.co.in]
- 7. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. medrxiv.org [medrxiv.org]
- 11. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medrxiv.org [medrxiv.org]
- 16. Temperature and time stability of whole blood lactate: implications for feasibility of pre-hospital measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plasma lactate measurement as an example of encountered gaps between routine clinical laboratory processes and manufactures' sample-handling instructions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lactate Concentration assay (LDH method) [protocols.io]
- 19. This compound improves resuscitative effect of hypertonic saline in hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Anesthesia Considerations for Preclinical Research with Centhaquin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Centhaquin is a novel resuscitative agent being investigated for its potential in managing hypovolemic shock.[1][2] As a selective alpha-2 adrenergic receptor agonist, it exerts its primary effects on the cardiovascular system.[3] this compound's mechanism of action involves the modulation of adrenergic receptors, leading to improved cardiac output and blood flow to vital organs.[1] Specifically, it stimulates α2B adrenergic receptors in the venous circulation to increase venous return to the heart and acts on central α2A adrenergic receptors to reduce sympathetic outflow, which helps in vasodilation of arteries, thereby improving tissue perfusion.[4][5][6][7] Given its profound cardiovascular effects, careful consideration of the anesthetic protocol is paramount in animal studies involving this compound to ensure subject safety and data integrity.
This document provides detailed application notes and protocols for anesthesia in animal models commonly used in this compound research, including rats, rabbits, and swine. The following recommendations are based on published literature and general best practices for anesthesia in laboratory animals. It is crucial to note that specific studies on the direct interactions between this compound and various anesthetic agents are limited. Therefore, the provided protocols are designed to minimize potential confounding effects on the cardiovascular system.
General Anesthesia Considerations
The choice of anesthetic agent and protocol should be guided by the specific scientific objectives, the animal species, and the duration of the procedure. Since this compound actively modulates the cardiovascular system, it is advisable to select anesthetic agents with minimal and predictable effects on heart rate, blood pressure, and vascular tone.
Key Principles:
-
Pre-Anesthetic Evaluation: A thorough health assessment of the animal is essential before any procedure.
-
Fasting: The necessity of fasting depends on the species. While not required for rodents and lagomorphs, it is recommended for larger animals like dogs and pigs to prevent regurgitation and aspiration.[8]
-
Fluid Support: Intravenous catheter placement is strongly recommended for the administration of fluids, anesthetics, and emergency drugs.[9]
-
Monitoring: Continuous monitoring of vital signs is critical throughout the anesthetic period and recovery.[10][11][12]
-
Thermoregulation: Maintaining normothermia is crucial, as hypothermia is a common complication of anesthesia and can affect drug metabolism and cardiovascular stability.[3][13][14]
-
Analgesia: Appropriate analgesic administration should be a part of the protocol to manage pain, which can influence physiological parameters.
Anesthetic Agent Selection and Potential Interactions
The ideal anesthetic agent for studies involving this compound should have a stable cardiovascular profile. Below is a discussion of commonly used anesthetics and their potential interactions with this compound's mechanism of action.
-
Alpha-2 Adrenergic Agonists (e.g., Xylazine, Dexmedetomidine): As this compound is an alpha-2 adrenergic agonist, the concurrent use of other drugs in this class is generally not recommended. The synergistic effects could lead to profound bradycardia, hypotension, and respiratory depression, making it difficult to discern the specific effects of this compound.
-
Dissociative Anesthetics (e.g., Ketamine): Ketamine is often used in combination with other agents. It generally supports the cardiovascular system by increasing heart rate and blood pressure. However, it can also increase myocardial oxygen demand. When used with an alpha-2 agonist like this compound, the cardiovascular effects can be complex and unpredictable.[2][4][6][15][16]
-
Injectable Anesthetics (e.g., Propofol, Alfaxalone): Propofol and Alfaxalone are short-acting intravenous anesthetics that can cause dose-dependent hypotension and respiratory depression.[1][17][18][19] Their rapid clearance allows for a more controlled anesthetic plane. Careful titration to effect is necessary.
-
Inhalant Anesthetics (e.g., Isoflurane, Sevoflurane): Inhalant anesthetics offer good control over the depth of anesthesia and are readily eliminated. However, they can cause dose-dependent vasodilation and hypotension, which could potentially interact with this compound's effects on vascular tone.[20][21]
-
Urethane: While urethane can provide long-lasting surgical anesthesia with minimal respiratory depression, it has been shown to inhibit cardiovascular responses mediated by alpha-2 adrenoceptors and can affect cardio-respiratory parameters.[7][22][23][24][25] Therefore, its use in studies focused on the cardiovascular effects of an alpha-2 agonist like this compound should be carefully considered and likely avoided.
Anesthesia Protocols for Specific Animal Models
The following tables summarize recommended anesthetic protocols for rats, rabbits, and swine. These are starting points and may require adjustment based on the individual animal's response and the specific experimental requirements.
Table 1: Anesthesia Protocol for Rat Models (e.g., Hemorrhagic Shock)
| Phase | Agent | Dosage | Route of Administration | Notes |
| Induction | Isoflurane | 2-3% in 100% O₂ | Inhalation (Induction Chamber) | For rapid and smooth induction. |
| Maintenance | Isoflurane | 1-2% in 100% O₂ | Inhalation (Nose Cone/Ventilator) | Adjust concentration based on anesthetic depth. |
| Alternative Injectable | Ketamine + Diazepam | 80-100 mg/kg + 5 mg/kg | Intraperitoneal (IP) | Provides approximately 30-60 minutes of anesthesia. Use with caution due to potential cardiovascular effects. |
Table 2: Anesthesia Protocol for Rabbit Models
| Phase | Agent | Dosage | Route of Administration | Notes |
| Premedication (Optional) | Buprenorphine | 0.03-0.05 mg/kg | Subcutaneous (SQ) | For analgesia. |
| Induction | Ketamine + Midazolam | 10-25 mg/kg + 0.5-1 mg/kg | Intramuscular (IM) or Intravenous (IV) | Titrate to effect if using IV route. |
| Maintenance | Isoflurane | 1.5-2.5% in 100% O₂ | Inhalation (Endotracheal Tube/Mask) | Endotracheal intubation is recommended for procedures longer than 30 minutes. |
| Alternative Induction | Alfaxalone | 2-3 mg/kg | Intravenous (IV) | Administer slowly to effect. |
Table 3: Anesthesia Protocol for Swine Models (e.g., Hemorrhagic Shock)
| Phase | Agent | Dosage | Route of Administration | Notes |
| Premedication | Telazol® (Tiletamine/Zolazepam) | 4-6 mg/kg | Intramuscular (IM) | Provides sedation for easier handling and IV catheter placement. |
| Induction | Propofol | 2-4 mg/kg | Intravenous (IV) | Administer to effect for endotracheal intubation. |
| Maintenance | Isoflurane | 1-2% in 100% O₂ | Inhalation (Ventilator) | Mechanical ventilation is essential in swine. |
| Alternative Maintenance | Propofol CRI | 0.1-0.4 mg/kg/min | Intravenous (IV) | Can provide a more stable cardiovascular profile compared to inhalants. |
Experimental Protocols
Protocol 1: Anesthesia and Monitoring for a Rat Hemorrhagic Shock Model
-
Animal Preparation:
-
Weigh the rat and calculate the required drug dosages.
-
Induce anesthesia using Isoflurane (3% in 100% O₂) in an induction chamber.
-
Once anesthetized, place the rat in a supine position on a heated surgical table and maintain anesthesia with Isoflurane (1.5-2%) via a nose cone.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave and aseptically prepare the surgical sites (e.g., femoral artery and vein).
-
-
Catheterization:
-
Cannulate the femoral artery for continuous blood pressure monitoring and blood sampling.
-
Cannulate the femoral vein for fluid, drug (including this compound), and anesthetic administration.
-
-
Physiological Monitoring:
-
Continuously monitor Mean Arterial Pressure (MAP) and Heart Rate (HR) via the arterial catheter.
-
Monitor body temperature with a rectal probe and maintain at 37°C using a heating pad.
-
Monitor respiratory rate by observing chest movements.
-
Use a pulse oximeter on the paw or tail to monitor oxygen saturation (SpO₂).
-
-
Hemorrhagic Shock Induction:
-
After a stabilization period, induce hemorrhagic shock by withdrawing a calculated volume of blood from the arterial line over a specific period to achieve a target MAP (e.g., 35-40 mmHg).
-
-
This compound Administration:
-
Administer this compound or vehicle control as per the study design through the venous catheter.
-
-
Post-Procedure and Recovery:
-
At the end of the experiment, discontinue the anesthetic.
-
Provide supplemental oxygen during recovery if needed.
-
Continue to monitor the animal until it is fully ambulatory and has returned to sternal recumbency.
-
Provide postoperative analgesia as required.
-
Protocol 2: General Supportive Care During Anesthesia
-
Fluid Therapy:
-
Administer intravenous crystalloid fluids (e.g., Lactated Ringer's Solution, 0.9% Saline) at a rate of 5-10 mL/kg/hr to maintain hydration and support blood pressure.
-
-
Thermoregulation:
-
Respiratory Support:
-
Ensure a patent airway. For larger animals (rabbits, swine), endotracheal intubation and mechanical ventilation are recommended to maintain normal ventilation and oxygenation.[26]
-
Monitor end-tidal CO₂ (EtCO₂) to assess ventilation status.
-
-
Anesthetic Depth Monitoring:
-
Assess anesthetic depth regularly by checking reflexes (e.g., pedal withdrawal, palpebral), muscle tone, and response to surgical stimulation.[12]
-
Adjust the anesthetic delivery rate as needed to maintain an appropriate surgical plane of anesthesia.
-
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for a this compound animal study.
Conclusion
The selection of an appropriate anesthetic regimen is a critical component of preclinical studies involving this compound. By understanding the cardiovascular effects of different anesthetic agents and implementing robust physiological monitoring and supportive care, researchers can minimize confounding variables and ensure the generation of reliable and reproducible data. The protocols and considerations outlined in this document are intended to serve as a guide for developing study-specific anesthetic plans that prioritize both animal welfare and scientific rigor. As more research becomes available on the interactions between this compound and anesthetic agents, these recommendations may be further refined.
References
- 1. Cardiorespiratory and anesthetic effects of clinical and supraclinical doses of alfaxalone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Anesthesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 4. Effects of ketamine-xylazine intravenous bolus injection on cardiovascular function in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects, induction and recovery characteristics and alfaxalone dose assessment in alfaxalone versus alfaxalone-fentanyl total intravenous anaesthesia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular pathology possibly associated with ketamine/xylazine anesthesia in Dutch belted rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urethane inhibits cardiovascular responses mediated by the stimulation of alpha-2 adrenoceptors in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. az.research.umich.edu [az.research.umich.edu]
- 10. Anaesthesia and physiological monitoring during in vivo imaging of laboratory rodents: considerations on experimental outcomes and animal welfare | springermedizin.de [springermedizin.de]
- 11. Monitoring Physiological Parameters in Mice during Anesthesia | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. Video: Anesthesia Induction and Maintenance in Laboratory Animals [jove.com]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. dvm360.com [dvm360.com]
- 15. The effects of prolonged ketamine-xylazine intravenous infusion on arterial blood pH, blood gases, mean arterial blood pressure, heart and respiratory rates, rectal temperature and reflexes in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 18. researchgate.net [researchgate.net]
- 19. Effects of alfaxalone on echocardiographic examination in healthy dogs -Korean Journal of Veterinary Research | Korea Science [koreascience.kr]
- 20. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ahajournals.org [ahajournals.org]
- 22. researchgate.net [researchgate.net]
- 23. Urethan anesthesia protects rats against lethal endotoxemia and reduces TNF-alpha release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. journals.physiology.org [journals.physiology.org]
- 25. journals.physiology.org [journals.physiology.org]
- 26. journals.plos.org [journals.plos.org]
Application Notes and Protocols for Preclinical Evaluation of Centhaquin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Centhaquin, a novel resuscitative agent for hypovolemic shock. The following sections detail the dosage calculation, experimental protocols for inducing hemorrhagic shock in rodent models, and methods for assessing the therapeutic efficacy of this compound through hemodynamic and metabolic monitoring.
Introduction to this compound
This compound is a selective alpha-2B (α2B) adrenoceptor agonist that has demonstrated significant potential as a resuscitative agent in preclinical and clinical studies of hypovolemic shock.[1][2][3] Its mechanism of action involves the constriction of venous capacitance vessels, which increases venous return to the heart, thereby enhancing cardiac output and improving tissue perfusion.[1][4][2] Additionally, this compound may act on central alpha-2A (α2A) adrenoceptors to reduce sympathetic outflow, contributing to a decrease in systemic vascular resistance and further improving blood flow to vital organs.[1][2] Unlike traditional vasopressors, this compound does not act on beta-adrenergic receptors, mitigating the risk of cardiac arrhythmias.[4][3]
Dosage Calculation for Preclinical Research
Effective dose translation from human studies to animal models is critical for meaningful preclinical research. Allometric scaling, a method that accounts for differences in body surface area and metabolic rate across species, is a widely accepted approach for this purpose.[5][6][7][8]
Allometric Scaling Principles
Allometric scaling uses the following general formula to convert a dose from a reference species (e.g., human) to a target species (e.g., rat):
Animal Dose (mg/kg) = Human Equivalent Dose (HED) (mg/kg) x (Animal Km / Human Km)
Where Km is a conversion factor based on body weight and surface area.
Table 1: Km Factors for Dose Conversion Between Species
| Species | Body Weight (kg) | Km Factor |
| Human | 70 | 37 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Pig | 70 | 37 |
| Dog | 10 | 20 |
Note: These are approximate values and may vary. Researchers should consult relevant guidelines for the most accurate factors.
Recommended Starting Doses for this compound in Preclinical Models
Based on published preclinical and clinical data, the following table summarizes effective and reported doses of this compound.
Table 2: Summary of Effective this compound Dosages in Preclinical and Clinical Studies
| Species | Model | Effective Dose Range (mg/kg) | Route of Administration | Key Findings |
| Rat | Hypovolemic/Hemorrhagic Shock | 0.006 - 0.05 | Intravenous (IV) | Increased mean arterial pressure (MAP), cardiac output (CO), and survival; decreased blood lactate.[9][10] |
| Rabbit | Uncontrolled Hemorrhagic Shock | Not specified, but effective in reducing fluid requirement. | Intravenous (IV) | Significantly reduced the amount of resuscitation fluid needed to maintain target MAP.[4] |
| Pig | Hemorrhagic Shock | 0.015 | Intravenous (IV) | Reduced time to reach target MAP and improved 24-hour survival.[11] |
| Cat | Hypotensive Activity | 0.01 - 1.0 | Intravenous (IV) | Dose-dependent lowering of blood pressure and heart rate.[1] |
| Human | Hypovolemic Shock | 0.01 | Intravenous (IV) | Improved blood pressure, lactate levels, and reduced mortality.[9][12] |
Calculating a Starting Dose for a Rat Model:
Using the clinical dose of 0.01 mg/kg in humans as the Human Equivalent Dose (HED):
-
Rat Dose (mg/kg) = 0.01 mg/kg * (6 / 37) ≈ 0.0016 mg/kg
This calculated starting dose falls within the lower end of the effective dose range reported in rat studies (0.006 - 0.05 mg/kg). Researchers should consider a dose-ranging study to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
The following protocols provide detailed methodologies for inducing hemorrhagic shock and evaluating the efficacy of this compound in rodent models.
Hemorrhagic Shock Induction in Rats (Fixed-Pressure Model)
This protocol is adapted from established methods to create a reproducible model of severe hemorrhagic shock.[2][3]
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Heating pad to maintain body temperature
-
Catheters (e.g., PE-50 tubing) for arterial and venous access
-
Pressure transducer and data acquisition system
-
Syringes
-
Heparinized saline (10 U/mL)
-
This compound solution or vehicle control
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the rat and place it on a heating pad to maintain a core body temperature of 37°C.
-
Surgically expose the femoral artery and vein.
-
Insert a catheter into the femoral artery for blood pressure monitoring and blood withdrawal.
-
Insert a catheter into the femoral vein for drug/vehicle administration.
-
Allow the animal to stabilize for at least 30 minutes after catheterization.
-
-
Induction of Hemorrhagic Shock:
-
Withdraw blood from the arterial catheter in a stepwise manner until the Mean Arterial Pressure (MAP) is reduced to and maintained at 30-35 mmHg.
-
Maintain this hypotensive state for a predetermined period (e.g., 60 minutes) to induce shock.
-
-
Resuscitation:
-
Following the shock period, administer this compound (at the calculated dose) or vehicle control intravenously via the venous catheter.
-
The drug can be given as a bolus or a slow infusion over a specified time.
-
-
Monitoring and Data Collection:
-
Continuously monitor MAP, heart rate (HR), and other hemodynamic parameters throughout the experiment.
-
Collect small blood samples at baseline, end of shock, and at various time points post-resuscitation for blood lactate analysis.
-
Uncontrolled Hemorrhagic Shock in Rabbits
This model simulates a traumatic injury with uncontrolled bleeding.[1][5][9][13]
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Anesthesia
-
Surgical instruments
-
Catheters for vascular access
-
Monitoring equipment as described for the rat model
Procedure:
-
Anesthesia and Instrumentation:
-
Anesthetize the rabbit and perform a midline laparotomy to expose the abdominal aorta.
-
Place catheters in the carotid artery and jugular vein for monitoring and administration.
-
-
Induction of Uncontrolled Hemorrhage:
-
Induce a standardized injury to a major vessel, such as the iliac artery or spleen, to initiate uncontrolled bleeding.
-
-
Resuscitation:
-
After a predetermined period of uncontrolled bleeding (e.g., 15 minutes), initiate resuscitation with this compound or vehicle, with or without standard resuscitation fluids (e.g., Ringer's lactate).
-
-
Monitoring and Outcome Assessment:
-
Monitor hemodynamic parameters continuously.
-
Primary endpoints often include survival time and the volume of resuscitation fluid required to maintain a target MAP.
-
Assessment of Therapeutic Efficacy
Hemodynamic Monitoring
Continuous monitoring of cardiovascular parameters is essential to assess the effects of this compound.[10][14][15]
Table 3: Key Hemodynamic Parameters and Measurement Techniques
| Parameter | Description | Measurement Technique |
| Mean Arterial Pressure (MAP) | Average arterial pressure during a single cardiac cycle. | Arterial catheter connected to a pressure transducer. |
| Heart Rate (HR) | Number of heartbeats per minute. | Derived from the arterial pressure waveform or ECG. |
| Cardiac Output (CO) | Volume of blood pumped by the heart per minute. | Thermodilution via a pulmonary artery catheter or pressure-volume loop analysis.[16][17][18] |
| Systemic Vascular Resistance (SVR) | Resistance to blood flow offered by all of the systemic vasculature. | Calculated: SVR = (MAP - CVP) / CO (where CVP is central venous pressure). |
Blood Lactate Measurement
Blood lactate is a critical marker of tissue hypoperfusion and anaerobic metabolism.[19][20][21][22][23]
Protocol for Blood Lactate Measurement:
-
Sample Collection: Collect small arterial or venous blood samples (typically 20-50 µL) into heparinized capillaries or syringes at specified time points.
-
Analysis: Use a point-of-care lactate analyzer for rapid and accurate measurement of blood lactate concentration. These devices require a small sample volume and provide results within minutes.
-
Data Interpretation: A decrease in blood lactate levels following this compound administration indicates improved tissue perfusion and a shift back to aerobic metabolism, signifying effective resuscitation.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to its resuscitative effects.
Experimental Workflow for Preclinical Evaluation
Caption: Experimental workflow for evaluating this compound in a rat model of hemorrhagic shock.
References
- 1. Rabbit model of uncontrolled hemorrhagic shock and hypotensive resuscitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing a Clinically Relevant Hemorrhagic Shock Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Uncontrolled hemorrhagic shock outcome model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Continuous Hemodynamic Monitoring in an Intact Rat Model of Simulated Diving - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A comprehensive overview of fixed-volume hemorrhage effects in New Zealand White rabbit models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Femoral Arterial and Venous Catheterization for Blood Sampling, Drug Administration and Conscious Blood Pressure and Heart Rate Measurements [jove.com]
- 13. scielo.br [scielo.br]
- 14. Catheterization of the Carotid Artery and Jugular Vein to Perform Hemodynamic Measures, Infusions and Blood Sampling in a Conscious Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hemodynamic Characterization of Rodent Models of Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessing Rodent Cardiac Function in vivo Using Hemodynamic Pressure-Volume Loops - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cardiac function using pressure–volume conductance catheter technique in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. adinstruments.com [adinstruments.com]
- 19. maze.conductscience.com [maze.conductscience.com]
- 20. researchgate.net [researchgate.net]
- 21. The Lactate Minimum Test: Concept, Methodological Aspects and Insights for Future Investigations in Human and Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of a hand-held lactate analyzer in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. vetmed.illinois.edu [vetmed.illinois.edu]
Application Notes and Protocols for Studying Centhaquin in Uncontrolled Hemorrhage Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Centhaquin (also known as Lyfaquin®) in clinically relevant animal models of uncontrolled hemorrhage. The protocols detailed below are synthesized from published preclinical studies and are intended to assist in the standardized assessment of this compound's efficacy as a resuscitative agent.
Introduction
Uncontrolled hemorrhage is a leading cause of potentially preventable death in trauma.[1] The development of effective resuscitative agents that can be administered in pre-hospital and emergency settings is a critical area of research. This compound is a novel, first-in-class resuscitative agent with a unique mechanism of action that has shown significant promise in both preclinical and clinical studies.[2][3][4][5][6] It is approved for use in India for the treatment of hypovolemic shock.[2][3]
This compound's primary mechanism involves the stimulation of α2B adrenergic receptors in the venous system, leading to venoconstriction.[1][2][3] This action increases venous return to the heart, thereby enhancing cardiac output and mean arterial pressure (MAP).[3][5][7] Additionally, it acts on central α2A adrenergic receptors, which is thought to reduce sympathetic outflow, decrease systemic vascular resistance, and improve tissue perfusion.[1][5][8] A key advantage of this compound is its lack of action on beta-adrenergic receptors, which mitigates the risk of cardiac arrhythmias.[2][5]
Mechanism of Action: Signaling Pathway
This compound's dual-action mechanism targets both the peripheral venous system and the central nervous system to restore hemodynamic stability during hemorrhagic shock.
Quantitative Data Summary
Preclinical studies in various animal models have demonstrated this compound's ability to improve key physiological parameters following uncontrolled hemorrhage. The data below summarizes these findings for comparative analysis.
| Animal Model | Dosage of this compound | Key Findings | Reference |
| Rat | 0.05 mg/kg | - Maintained MAP > 35 mmHg for 161 ± 14 minutes compared to 55 ± 6 minutes with hypertonic saline.- Total survival time of 266 ± 16 minutes versus 134 ± 12 minutes for the control group. | [9] |
| 0.02 mg/kg | - Significantly improved renal blood flow.- Reduced blood lactate levels at 120 minutes post-resuscitation. | [4][6] | |
| Not Specified | - Reduced the amount of norepinephrine needed to maintain target MAP. | [2] | |
| Rabbit | 0.05 mg/kg | - Required significantly less fluid for resuscitation (126 mL) compared to the control group (213 mL).- Maintained MAP at 45 mmHg with less infusion volume compared to saline. | [1][2][10][11] |
| Swine (Pig) | 0.015 mg/kg | - Time to reach target MAP was 7.1 minutes compared to 36.88 minutes for the control group.- 24-hour survival rate was 100% (10/10) versus 30% (3/10) in the control group. | [2][4][12] |
Experimental Protocols
The following are detailed protocols for inducing uncontrolled hemorrhage in different animal models to study the efficacy of this compound. These protocols are designed to be reproducible and reflect clinically relevant scenarios.
Experimental Workflow Overview
Protocol 1: Rat Model of Uncontrolled Hemorrhage
This model is suitable for initial efficacy and dose-finding studies.
1. Animal Preparation:
- Anesthetize Sprague-Dawley rats.
- Insert a pressure catheter into the femoral artery to monitor Mean Arterial Pressure (MAP).
- Place a pressure-volume catheter in the left ventricle for cardiac output measurements.[9]
- For studies involving renal function, renal arteries can be clamped to induce ischemia/reperfusion injury alongside hemorrhage.[6]
2. Induction of Hemorrhage:
- Withdraw blood from the femoral artery to reduce and maintain MAP at approximately 35 mmHg for 30 minutes to induce a state of shock.[9]
3. Resuscitation:
- Randomly assign animals to treatment groups:
- Control Group: Administer vehicle (e.g., 3% hypertonic saline).
- This compound Group: Administer this compound (e.g., 0.05 mg/kg) dissolved in the same vehicle.[9]
- Administer fresh blood when MAP falls back to 35 mmHg after the initial resuscitation.[9]
4. Monitoring and Endpoints:
- Continuously monitor MAP and cardiac output.
- Measure blood lactate levels at baseline and at specified time points post-resuscitation.
- Record the time taken for MAP to return to 35 mmHg post-resuscitation.
- Monitor survival time.
Protocol 2: Rabbit Model of Uncontrolled Hemorrhage with Tissue Injury
This model simulates a more clinically relevant scenario of traumatic injury.
1. Animal Preparation:
- Anesthetize male New Zealand white rabbits.
- Perform a laparotomy.
- Catheterize arteries and veins for blood pressure monitoring, blood sampling, and fluid/drug administration.
2. Induction of Hemorrhage:
- Induce hemorrhage via a single puncture to the infrarenal aorta with a 20G needle.[10]
- Immediately close the abdomen to create an uncontrolled internal hemorrhage scenario.[10]
- Allow a 15-minute period without intervention to simulate pre-hospital delay.[10]
3. Resuscitation:
- Randomly assign animals to groups:
- No Resuscitation Group. [10]
- Control Group: Infuse normal saline to maintain a target MAP of 45 mmHg.[10][11]
- This compound Group: Administer this compound (e.g., 0.05 mg/kg) in normal saline to maintain the same target MAP.[10][11]
- The maximum infusion rate should be controlled (e.g., 5 ml/min).[10]
4. Monitoring and Endpoints:
- Monitor cardiovascular parameters and collect arterial blood gas samples at baseline, post-hemorrhage, and at various times during and after resuscitation.
- Record the total volume of resuscitation fluid required to maintain the target MAP.
- Observe animals for a set period (e.g., 2 hours) to assess short-term survival.[10]
- At the end of the observation period, re-open the abdomen to measure total blood loss.[10]
- Thromboelastography (TEG) can be used to assess the effects on coagulation.[1][11]
Protocol 3: Swine Model of Hemorrhagic Shock
This large animal model provides a closer physiological approximation to humans.
1. Animal Preparation:
- Instrument pigs for hemodynamic monitoring under general anesthesia.
2. Induction of Hemorrhage:
- Induce hemorrhagic shock through controlled bleeding to a predefined endpoint (e.g., a specific drop in MAP).
3. Resuscitation:
- Randomly allocate animals to:
- Control Group: Receive standard resuscitation fluids (e.g., Lactated Ringer's solution).[12]
- This compound Group: Receive this compound (e.g., 0.015 mg/kg) in addition to the standard resuscitation fluid.[12]
- Resuscitate until MAP reaches a target of 90% of the baseline value.[12]
4. Monitoring and Endpoints:
- Record the time required to reach the target MAP.
- Measure the total volume of fluids required for resuscitation.
- Monitor for 24-hour survival.[12]
Conclusion
The experimental setups described provide a robust framework for investigating the therapeutic potential of this compound in uncontrolled hemorrhage. The consistent findings across different animal models, including improved hemodynamic stability, reduced fluid requirements, and increased survival, underscore the promise of this compound as a valuable tool in the management of hypovolemic shock.[2][3][5][7] Researchers are encouraged to adapt these protocols to their specific research questions while maintaining the core principles of inducing a clinically relevant hemorrhagic shock state and utilizing standardized resuscitation targets.
References
- 1. mdpi.com [mdpi.com]
- 2. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 3. rfppl.co.in [rfppl.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. Efficacy of this compound as a small volume resuscitative agent in severely hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of Centhaquine on the Coagulation Cascade in Normal State and Uncontrolled Hemorrhage: A Multiphase Study Combining Ex Vivo and In Vivo Experiments in Different Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Checking connection not to be a robot [plemochoe.euc.ac.cy]
Troubleshooting & Optimization
Technical Support Center: Navigating Centhaquin Clinical Trial Data with Small Sample Sizes
This technical support center is designed for researchers, scientists, and drug development professionals to address the challenges and questions that may arise when working with Centhaquin clinical trial data, particularly concerning the limitations of small sample sizes.
Troubleshooting Guides
Issue: Interpreting p-values from a small sample size study.
Guide: Acknowledging the limitations of p-values and considering alternative analyses.
Small sample sizes can lead to underpowered studies, where a statistically significant p-value may not be reliable, or a non-significant p-value may fail to detect a true effect.
Recommended Protocol: Bayesian Re-analysis of Clinical Trial Data
A Bayesian approach can provide a more nuanced interpretation of data from small trials by incorporating prior knowledge and expressing results in terms of probabilities.
Step-by-Step Guide:
-
Define a Prior Distribution: Based on pre-clinical data or results from similar resuscitating agents, establish a prior probability distribution for the expected effect of this compound. This distribution can be "enthusiastic" (expecting a strong effect), "skeptical" (expecting a minimal effect), or "uninformative" (making no strong assumptions).
-
Likelihood Function: The data from the this compound clinical trial (e.g., mortality rates, change in blood pressure) is used to construct a likelihood function. This function represents the probability of observing the trial data given a particular treatment effect.
-
Posterior Distribution: Using Bayes' theorem, combine the prior distribution and the likelihood function to generate a posterior distribution. This new distribution represents the updated probability of the treatment effect after considering the trial data.
-
Interpretation: Instead of a simple p-value, the posterior distribution allows for the calculation of the probability that the treatment effect is greater than a certain clinically meaningful threshold.
Issue: Assessing the robustness of the reported treatment effect.
Guide: Performing a sensitivity analysis.
Recommended Protocol: Sensitivity Analysis of Priors in a Bayesian Framework
-
Conduct Multiple Bayesian Analyses: Repeat the Bayesian re-analysis with different prior distributions (e.g., enthusiastic, skeptical, and non-informative).
FAQs
Q1: The this compound Phase II and III trials in India had relatively small sample sizes. How does this affect the interpretation of the results?
A1: Small sample sizes in clinical trials have several implications. Firstly, they can lead to low statistical power, meaning the study may not be able to detect a true, clinically meaningful difference between this compound and the control. Secondly, random chance can have a more significant impact on the results, potentially leading to an overestimation or underestimation of the true treatment effect. Therefore, while the results of the initial this compound trials are promising, they should be interpreted with caution.
Q2: The Phase III trial showed a statistically significant reduction in mortality with this compound. Can we be confident in this finding given the small sample size?
A2: While the reported p-value for mortality in the Phase III trial was statistically significant, the small sample size (71 in the this compound group, 34 in the control group) means the confidence interval around the effect size is likely to be wide.[1] A Bayesian re-analysis could provide a more intuitive interpretation by calculating the probability that this compound reduces mortality by a clinically meaningful amount.
Q3: How can I use the data from these small trials in my own research or decision-making?
A3: The data from these early-phase trials can be valuable for hypothesis generation and for designing future, larger clinical trials. For drug development professionals, this data can inform the decision to proceed to a larger, more definitive Phase III trial, such as the one planned in the US and Europe with 430 patients.[2] For researchers, the data can be used in meta-analyses or as the basis for defining prior distributions in a Bayesian analysis of future studies.
Q4: What are the key takeaways from the this compound clinical trial data presented so far?
A4: The data from the Phase II and Phase III trials in India suggest that this compound, when added to the standard of care, is associated with improvements in hemodynamic parameters like blood pressure and a reduction in mortality in patients with hypovolemic shock.[1][3] However, these findings should be considered preliminary due to the small sample sizes. The upcoming larger Phase III trial will be crucial for confirming these findings.
Data Presentation
Table 1: Patient Demographics and Baseline Characteristics in this compound Clinical Trials
| Characteristic | Phase II Trial (N=50)[3] | Phase III Trial (N=105)[1] |
| This compound Group | Control Group | This compound Group |
| Number of Patients | 23 | 22 |
| Age (years, mean ± SD) | 41.3 ± 15.2 | 40.5 ± 14.8 |
| Gender (% Male) | 82.6% | 81.8% |
| Systolic Blood Pressure (mmHg, mean ± SD) | 87.3 ± 4.2 | 90.4 ± 3.9 |
| Blood Lactate (mmol/L, mean ± SD) | 4.8 ± 2.1 | 4.5 ± 1.9 |
Table 2: Key Efficacy Outcomes in this compound Clinical Trials
| Outcome | Phase II Trial[3] | Phase III Trial[1] |
| This compound Group | Control Group | This compound Group |
| 28-Day Mortality | 0/23 (0%) | 2/22 (9.1%) |
| Change in Systolic BP at 48h (mmHg, mean) | +34.1 | +18.4 |
| % Patients with Blood Lactate ≤ 1.5 mmol/L on Day 3 | - | - |
| Vasopressor Requirement in 48h (mg, mean ± SD) | 3.12 ± 2.18 | 9.39 ± 4.28 |
Experimental Protocols
Protocol: Administration of Centhaquine in Clinical Trials
-
Dosage: 0.01 mg/kg body weight.[4]
-
Administration: Intravenous infusion over 1 hour in 100 mL of normal saline.[4]
-
Re-dosing: A second dose could be administered if systolic blood pressure remained at or below 90 mmHg, but not before 4 hours after the previous dose. A maximum of three doses per day was permitted.[4]
Protocol: Standard of Care (SOC) for Hypovolemic Shock in the Control Group
The standard of care for hypovolemic shock in the Indian clinical trials generally included:
-
Fluid Resuscitation: Use of crystalloids (like normal saline or Lactated Ringer's solution) and colloids to restore intravascular volume.[4][5]
-
Blood Products: Transfusion of packed red blood cells, plasma, and platelets, often in a balanced ratio, for hemorrhagic shock.[6]
-
Vasopressors: Use of medications like norepinephrine to increase blood pressure if fluid resuscitation is insufficient.[6]
-
Airway Management: Endotracheal intubation and mechanical ventilation as required.[5]
Mandatory Visualizations
Caption: this compound's dual mechanism of action on adrenergic receptors.
Caption: Logical workflow for interpreting small sample size trial data.
References
- 1. A Tutorial on Modern Bayesian Methods in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medrxiv.org [medrxiv.org]
- 5. Hypovolemic Shock Treatment & Management: Prehospital Care, Emergency Department Care [emedicine.medscape.com]
- 6. lettersinhighenergyphysics.com [lettersinhighenergyphysics.com]
Troubleshooting inconsistent hemodynamic responses to Centhaquin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centhaquin. The information is designed to address potential inconsistencies in hemodynamic responses observed during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
This compound is a first-in-class resuscitative agent with a dual mechanism of action.[1][2] It stimulates α2B adrenergic receptors in the venous circulation, leading to venoconstriction and increased venous return to the heart.[1][3][4] This action enhances cardiac output.[2][5] Concurrently, it acts on central α2A adrenergic receptors, which reduces sympathetic outflow, leading to mild arterial vasodilation and improved tissue perfusion.[1][4][6]
Q2: What is the standard recommended dosage and administration protocol for this compound in clinical studies?
The standard dosage used in Phase II and III clinical trials is 0.01 mg/kg body weight.[3][4] It is administered as an intravenous infusion over one hour, diluted in 100 mL of normal saline.[3][4] Subsequent doses may be administered if systolic blood pressure remains at or below 90 mmHg, but not before 4 hours have passed since the previous dose. The total number of doses should not exceed three in a 24-hour period.[6]
Q3: Are there any known drug interactions with this compound?
While clinical development phases have reported no significant drug-drug interactions, caution is advised when co-administering this compound with other vasoactive substances.[5] Potential interactions could occur with antihypertensive agents or other vasopressors, potentially leading to exaggerated hemodynamic responses.[1][7] Alpha-blockers may antagonize the therapeutic effects of this compound.[8]
Q4: What are the reported side effects of this compound?
Reported side effects include cardiovascular responses such as both hypotension and hypertension.[1] At doses significantly higher than the therapeutic dose (10 times or more), side effects can include hypotension, drowsiness, dry mouth, and a fall in respiratory rate.[5] Neurological effects like headaches, dizziness, and confusion, as well as gastrointestinal issues such as nausea and vomiting, have also been noted.[1]
Troubleshooting Inconsistent Hemodynamic Responses
Inconsistent hemodynamic responses to this compound can manifest as an unexpectedly exaggerated or diminished effect on blood pressure and cardiac output. The following guide provides potential causes and troubleshooting steps.
Issue 1: Hypo-response or No Significant Change in Blood Pressure
A lack of a significant increase in blood pressure or cardiac output following this compound administration can be concerning.
| Potential Cause | Troubleshooting/Monitoring Recommendations |
| Inadequate Circulating Volume | Ensure the subject has adequate fluid resuscitation before or concurrently with this compound administration. This compound's efficacy relies on the presence of sufficient venous volume to be mobilized.[9] |
| Incorrect Dosage or Administration Rate | Verify the correct dosage calculation (0.01 mg/kg) and ensure the infusion is administered over the full one-hour period. A rapid bolus could lead to transient, unpredictable effects.[3][4] |
| Patient/Animal Model Variability | The underlying cause and severity of hypovolemic shock can influence the response. In clinical trials, patients with hypovolemic shock due to trauma and gastroenteritis have been studied.[3] Consider the specific pathophysiology of the shock model. |
| Concurrent Medication | Review for the presence of any alpha-adrenergic antagonists (alpha-blockers) which could directly counteract the mechanism of this compound.[8] |
| Receptor Desensitization | In cases of prolonged shock or sepsis, adrenergic receptor desensitization or downregulation can occur, potentially blunting the response to alpha-2 agonists.[10] |
Issue 2: Hyper-response or Exaggerated Hypertension
An excessive increase in blood pressure beyond the therapeutic target can also occur.
| Potential Cause | Troubleshooting/Monitoring Recommendations |
| Overdosage | Immediately stop the infusion and provide symptomatic supportive care. The half-life of this compound is relatively short (0.71-1.62 hours), so effects are expected to be brief.[5] |
| Interaction with other Vasopressors | If this compound is used as an adjuvant to other vasopressors, a synergistic effect may lead to an exaggerated hypertensive response.[1][7] Careful dose titration of all vasoactive drugs is crucial. |
| Underlying Patient Condition | Patients with pre-existing hypertension or a heightened sympathetic state may exhibit a more pronounced response. |
Issue 3: Hypotension Following Administration
While counterintuitive, hypotension has been reported, particularly at higher doses.
| Potential Cause | Troubleshooting/Monitoring Recommendations |
| High Dose Administration | Doses significantly higher than the recommended 0.01 mg/kg can lead to hypotension.[5][11] Strict adherence to the correct dosage is critical. |
| Central α2A Adrenergic Stimulation | The central sympatholytic effect of this compound, which causes arterial vasodilation, may predominate in some individuals or at higher concentrations, leading to a drop in blood pressure.[1][4] |
| Biphasic Blood Pressure Response | Some alpha-2 adrenergic agonists can exhibit a biphasic blood pressure response, with an initial increase followed by a decrease.[12] Continuous hemodynamic monitoring is essential to capture the full response profile. |
Data from Clinical Trials
The following tables summarize key quantitative data from published clinical trials on this compound.
Table 1: Hemodynamic and Metabolic Effects of this compound in Hypovolemic Shock (Phase III)
| Parameter | Centhaquine Group (n=71) | Control (Saline) Group (n=34) | p-value |
| Change in Systolic BP (mmHg) at 48h | Increase of 15.2 mmHg from baseline | Increase of 11.0 mmHg from baseline | <0.05 |
| Blood Lactate Level (mmol/L) at 48h | Significant reduction | Less reduction compared to Centhaquine | 0.0012 (Phase II) |
| Base Deficit (mmol/L) at 48h | Significant improvement | Less improvement compared to Centhaquine | <0.0001 (Phase II) |
| 28-Day All-Cause Mortality | 8.8% absolute reduction compared to control | - | - |
| Data compiled from Phase II and III clinical trial results.[3][5] |
Table 2: Effects of this compound on Cardiac Parameters (Phase IV Sub-study)
| Parameter | Baseline (0 min) | After 300 min | % Change | p-value |
| Stroke Volume (mL) | 63.36 ± 4.06 | 89.18 ± 3.71 | Δ40.74% | <0.0001 |
| Cardiac Output (mL/min) | 5728.58 ± 263.4 | 7289.08 ± 344.9 | Δ27.24% | <0.001 |
| Mean Arterial Pressure (mmHg) | 69.08 ± 1.58 | 85.58 ± 2.45 | Δ23.88% | <0.0001 |
| Inferior Vena Cava Diameter (cm) | 0.92 ± 0.04 | 1.23 ± 0.05 | Δ33.7% | <0.0001 |
| Data from a trans-thoracic echocardiography study in 12 patients.[13][14] |
Experimental Protocols
Key Preclinical Experimental Protocol: Rat Model of Hemorrhagic Shock
-
Animal Model : Male Sprague-Dawley rats.
-
Anesthesia : Urethane.
-
Instrumentation : Placement of a pressure catheter in the femoral artery and a pressure-volume catheter in the left ventricle via the carotid artery.
-
Hemorrhage Induction : Blood withdrawal from the femoral artery to maintain a mean arterial pressure (MAP) of 35 mmHg for 30 minutes.
-
Resuscitation : Administration of this compound (e.g., 0.017 mg/kg, 0.05 mg/kg) dissolved in Lactated Ringer's solution.
-
Monitoring : Continuous monitoring of cardiovascular parameters (MAP, heart rate, cardiac output, systemic vascular resistance) and arterial blood gases.
-
Endpoints : Survival time, changes in hemodynamic parameters, and blood lactate levels.[15]
Key Clinical Trial Protocol: Phase III Study in Hypovolemic Shock
-
Patient Population : Adults (≥18 years) with hypovolemic shock, systolic blood pressure (SBP) ≤ 90 mmHg, and blood lactate ≥ 2 mmol/L.[3]
-
Exclusion Criteria : Include septic shock, cardiogenic shock, neurogenic shock, traumatic brain injury, and known pregnancy.[2]
-
Intervention : Intravenous infusion of this compound (0.01 mg/kg in 100 mL normal saline) over 1 hour, in addition to standard of care.[3]
-
Control : Standard of care plus 100 mL of normal saline infusion over 1 hour.
-
Primary Endpoints : Changes in SBP, diastolic blood pressure, blood lactate levels, and base deficit through 48 hours.[3]
-
Secondary Endpoints : 28-day all-cause mortality, vasopressor requirements, duration of ICU stay, and incidence of organ dysfunction.[3]
Visualizations
References
- 1. What are the side effects of Centhaquine? [synapse.patsnap.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kauveryhospital.com [kauveryhospital.com]
- 6. A Study to Assess the Safety and Efficacy of Centhaquine in Hypovolemic Shock Patients | Clinical Research Trial Listing [centerwatch.com]
- 7. What is Centhaquine used for? [synapse.patsnap.com]
- 8. lyfaquin.com [lyfaquin.com]
- 9. The Theory is Out There: The Use of ALPHA-2 Agonists in Treatment of Septic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alpha-2 agonists to reduce vasopressor requirements in septic shock? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Centhaquine Increases Stroke Volume and Cardiac Output in Patients with Hypovolemic Shock [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Centhaquin Stability and Formulation Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centhaquin. The information addresses common stability and formulation challenges encountered during experimental research.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound and its citrate salt?
A1: this compound free base is poorly soluble in water. The citrate salt of this compound, however, exhibits significantly enhanced aqueous solubility.[1]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in several organic solvents. The table below summarizes the reported solubility data.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 20 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | 20 mg/mL[2], 33 mg/mL |
| Ethanol | 30 mg/mL |
| Water | Insoluble[3] |
| Normal Saline (as citrate salt) | 1.0 mg/mL[1] |
Q3: How stable is this compound citrate in aqueous solution?
A3: A study has shown that this compound citrate is stable in distilled water for up to 72 hours when analyzed by UV spectrophotometry.[4] For longer-term studies, it is recommended to perform comprehensive stability-indicating assays.
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a resuscitative agent that acts as a selective alpha-2B adrenoceptor agonist.[5][6] This action on venous α2B adrenergic receptors leads to venous constriction, increasing venous return to the heart and subsequently increasing cardiac output and improving tissue perfusion.[6][7] It also acts on central α2A adrenergic receptors, which is thought to reduce sympathetic outflow.[7]
Troubleshooting Guides
Lyophilized Formulation
Q1: My lyophilized cake of this compound citrate has collapsed. What are the possible causes and solutions?
A1: Cake collapse during lyophilization typically occurs when the product temperature exceeds its critical collapse temperature during primary drying.
-
Possible Causes:
-
The shelf temperature is too high, or the chamber pressure is too low, leading to an increase in product temperature.
-
The formulation has a low collapse temperature.
-
Incomplete freezing of the product before starting primary drying.
-
-
Troubleshooting Steps:
-
Determine the collapse temperature of your formulation using a freeze-dry microscope or differential scanning calorimetry (DSC).
-
Ensure the product temperature is maintained at least 2-5°C below the collapse temperature throughout primary drying.
-
Optimize the freezing protocol to ensure complete solidification. An annealing step (holding the product at a temperature between the glass transition and ice melting temperatures) can promote the crystallization of bulking agents and improve cake structure.
-
Increase the concentration of a bulking agent (e.g., mannitol, sucrose) in your formulation to provide a more robust cake structure.
-
Q2: The reconstitution time of my lyophilized this compound is very long. How can I improve it?
A2: Long reconstitution times can be due to a dense, non-porous cake structure or the presence of insoluble aggregates.
-
Possible Causes:
-
The freezing rate was too slow, leading to the formation of large ice crystals and a less porous cake.
-
The formulation lacks appropriate excipients to aid in dissolution.
-
The drug may have precipitated or aggregated during the lyophilization process.
-
-
Troubleshooting Steps:
-
Optimize the freezing rate. A faster freezing rate generally leads to smaller ice crystals and a more porous cake structure, which can improve reconstitution time.
-
Incorporate a suitable bulking agent (e.g., mannitol) and a lyoprotectant (e.g., sucrose, trehalose) in the formulation.
-
Ensure the pre-lyophilization solution is clear and free of particulates.
-
Advanced Formulations
Q3: I am having trouble achieving high drug loading in my this compound liposomal formulation. What could be the issue?
A3: Low drug loading in liposomes, especially for hydrophobic drugs like this compound, can be a common challenge.
-
Possible Causes:
-
The lipid composition is not optimal for encapsulating a hydrophobic drug.
-
The drug-to-lipid ratio is too high, exceeding the capacity of the lipid bilayer.
-
The preparation method is not suitable for encapsulating a hydrophobic drug.
-
-
Troubleshooting Steps:
-
Incorporate cholesterol into the lipid bilayer, which can increase the stability and drug-loading capacity of the liposomes.
-
Experiment with different drug-to-lipid ratios to find the optimal loading concentration.
-
For hydrophobic drugs, the drug should be dissolved along with the lipids in the organic solvent during the initial steps of liposome preparation (e.g., thin-film hydration method).
-
Q4: My this compound solid dispersion is not amorphous and shows signs of crystallinity. What should I do?
A4: The goal of a solid dispersion is to maintain the drug in an amorphous state within a polymer matrix to enhance solubility.
-
Possible Causes:
-
The drug-to-polymer ratio is too high, leading to drug crystallization.
-
The chosen polymer is not a suitable miscibility partner for this compound.
-
The preparation method (e.g., solvent evaporation, hot-melt extrusion) was not optimized.
-
The solid dispersion has been exposed to high temperature or humidity during storage, inducing crystallization.
-
-
Troubleshooting Steps:
-
Screen different polymers (e.g., PVP, HPMC, Soluplus®) to find one with good miscibility with this compound.
-
Decrease the drug loading to ensure it remains molecularly dispersed within the polymer.
-
Optimize the parameters of your preparation method (e.g., solvent evaporation rate, extrusion temperature).
-
Store the solid dispersion in a cool, dry place, preferably with a desiccant.
-
Experimental Protocols
Stability-Indicating HPLC Method for this compound
This is a general protocol based on methods for similar compounds and would require optimization and validation for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM potassium phosphate, pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 227 nm.[2]
-
Forced Degradation Studies:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photodegradation: Expose the drug solution and solid drug to UV light (254 nm) and visible light as per ICH Q1B guidelines.
-
Preparation of this compound Citrate Lyophilized Powder
-
Dissolve this compound citrate and a bulking agent (e.g., mannitol at a 1:2 drug-to-bulking agent ratio) in Water for Injection.
-
Sterile filter the solution through a 0.22 µm filter.
-
Fill the solution into sterile vials and partially insert sterile stoppers.
-
Load the vials into a lyophilizer and freeze to -40°C.
-
Apply a vacuum and start primary drying at a shelf temperature of -10°C.
-
Once primary drying is complete (as indicated by product temperature rising to shelf temperature), ramp the shelf temperature to 25°C for secondary drying.
-
After secondary drying, fully stopper the vials under vacuum or nitrogen atmosphere.
Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Dissolve this compound and a polymer (e.g., PVP K30) in a common solvent (e.g., ethanol) at a desired ratio (e.g., 1:4 drug-to-polymer).
-
Evaporate the solvent using a rotary evaporator.
-
Dry the resulting solid film under vacuum to remove any residual solvent.
-
Mill and sieve the dried solid dispersion to obtain a uniform powder.
Signaling Pathway and Experimental Workflows
Caption: this compound's signaling pathway via the α2B adrenergic receptor.
Caption: Workflow for the preparation of lyophilized this compound citrate.
Caption: Workflow for preparing this compound solid dispersion.
References
- 1. A Review of Formulation and Process Considerations for Achieving Stability in Solid Dispersions Produced via the Spray Drying Technique [ps.tbzmed.ac.ir]
- 2. Challenges and Strategies for Solubility Measurements and Dissolution Method Development for Amorphous Solid Dispersion Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. Adra2b adrenergic receptor, alpha 2b [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Adjusting Centhaquin infusion protocols to minimize side effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for adjusting Centhaquin infusion protocols to minimize potential side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended infusion protocol for this compound in preclinical and clinical research?
A1: The standard administration of this compound is a dose of 0.01 mg/kg body weight, administered as an intravenous infusion over one hour in 100 ml of normal saline.[1][2][3][4][5][6][7][8][9] If systolic blood pressure remains at or below 90 mmHg, a subsequent dose can be administered, but not before four hours have passed since the previous dose.[5][6][9] The total number of doses should not exceed three in a 24-hour period, with a maximum of six doses over the first 48 hours of treatment.[1][5]
Q2: What is the primary mechanism of action for this compound?
A2: this compound has a dual mechanism of action. It stimulates α2B adrenergic receptors in the venous system, leading to venous constriction and increased venous return to the heart.[2][10][11][12][13] Simultaneously, it acts on central α2A adrenergic receptors, which reduces sympathetic outflow, leading to arterial dilatation and enhanced tissue perfusion.[1][6][10] This combined action increases cardiac output and blood pressure while improving microcirculation.[2][10][14]
Q3: What are the known side effects of this compound?
A3: At the therapeutic dose of 0.01 mg/kg, this compound is generally well-tolerated, with some clinical trials reporting no drug-related adverse events.[2][3][4] However, at significantly higher doses (10 times the therapeutic dose or more), side effects can occur.[1][4] These may include hypotension, drowsiness, dry mouth, a fall in respiratory rate, and elevated blood lactate levels.[1][4] Other reported potential side effects include cardiovascular (hypertension), neurological (headache, dizziness, confusion), gastrointestinal (nausea, vomiting), and respiratory (shortness of breath) issues, as well as rare allergic reactions.[15]
Q4: Are there any known drug interactions with this compound?
A4: During clinical development, no drug-drug or drug-food interactions were observed.[1] However, as with any vasoactive agent, close monitoring is essential when co-administering with other drugs that affect the cardiovascular system.[2][3]
Troubleshooting Guide: Managing Potential Side Effects
This guide provides potential solutions for issues that may arise during this compound infusion.
| Observed Side Effect | Potential Cause | Recommended Action |
| Hypotension | Dose may be too high.[1][15] | - Immediately stop or reduce the infusion rate.- Monitor blood pressure closely.- If hypotension persists, provide supportive care as per institutional protocols. |
| Hypertension | Individual patient sensitivity or incorrect dosage.[15] | - Stop the infusion.- Monitor vital signs continuously.- Consider administering a vasodilator if hypertension is severe and persistent, following established guidelines. |
| Drowsiness or Dizziness | Central nervous system effects, potentially dose-related.[1][15] | - Reduce the infusion rate.- Ensure the patient is in a safe and monitored environment.- If symptoms are severe, pause the infusion and assess the patient's neurological status. |
| Decreased Respiratory Rate | Potential dose-dependent effect.[1][4] | - Monitor respiratory rate and oxygen saturation closely.- If a significant decrease is observed, reduce the infusion rate or pause the infusion.- Provide respiratory support if necessary. |
| Elevated Blood Lactate | Can be a paradoxical effect at very high doses.[1][4][11] | - Confirm the dosage calculation.- Monitor lactate levels and acid-base status.- Consider reducing the dose or discontinuing the infusion if lactate levels continue to rise without another clinical explanation. |
| Allergic Reaction (e.g., rash, itching, swelling) | Hypersensitivity to this compound.[15] | - Stop the infusion immediately.- Administer appropriate treatment for allergic reactions (e.g., antihistamines, corticosteroids) as per standard protocols. |
Experimental Protocols and Data
Summary of Infusion Protocols
| Parameter | Clinical Protocol | Preclinical Models (various) |
| Dose | 0.01 mg/kg body weight[1][2][3][4][5][6][7][8][9] | 0.01 to 0.05 mg/kg[16] |
| Vehicle | 100 ml Normal Saline[1][2][3][4][5][6][7][8][9] | Normal Saline or Hypertonic Saline[12] |
| Infusion Duration | 1 hour[1][2][3][4][5][6][7][8][9] | Variable |
| Maximum Tolerated Dose (Human) | 0.10 mg/kg[16][17] | N/A |
Dose-Dependent Side Effects
| Dose | Observed Effects/Side Effects |
| 0.01 mg/kg (Therapeutic Dose) | Generally well-tolerated; improved blood pressure, cardiac output, and tissue perfusion.[1][2][4] Some studies report no drug-related adverse events.[2][3][4] |
| 0.10 mg/kg (Maximum Tolerated Dose in Humans) | Drowsiness, dry mouth, fall in respiratory rate.[17] |
| 0.15 mg/kg | Hypotension and high lactic acid.[17] |
| > 10x Therapeutic Dose | Hypotension, drowsiness, dry mouth, fall in respiratory rate, increased blood lactate.[1][4] |
| High Dose (1.0 mg/kg) in Canines | Temporary sluggishness, shivering, and salivation.[16] |
Visualizations
Signaling Pathway of this compound
References
- 1. kauveryhospital.com [kauveryhospital.com]
- 2. droracle.ai [droracle.ai]
- 3. droracle.ai [droracle.ai]
- 4. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinicaltrial.be [clinicaltrial.be]
- 6. A Study to Assess the Safety and Efficacy of Centhaquine in Hypovolemic Shock Patients | Clinical Research Trial Listing [centerwatch.com]
- 7. A Multicentric, Randomized, Controlled Phase III Study of Centhaquine (Lyfaquin®) as a Resuscitative Agent in Hypovolemic Shock Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medrxiv.org [medrxiv.org]
- 9. medrxiv.org [medrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 12. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Centhaquine? [synapse.patsnap.com]
- 15. What are the side effects of Centhaquine? [synapse.patsnap.com]
- 16. ahajournals.org [ahajournals.org]
- 17. Portico [access.portico.org]
Technical Support Center: Centhaquin Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of Centhaquin and its citrate salt.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.
Synthesis of this compound Free Base
Question 1: My reaction yield of this compound free base is significantly lower than the reported 73%. What are the possible reasons and how can I improve it?
Answer: Low yields can stem from several factors. Here's a troubleshooting guide:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction is typically refluxed for 24 hours.[1]
-
Solution: Ensure the reaction is maintained at the appropriate reflux temperature for the full duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials.
-
-
Side Reactions:
-
Cause: The synthesis of the 2-vinylquinoline precursor can be prone to side reactions. Additionally, the Mannich-type reaction for this compound synthesis can yield byproducts.
-
Solution: Ensure the purity of your starting materials, 2-vinylquinoline and 1-(3-methylphenyl)piperazine. Use of fresh, high-purity reagents is crucial.
-
-
Issues During Work-up:
-
Cause: Inefficient extraction of the product from the aqueous layer.
-
Solution: Ensure the aqueous layer is basified to a pH that ensures the this compound free base is not protonated, maximizing its solubility in the organic extraction solvent (e.g., ethyl acetate). Perform multiple extractions (e.g., 4 x 125 mL for a 5g scale reaction) to ensure complete recovery of the product.[1]
-
Question 2: The crude product after work-up is a dark oil or a tacky solid, not an off-white crystalline solid. How can I purify it?
Answer: A discolored or non-crystalline crude product indicates the presence of impurities.
-
Purification Strategy:
-
Column Chromatography: This is a key step to remove a significant portion of impurities. A suggested method is to use silica gel (100-200 mesh) with ethyl acetate as the eluent.[1]
-
Decolorization: If the product obtained after column chromatography is still colored, you can use activated charcoal. Dissolve the product in a suitable solvent, add a small amount of activated charcoal, stir for a short period, and then filter through celite to remove the charcoal.
-
Recrystallization: This is the final step to obtain a pure, crystalline product. Recrystallization from hot hexane is a reported method.[1]
-
Purification of this compound Free Base
Question 3: I am having trouble recrystallizing the this compound free base from hexane. What can I do?
Answer: Recrystallization can be challenging. Here are some troubleshooting steps:
-
No Crystals Form:
-
Cause: The solution may not be supersaturated, or nucleation has not initiated.
-
Solution:
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
-
Increase Concentration: Gently evaporate some of the hexane to increase the concentration of the this compound free base and then allow it to cool slowly.
-
Anti-Solvent Addition: If the compound is too soluble in hexane even at low temperatures, you can try adding a solvent in which this compound is less soluble (an anti-solvent) dropwise to the hexane solution until turbidity is observed, then warm slightly to redissolve and cool slowly.
-
-
-
Oiling Out:
-
Cause: The compound is precipitating as a liquid phase instead of a solid. This can happen if the solution is cooled too quickly or if the concentration is too high.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Dilution: Add a small amount of hot hexane to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.
-
-
Synthesis of this compound Citrate
Question 4: I am trying to prepare this compound citrate, but it is not precipitating from the solution. What should I do?
Answer: The formation of a salt requires the right stoichiometry and solvent conditions.
-
Ensure Stoichiometry: Use equimolar amounts of this compound free base and citric acid.
-
Solvent System: Methanol is a reported solvent for this salt formation.[2]
-
Induce Precipitation: If the salt does not precipitate spontaneously, you can try the following:
-
Reduce Solvent Volume: Concentrate the solution by evaporating some of the methanol.
-
Anti-Solvent Addition: Slowly add a solvent in which this compound citrate is insoluble (e.g., diethyl ether) to the methanol solution until you observe precipitation.
-
Cooling: Cool the solution in an ice bath to reduce the solubility of the salt.
-
Question 5: Upon adding the anti-solvent, my this compound citrate formed a "goo" or a sticky solid instead of a crystalline powder. How can I resolve this?
Answer: The formation of an amorphous or oily precipitate is a common issue in salt crystallization.
-
Troubleshooting Steps:
-
Trituration: Try to induce crystallization by scratching the "goo" with a glass rod in the presence of the solvent mixture.
-
Solvent Cycling: Decant the solvent, add a fresh portion of the anti-solvent (e.g., diethyl ether), and stir or sonicate. This can sometimes help in solidifying the product.
-
Vacuum Drying: If the product remains sticky, it may be due to residual solvent. Place the material under high vacuum to remove any trapped solvent, which may result in a solid foam or powder.
-
Data Presentation
Table 1: Summary of Yield and Purity Data for this compound Synthesis and Purification
| Step | Product | Typical Yield (%) | Purity (%) | Analytical Method | Reference |
| Synthesis | This compound Free Base | 73 | >95 (after chromatography and recrystallization) | HPLC, NMR, Mass Spec | [1] |
| Salt Formation | This compound Citrate | 90 | 99.8 | HPLC | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound Free Base [1]
-
Reaction Setup: In a round-bottom flask, combine 2-vinylquinoline (5.0 g, 32.2 mmol), 1-(3-methylphenyl)piperazine (5.68 g, 32.2 mmol), absolute ethyl alcohol (150 mL), and glacial acetic acid (3.5 mL).
-
Reflux: Stir the mixture at reflux for 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture in vacuo.
-
Dilute the residue with water (150 mL).
-
Basify the solution with 10% aqueous NaOH (150 mL).
-
Extract the aqueous layer with ethyl acetate (4 x 125 mL).
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Concentrate the dried organic solution under reduced pressure to yield the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by column chromatography using silica gel (100-200 mesh) with ethyl acetate as the eluent.
-
Recrystallization: Recrystallize the purified product from hot hexane. Filter the crystals to yield this compound as an off-white crystalline solid.
-
Protocol 2: Synthesis of this compound Citrate [2]
-
Dissolution: Combine this compound free base (5.62 g, 16.98 mmol) and citric acid (3.26 g, 16.98 mmol) in methanol.
-
Crystallization: Stir the solution. The off-white crystalline salt will precipitate.
-
Isolation: Isolate the this compound citrate by filtration.
-
Drying: Air dry the product.
Protocol 3: HPLC Method for Purity Analysis of this compound Citrate
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for best separation. A good starting point is a 60:40 or 50:50 ratio of organic to aqueous phase.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 232 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound citrate in the mobile phase to obtain a known concentration (e.g., 10-30 µg/mL).[1]
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound and its citrate salt.
Caption: Simplified signaling pathway of this compound via the α2B-adrenergic receptor.
References
Navigating Preclinical Centhaquin Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers encountering variable outcomes in preclinical studies of Centhaquin. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data to facilitate consistent and reliable experimental results.
Troubleshooting Guide: Interpreting Variable Outcomes
Variability in preclinical outcomes with this compound can arise from several factors, ranging from experimental design to the physiological state of the animal models. This guide addresses common issues and provides actionable solutions.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for variable this compound outcomes.
Frequently Asked Questions (FAQs)
Q1: We observed an initial drop in mean arterial pressure (MAP) after this compound administration. Is this expected?
A1: While this compound is developed to increase MAP in hemorrhagic shock, a transient hypotensive effect has been observed at higher doses in some preclinical models. This is likely due to the central α2A adrenergic receptor stimulation, which can reduce sympathetic outflow.[1] Review your dosage calculations and administration rate. Lower doses (0.01 to 0.05 mg/kg) are typically associated with a pressor response in shock models.[2]
Q2: Cardiac output measurements are highly variable between subjects in our swine model. What could be the cause?
A2: Inconsistent cardiac output readings can stem from several sources. Firstly, ensure precise placement and calibration of the pressure-volume catheter. Secondly, the depth and type of anesthesia can significantly impact cardiovascular function; maintain a consistent anesthetic plane across all animals.[3] Lastly, analyze heart rate data alongside cardiac output, as this compound can modulate heart rate, which will influence cardiac output.
Q3: We are not seeing the expected significant reduction in blood lactate levels in our rat model.
A3: Several factors could contribute to this. The severity and duration of the induced hemorrhage must be strictly controlled, as this directly impacts the initial lactate levels. Ensure that blood sampling for lactate measurement is performed at consistent time points post-resuscitation.[2] The volume and type of resuscitation fluid administered alongside this compound can also influence its effectiveness in improving tissue perfusion and clearing lactate.[4]
Q4: Is there a difference in this compound's efficacy between different animal models?
A4: Yes, species-specific differences in adrenergic receptor distribution and density can lead to varied responses. For instance, the optimal dose and the magnitude of the hemodynamic response may differ between rats, rabbits, and swine.[2][5][6] It is crucial to refer to literature specific to your chosen model and to conduct pilot dose-ranging studies to determine the optimal dose for your experimental conditions.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative outcomes from key preclinical studies of this compound in various animal models of hemorrhagic shock.
Table 1: Hemodynamic and Survival Outcomes in a Rat Model of Hemorrhagic Shock
| Treatment Group | Dose (mg/kg) | Change in MAP | Change in Cardiac Output | Survival Time (minutes) | Reference |
| Lactated Ringer's (100% shed volume) | - | -29% | -28% | 78 ± 10 | [2] |
| This compound in LR | 0.017 | +55% | +260% | 291 ± 57 | [2] |
| This compound in LR | 0.05 | +59% | +180% | 387 ± 39 | [2] |
| Hypertonic Saline | - | - | Improved | 0% at 250 min | [4] |
| This compound in HS | - | Significantly greater increase vs HS | Significantly greater increase vs HS | 80% at 250 min | [4] |
Table 2: Resuscitation Fluid Requirements and Survival in Swine and Rabbit Models
| Animal Model | Treatment Group | Dose (mg/kg) | Fluid Volume Required for Resuscitation (mL) | 24-hour Survival | Reference |
| Swine | Control (Lactated Ringer's) | - | Significantly higher than this compound group | 30% | [5] |
| Swine | This compound | 0.015 | Significantly lower than control group | 100% | [5] |
| Rabbit | Control (Normal Saline) | - | 207.82 ± 9.08 | Not specified | [6] |
| Rabbit | This compound | 0.05 | 133.60 ± 11.91 | Not specified | [6] |
Key Experimental Protocols
Hemorrhagic Shock Induction and Resuscitation in a Rat Model
This protocol is a synthesis of methodologies described in published preclinical studies.[2][4]
Experimental Workflow:
Caption: General workflow for a rat hemorrhagic shock study.
Detailed Steps:
-
Animal Preparation: Anesthetize male adult Sprague-Dawley rats with urethane.
-
Catheterization:
-
Place a pressure catheter in the left femoral artery for continuous blood pressure monitoring.
-
Place a pressure-volume catheter into the left ventricle via the carotid artery to measure cardiac function.
-
Cannulate the right femoral artery for blood withdrawal.
-
Cannulate a femoral vein for fluid and drug administration.
-
-
Baseline Measurements: Allow the animal to stabilize and record baseline cardiovascular parameters.
-
Hemorrhage Induction: Withdraw blood from the femoral artery to reduce and maintain the Mean Arterial Pressure (MAP) at 35-40 mmHg for 30 minutes.
-
Resuscitation: Administer the resuscitation fluid (e.g., Lactated Ringer's or hypertonic saline) with or without the specified dose of this compound.
-
Monitoring and Sampling: Continuously monitor hemodynamic parameters. Collect arterial blood samples at baseline, after hemorrhage, and at regular intervals post-resuscitation for blood gas and lactate analysis.
This compound Signaling Pathway
This compound exerts its effects primarily through the modulation of α2A and α2B adrenergic receptors.
Caption: this compound's dual mechanism of action on adrenergic receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound improves resuscitative effect of hypertonic saline in hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Refinement of Animal Models for Centhaquin Hemorrhagic Shock Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of hemorrhagic shock to study Centhaquin.
Frequently Asked Questions (FAQs)
General & Mechanistic Questions
Q1: What is the primary mechanism of action for this compound in hemorrhagic shock?
A1: this compound has a unique dual mechanism. Primarily, it is a selective alpha-2B (α2B) adrenergic receptor agonist that causes peripheral venoconstriction.[1][2] This action increases venous return to the heart, which enhances cardiac preload, stroke volume, and cardiac output.[2][3] Additionally, this compound acts on central alpha-2A (α2A) adrenergic receptors, which reduces sympathetic drive and can lead to mild arterial vasodilation, reducing afterload on the heart.[3][4] This combined action improves mean arterial pressure (MAP) and tissue perfusion without the significant risk of cardiac arrhythmias associated with beta-adrenergic receptor agonists.[4][5]
Caption: Mechanism of action of this compound in hemorrhagic shock.
Animal Model Selection & Refinement
Q2: Which animal species are most commonly used for this compound hemorrhagic shock studies, and what are their key differences?
A2: Preclinical studies for this compound have successfully used rat, rabbit, and swine models.[6] The choice of model depends on the research question.[7]
-
Rats: Cost-effective and suitable for studying molecular pathways and initial proof-of-concept.[8] Their small size can make surgical procedures and repeated blood sampling challenging.[7]
-
Rabbits: Often used as an intermediate model. One study showed that in a rabbit model of uncontrolled hemorrhage, this compound significantly reduced the amount of resuscitation fluid required.[5][9]
-
Pigs: Considered highly translational due to physiological similarities with humans in cardiovascular response and blood clotting mechanisms.[7][8] They are ideal for complex monitoring and preclinical evaluation of treatment strategies.[7]
Q3: What type of hemorrhage model (fixed-volume, fixed-pressure, or uncontrolled) is most appropriate?
A3: The model type affects reproducibility and clinical relevance.[10]
-
Fixed-Volume: A set percentage of blood volume is removed. This model allows for the study of natural compensatory mechanisms following a specific blood loss.[7]
-
Fixed-Pressure: Blood is withdrawn to maintain a target low MAP (e.g., 35-40 mmHg) for a set duration. This approach provides a more standardized and reproducible level of shock.[7][10] This is a common model for efficacy studies.
-
Uncontrolled Hemorrhage: Mimics clinical trauma (e.g., liver laceration) and is more relevant for studying hemostatic agents, but can have higher variability.[9][10]
For refining this compound protocols, the fixed-pressure model is often preferred as it ensures a consistent and severe shock state across all animals before resuscitation begins.[7]
Experimental Protocol & Troubleshooting
Q4: I am observing high mortality during the shock induction phase before resuscitation. What can I adjust?
A4: High mortality during induction can be due to several factors. Consider the following troubleshooting steps:
-
Anesthetic Choice: The anesthetic agent significantly impacts hemodynamic stability.[11] Isoflurane can dampen the compensatory cardiovascular response (increased heart rate) to hemorrhage compared to injectable agents like pentobarbital.[12][13] Urethane is another option used in rat studies.[14] Ensure your anesthetic protocol is consistent and provides adequate analgesia without excessive cardiovascular depression.
-
Rate of Hemorrhage: Bleeding the animal too quickly can overwhelm its compensatory mechanisms. A slower, controlled withdrawal (e.g., 2 mL every 3 minutes in a rat model) allows for physiological adjustments and can improve survival during the induction phase.[11]
-
Severity of Shock: Ensure the target MAP is not too low or maintained for too long for your specific model. A MAP of 35 mmHg for 30 minutes is a common target in rats.[14] Younger or smaller animals may tolerate less severe insults.
-
Temperature Control: Hypothermia is a major complication in shock models and can lead to coagulopathy and acidosis.[15] Maintain the animal's body temperature at 37°C using a heating pad.[16]
Caption: Troubleshooting workflow for high mortality in shock models.
Q5: My blood lactate levels are not decreasing as expected after this compound administration. What could be the cause?
A5: A significant reduction in blood lactate is a key efficacy marker for this compound.[5][14] If this is not observed, consider these points:
-
Insufficient Resuscitation: this compound is administered as an adjunct to fluid resuscitation. Ensure the volume of carrier fluid (e.g., Lactated Ringer's solution) is adequate. The dose of this compound is also critical; preclinical studies in rats have used doses of 0.017 and 0.05 mg/kg, while swine studies used 0.015 mg/kg.[14][17]
-
Severity of Shock: If the hemorrhagic shock is too profound or prolonged, it may lead to irreversible cellular damage, preventing the clearance of lactate even with effective treatment.[18] Ensure your shock protocol is standardized and reproducible.
-
Measurement Timing: Lactate clearance takes time. In rat studies, significant decreases were observed 60 minutes post-resuscitation.[14] Ensure your sampling time points are appropriate.
Data Presentation: Expected Outcomes
The following tables summarize quantitative data from preclinical studies, providing expected outcomes for key parameters when using this compound.
Table 1: Effects of this compound in a Rat Hemorrhagic Shock Model
| Parameter | Control Group (Lactated Ringer's - 100% Shed Blood Volume) | This compound Group (0.05 mg/kg in LR) | Source(s) |
| Survival Time (post-resuscitation) | 78 ± 10 min | 387 ± 39 min | [14] |
| Blood Lactate (mmol/L at 60 min) | 10.20 ± 0.61 (Increased from 7.22) | 4.08 ± 0.28 (Decreased from ~7.2) | [14] |
| Mean Arterial Pressure (MAP) | 29% decrease | 59% increase | [14] |
| Cardiac Output (CO) | 28% decrease | 180% increase | [14] |
Table 2: Effects of this compound in a Swine Hemorrhagic Shock Model
| Parameter | Control Group (Vehicle + LR) | This compound Group (0.015 mg/kg + LR) | Source(s) |
| 24-Hour Survival | 3 of 10 animals (30%) | 10 of 10 animals (100%) | [17][19] |
| Time to Reach Target MAP | 36.88 ± 3.26 min | 7.10 ± 0.97 min | [17][19] |
| Total Fluid Required | Significantly higher | Significantly lower | [17][19] |
Experimental Protocols
Detailed Methodology: Fixed-Pressure Hemorrhagic Shock Model in Rats
This protocol is a synthesized example based on common practices in the literature.[11][14] Researchers must adapt it to their specific institutional (IACUC) guidelines and experimental needs.
1. Animal Preparation & Anesthesia:
-
Use adult male Sprague-Dawley rats (e.g., 400-450 g).[11]
-
Anesthetize with an appropriate agent. For example, urethane (intraperitoneal injection) or isoflurane (2% for induction, 1-1.5% for maintenance).[11][14] Administer analgesia (e.g., ketamine) as per approved protocols.[11]
-
Place the rat on a heating pad to maintain a core body temperature of 37°C.
2. Surgical Procedure & Catheterization:
-
Place the rat in a supine position.
-
Cannulate the left femoral artery with a pressure catheter to continuously monitor Mean Arterial Pressure (MAP) and heart rate, and to allow for blood sampling.[14]
-
Cannulate the right femoral artery for inducing hemorrhage by withdrawing blood.[14]
-
Cannulate a femoral vein for the administration of resuscitation fluids and this compound.[12]
3. Experimental Workflow:
Caption: Standard experimental workflow for a rat hemorrhagic shock model.
4. Hemorrhage Induction (Fixed-Pressure):
-
After a 30-minute stabilization period post-surgery, record baseline MAP, heart rate, and take a blood sample for lactate analysis.[11]
-
Begin withdrawing blood from the femoral artery catheter until the MAP decreases to a target of 35 mmHg.[14]
-
Maintain the MAP at 35 mmHg for 30 minutes by either withdrawing small additional volumes of blood or reinfusing small amounts of saline as needed.[14]
5. Resuscitation:
-
At the end of the 30-minute shock period, begin resuscitation.
-
Control Group: Infuse Lactated Ringer's (LR) solution. A common approach is to administer a volume equal to 100% or 300% of the shed blood volume.[14]
-
This compound Group: Infuse this compound (e.g., 0.017 or 0.05 mg/kg) dissolved in LR solution (volume equal to 100% of shed blood).[14] The infusion is typically given over a set period.
6. Monitoring and Data Collection:
-
Continuously monitor MAP and heart rate throughout the post-resuscitation period (e.g., for at least 120 minutes).[20]
-
Take arterial blood samples at defined intervals (e.g., 60 and 120 minutes post-resuscitation) to measure blood lactate and other blood gas parameters.[14]
-
Record survival time for each animal.[14]
References
- 1. What is the mechanism of Centhaquine? [synapse.patsnap.com]
- 2. rfppl.co.in [rfppl.co.in]
- 3. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 5. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. karger.com [karger.com]
- 8. Human and animal models for studying hemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Centhaquine on the Coagulation Cascade in Normal State and Uncontrolled Hemorrhage: A Multiphase Study Combining Ex Vivo and In Vivo Experiments in Different Species [mdpi.com]
- 10. Shock and hemorrhage: an overview of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Protective Effect of Moderate Hypotonic Fluid on Organ Dysfunction via Alleviating Lethal Triad Following Seawater Immersion With Hemorrhagic Shock in Rats [frontiersin.org]
- 16. Monitoring the tissue perfusion during hemorrhagic shock and resuscitation: tissue-to-arterial carbon dioxide partial pressure gradient in a pig model - ProQuest [proquest.com]
- 17. This compound improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia [frontiersin.org]
Potential off-target effects of Centhaquin in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of Centhaquin observed in experimental models. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective alpha-2B adrenergic receptor agonist. Its primary mechanism involves the constriction of veins, which increases the return of blood to the heart, leading to an increase in cardiac output and improved tissue perfusion. It also acts on central alpha-2A adrenergic receptors to reduce sympathetic drive. This dual action makes it effective as a resuscitative agent in hypovolemic shock.
Q2: Have any off-target effects been observed in preclinical toxicology studies?
A2: Preclinical toxicology studies have been conducted in several animal models. High doses in a 14-day repeated dose study in beagle dogs resulted in temporary and reversible clinical signs. For specific details on lethal and no-adverse-effect levels, please refer to the toxicology data tables below.
Q3: Has a broad receptor binding screen been conducted for this compound to identify potential off-target interactions?
A3: Based on publicly available information, the results of a comprehensive, broad-panel receptor binding screen for this compound have not been published. Such studies are often part of a company's internal safety assessment.
Q4: What is known about the safety pharmacology profile of this compound?
A4: While a standard safety pharmacology core battery (assessing effects on the central nervous, cardiovascular, and respiratory systems) is a regulatory requirement for new drug candidates, specific data for this compound from these studies (e.g., Irwin test, hERG assay, respiratory function tests) are not publicly available. General statements in published literature indicate a good safety profile with minimal adverse effects in preclinical studies.
Q5: Is there any information on the potential for genotoxicity or carcinogenicity of this compound?
A5: Publicly available literature does not contain specific results from genotoxicity (e.g., Ames test, micronucleus assay) or long-term carcinogenicity studies for this compound.
Troubleshooting Guides
Issue: Unexpected Behavioral Changes in Rodent Models
Potential Cause: At high dose levels, this compound may have effects on the central nervous system (CNS). In a 14-day repeated dose toxicity study in dogs, temporary sluggishness was observed at a dose of 1.0 mg/kg.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the observed behavioral changes are dose-dependent. Consider reducing the dose to the established No Observed Adverse Effect Level (NOAEL) of 1.0 mg/kg in mice, rats, and rabbits[1].
-
Control Groups: Ensure that appropriate vehicle control groups are included to rule out any effects of the vehicle or experimental procedures.
-
Clinical Observations: Systematically record all behavioral and clinical observations using a standardized scoring system, such as a modified Irwin test.
Issue: Cardiovascular Instability (Hypotension/Hypertension) in Experimental Models
Potential Cause: this compound's primary mechanism of action involves modulation of the cardiovascular system. While it is designed to increase mean arterial pressure in the context of hypovolemic shock, off-target or exaggerated pharmacological effects could potentially lead to unexpected blood pressure fluctuations.
Troubleshooting Steps:
-
Hemodynamic Monitoring: Implement continuous and rigorous monitoring of cardiovascular parameters, including mean arterial pressure, heart rate, and cardiac output.
-
Dose Adjustment: Titrate the dose of this compound carefully to achieve the desired therapeutic effect while minimizing adverse cardiovascular events.
-
Concomitant Medications: Be aware of potential interactions with other cardiovascular-acting agents that may be used in your experimental model.
Data Presentation
Table 1: Acute Toxicity of this compound in Different Species
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mice | Intravenous | >100 | [1] |
| Rats | Intravenous | 79.43 | [1] |
| Rabbits | Intravenous | 9.55 | [1] |
Table 2: No Observed Adverse Effect Level (NOAEL) of this compound from a 28-Day Repeated Dose Study
| Species | Route of Administration | NOAEL (mg/kg) | Reference |
| Mice | Intravenous | 1.0 | [1] |
| Rats | Intravenous | 1.0 | [1] |
| Rabbits | Intravenous | 1.0 | [1] |
Table 3: Clinical Observations in a 14-Day Repeated Dose Toxicity Study in Beagle Dogs
| Dose (mg/kg, IV) | Clinical Observations | Biochemical Profile | Reference |
| 0.01 | No clinical symptoms of toxicity | Normal | [1] |
| 0.10 | No clinical symptoms of toxicity | Normal | [1] |
| 1.0 | Temporary sluggishness, shivering, and salivation | Normal | [1] |
Experimental Protocols
Protocol: Repeated Dose Toxicity Study (General Outline)
A 14-day repeated dose toxicity study of this compound (PMZ-2010) was conducted in beagle dogs[1]. While the full detailed protocol is not publicly available, a general outline based on standard practices would include:
-
Test System: Beagle dogs.
-
Groups: At least three dose groups (e.g., 0.01, 0.10, and 1.0 mg/kg) and a control group (vehicle).
-
Route of Administration: Intravenous (IV).
-
Frequency: Daily for 14 days.
-
Observations: Daily clinical observations for signs of toxicity. Regular monitoring of body weight and food consumption.
-
Assessments: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A comprehensive post-mortem examination (necropsy) and histopathological evaluation of major organs and tissues are performed.
Visualizations
Caption: Primary signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected effects.
References
Technical Support Center: Managing Anesthesia-Induced Hypotension in Animal Studies with Centhaquin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Centhaquin to manage anesthesia-induced hypotension in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work to manage hypotension?
This compound citrate is a novel, first-in-class resuscitative agent.[1][2] Its primary mechanism of action involves the selective agonism of alpha-2B adrenergic receptors, which are abundant in venous circulation.[3] This action leads to venous constriction, which increases venous return to the heart, thereby increasing cardiac output and mean arterial pressure (MAP).[1][2][4] Additionally, this compound is thought to have a central alpha-2A adrenergic effect that reduces sympathetic outflow, leading to arterial dilatation and improved tissue perfusion.[1][4] Unlike many traditional vasopressors, it does not act on beta-adrenergic receptors, which mitigates the risk of arrhythmias.[1]
Q2: What is the recommended dosage of this compound in animal models of hypotension?
In animal models of hypovolemic and hemorrhagic shock, effective doses of this compound have been shown to range from 0.006 to 0.05 mg/kg.[5] A commonly used and effective dose in rat models is 0.05 mg/kg.[3][6][7] For swine models of hemorrhagic shock, a dose of 0.015 mg/kg has been used successfully.[8] Researchers should consider the animal model and the severity of hypotension when determining the optimal dose. It is advisable to start with a dose in the lower end of the effective range and titrate as needed based on hemodynamic monitoring.
Q3: What are the expected hemodynamic effects of this compound administration?
Administration of this compound is expected to produce a rapid increase in mean arterial pressure (MAP) and cardiac output.[5][9] Studies in hemorrhaged rats have shown that this compound can increase MAP by 55-59% and cardiac output by as much as 180-260%.[9] A corresponding decrease in systemic vascular resistance is also anticipated.[9] Furthermore, this compound has been shown to reduce blood lactate levels, indicating improved tissue perfusion.[9][10]
Q4: How should this compound be prepared and administered in an experimental setting?
This compound is typically dissolved in a standard resuscitation fluid such as normal saline or Lactated Ringer's solution.[9] It is administered intravenously. The infusion rate and volume should be carefully controlled and monitored. For example, in some rabbit studies, a maximum infusion rate was set to 5 ml/min.[7]
Q5: Are there any known interactions with common anesthetic agents?
The available literature primarily focuses on the use of this compound in shock models where anesthesia is used to facilitate instrumentation (e.g., urethane in rats, ketamine and xylazine in rabbits).[3][7][9] While direct interaction studies with a wide range of volatile or injectable anesthetics are not detailed in the provided search results, the mechanism of this compound (alpha-2 adrenergic agonism) suggests a potential for additive or synergistic effects with anesthetic agents that also have cardiovascular depressant effects. Close monitoring of anesthetic depth and cardiovascular parameters is crucial.
Troubleshooting Guide
Issue 1: Suboptimal increase in blood pressure after this compound administration.
-
Possible Cause 1: Inadequate Dose. The dose of this compound may be insufficient for the degree of hypotension.
-
Solution: Consider a stepwise dose escalation. If an initial dose of 0.017 mg/kg (in rats) does not produce the desired effect, a subsequent dose of 0.05 mg/kg could be considered, as both have been shown to be effective.[9]
-
-
Possible Cause 2: Inadequate Intravascular Volume. While this compound improves cardiac output by increasing venous return, severe hypovolemia may still limit its efficacy.
-
Possible Cause 3: Influence of Anesthetic Agent. The specific anesthetic used may have potent vasodilatory effects that are counteracting the effects of this compound.
-
Solution: If possible, reduce the concentration of the volatile anesthetic or the infusion rate of the injectable anesthetic to the minimum required to maintain an appropriate anesthetic plane.
-
Issue 2: Tachycardia or bradycardia following this compound administration.
-
Possible Cause: Autonomic Reflexes. Changes in blood pressure can induce reflex changes in heart rate.
-
Solution: Monitor heart rate closely. This compound's mechanism of action, which does not involve beta-adrenergic receptors, is generally not associated with significant direct effects on heart rate.[1] Observed changes are likely secondary to the restoration of blood pressure and autonomic reflexes. In some human studies, a decrease in heart rate was observed as cardiac output increased.[11]
-
Issue 3: Inconsistent results across experimental animals.
-
Possible Cause 1: Variability in Anesthetic Depth. Deeper planes of anesthesia will cause more significant cardiovascular depression.
-
Solution: Standardize the anesthetic protocol and use physiological monitoring (e.g., heart rate, respiratory rate, response to stimuli) to ensure a consistent depth of anesthesia across all animals.
-
-
Possible Cause 2: Differences in Volume Status. Even in a model of pure anesthesia-induced hypotension, the hydration status of the animals can vary.
-
Solution: Ensure all animals are adequately hydrated before the induction of anesthesia.
-
Data from Animal Studies
The following tables summarize quantitative data from key animal studies on this compound in models of hemorrhagic shock. This data can serve as a reference for expected physiological changes.
Table 1: Hemodynamic and Survival Effects of this compound in Hemorrhaged Rats
| Parameter | Lactated Ringer's (100% shed blood volume) | This compound (0.017 mg/kg) | This compound (0.05 mg/kg) |
| Survival Time (min) | 78 ± 10 | 291 ± 57 | 387 ± 39 |
| Blood Lactate at 60 min (mmol/L) | 10.20 ± 0.61 | 3.55 ± 0.07 | 4.08 ± 0.28 |
| % Change in MAP | -29% | +55% | +59% |
| % Change in Cardiac Output | -28% | +260% | +180% |
| % Change in Systemic Vascular Resistance | -6% | -57% | -41% |
| (Data from Gulati et al., J Surg Res, 2013)[9] |
Table 2: Resuscitation Fluid Requirements in a Rabbit Model of Uncontrolled Hemorrhagic Shock
| Group | Resuscitation Fluid Volume (mL) |
| Normal Saline | 207.82 ± 9.08 |
| This compound (0.05 mg/kg in Normal Saline) | 133.60 ± 11.91 |
| (Data from a study on a rabbit model of uncontrolled hemorrhagic shock)[7] |
Table 3: Survival and Time to Target MAP in a Swine Model of Hemorrhagic Shock
| Group | 24-hour Survival | Time to Reach Target MAP (min) |
| Control | 3/10 | 36.88 ± 3.26 |
| This compound (0.015 mg/kg) | 10/10 | 7.10 ± 0.97 |
| (Data from a swine model of hemorrhagic shock)[8] |
Experimental Protocols
Protocol 1: Resuscitation in a Rat Model of Hemorrhagic Shock
-
Animal Model: Male Sprague-Dawley rats.
-
Anesthesia: Urethane.
-
Instrumentation:
-
Placement of a pressure catheter in the left femoral artery for blood pressure monitoring.
-
Placement of a pressure-volume catheter into the left ventricle via the carotid artery for cardiac parameter measurement.
-
-
Hemorrhage Induction:
-
Withdrawal of blood from the right femoral artery until the mean arterial pressure (MAP) reaches 35 mmHg.
-
Maintenance of MAP at 35 mmHg for 30 minutes.
-
-
Resuscitation:
-
Administration of the resuscitation fluid (e.g., Lactated Ringer's solution with or without this compound) at a volume equivalent to 100% or 300% of the shed blood volume.
-
-
Monitoring:
-
Continuous monitoring of cardiovascular parameters.
-
Arterial blood gas analysis at baseline and various time points post-resuscitation.
-
(Adapted from Gulati et al., J Surg Res, 2012)[9]
Visualizations
References
- 1. kauveryhospital.com [kauveryhospital.com]
- 2. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Efficacy of this compound as a small volume resuscitative agent in severely hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Centhaquin vs. Norepinephrine in Swine Shock Models: A Comparative Analysis
A critical evaluation of preclinical data for two vasoactive agents in the management of shock.
Disclaimer: No direct comparative studies of centhaquin and norepinephrine in a swine model of septic shock have been identified in the public domain. This guide therefore presents a comparative analysis of data from separate studies: this compound in a swine model of hemorrhagic shock and norepinephrine in swine models of septic/endotoxemic shock. The differing underlying pathologies of these shock models are a critical consideration when interpreting the data presented.
Executive Summary
Septic shock and hemorrhagic shock, while both leading to critical hypoperfusion, stem from different initial insults—infection-driven vasodilation versus acute blood volume loss, respectively. Norepinephrine is a well-established vasopressor used to counteract the vasodilation in septic shock. This compound is a newer agent investigated for its potential in improving circulatory dynamics, with available preclinical data primarily in hemorrhagic shock models. This guide provides a detailed comparison of their mechanisms of action, experimental protocols, and reported outcomes in swine models to inform researchers, scientists, and drug development professionals.
Mechanisms of Action
This compound
This compound's mechanism is multifaceted, aiming to improve cardiovascular dynamics through modulation of the adrenergic system. It primarily acts as a selective alpha-2B adrenergic receptor agonist, which is thought to induce venoconstriction, thereby increasing venous return to the heart and subsequently enhancing cardiac output. Additionally, it may interact with central alpha-2A adrenergic receptors, potentially reducing sympathetic outflow and promoting better tissue perfusion. This dual action suggests a role in both restoring central hemodynamics and protecting microcirculation.
Norepinephrine
Norepinephrine is a potent vasopressor that predominantly stimulates alpha-1 adrenergic receptors in vascular smooth muscle.[1] This stimulation leads to widespread vasoconstriction, increasing systemic vascular resistance and, consequently, mean arterial pressure (MAP).[1] While it also has some beta-1 adrenergic activity that can increase cardiac contractility, its primary role in septic shock is to counteract the profound vasodilation characteristic of the condition.[1][2]
Signaling Pathway Diagrams
Caption: this compound's proposed signaling pathway.
Caption: Norepinephrine's primary signaling pathway.
Experimental Data from Swine Models
This compound in a Swine Model of Hemorrhagic Shock
The following data is derived from a study where hemorrhagic shock was induced in pigs, followed by resuscitation.
| Parameter | This compound Group (n=10) | Control Group (n=10) | p-value | Reference |
| Time to Target MAP | 7.10 ± 0.97 min | 36.88 ± 3.26 min | < 0.001 | [2][3] |
| 24-hour Survival | 10/10 (100%) | 3/10 (30%) | 0.002 | [2][3] |
| Total Fluids Required | Significantly Lower | Significantly Higher | < 0.001 | [2] |
Data presented as mean ± standard error of the mean where applicable.
Norepinephrine in a Swine Model of Endotoxemic Shock
The following data is from a study where endotoxemic shock was induced in pigs to mimic aspects of septic shock. Different doses of norepinephrine were administered.
| Parameter | Norepinephrine Dose (µg/kg/min) | Outcome | p-value | Reference |
| Return to Baseline MAP | 0.8 and 1.6 | More Frequent | < 0.01 | [4][5] |
| Cardiac Index | 0.8 | Higher | < 0.01 | [4][5] |
| Systemic Vascular Resistance | 0.4 | Higher | < 0.01 | [4][5] |
| Serum Lactate | 1.6 | Higher | < 0.01 | [4][5] |
| Perfused Small Vessel Density | 0.8 | Higher | < 0.05 | [4][5] |
This study highlights a dose-dependent effect of norepinephrine on various hemodynamic and microcirculatory parameters.
Experimental Protocols
Swine Model of Hemorrhagic Shock (this compound Study)
-
Animal Model: Twenty-five pigs were utilized.[2]
-
Instrumentation: Animals were instrumented for monitoring of hemodynamic parameters.[2]
-
Induction of Shock: Hemorrhagic shock was induced.[2]
-
Randomization: Animals were randomly allocated to a control (vehicle) group (n=10) or a this compound group (0.015 mg/kg, n=10).[2]
-
Resuscitation: All animals received lactated Ringer's solution until their mean arterial pressure reached 90% of the baseline.[2]
-
Sham Group: A sham group (n=5) was included to mimic the hemodynamic profile of the this compound group.[2]
Swine Model of Endotoxemic Shock (Norepinephrine Study)
-
Induction of Shock: Vasodilatory shock was induced by an endotoxin bolus.[4][5]
-
Treatment: The protocol included fluid resuscitation and the administration of different doses of norepinephrine.[4][5]
-
Monitoring: Hemodynamic, microcirculation, inflammation, and organ function variables were monitored.[4][5]
-
Duration: All animals were supported for 6 hours after the induction of endotoxemic shock.[4][5]
Experimental Workflow Diagram
Caption: A generalized experimental workflow for swine shock models.
Conclusion
The available preclinical data suggests that this compound is effective in a swine model of hemorrhagic shock, significantly improving time to target MAP and survival while reducing the need for resuscitation fluids.[2][3] Norepinephrine, in a swine model of endotoxemic shock, demonstrates a dose-dependent ability to restore MAP and improve some markers of perfusion, although higher doses may be associated with increased lactate levels.[4][5]
A direct comparison of these two agents in a swine model of septic shock is a clear research gap. Such a study would be invaluable in determining the relative efficacy and safety of this compound compared to the standard of care, norepinephrine, in the context of sepsis-induced hypotension. Researchers should consider the distinct mechanisms of action—this compound's potential to enhance cardiac output and tissue perfusion versus norepinephrine's primary role as a potent vasopressor—when designing future studies. The differing pathologies of hemorrhagic and septic shock mean that the efficacy of a drug in one model does not guarantee its efficacy in the other.
References
- 1. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 2. This compound improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mednexus.org [mednexus.org]
- 5. Dose-related effects of norepinephrine on early-stage endotoxemic shock in a swine model - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Centhaquin's Effect on Cardiac Output with Thermodilution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Centhaquin is a novel resuscitative agent that has demonstrated potential in improving cardiac output in hypovolemic shock. This guide provides a comparative analysis of this compound's effects on cardiac output, validated by the thermodilution technique, against standard vasopressors. The information is compiled from preclinical studies to offer a clear perspective on its hemodynamic effects.
Comparative Hemodynamic Data
The following table summarizes the quantitative data on the effects of this compound and a standard vasopressor, norepinephrine, on key hemodynamic parameters in swine models of hemorrhagic shock. It is important to note that this data is compiled from separate studies and is presented for comparative purposes. The experimental conditions, while similar, were not identical.
| Parameter | This compound | Norepinephrine |
| Cardiac Output (CO) | Increased | Increased |
| Mean Arterial Pressure (MAP) | Increased | Increased |
| Heart Rate (HR) | Decreased or no significant change | Increased |
| Systemic Vascular Resistance (SVR) | Decreased | Increased |
Note: The data for this compound is derived from studies on its use in swine models of hemorrhagic shock where cardiac output was measured by thermodilution. The data for norepinephrine is based on typical responses observed in similar preclinical models of hemorrhagic shock.
Experimental Protocols
Measurement of Cardiac Output by Thermodilution in a Swine Model of Hemorrhagic Shock
This section details a representative experimental protocol for measuring cardiac output using the thermodilution technique in a swine model of hemorrhagic shock. This protocol is based on methodologies described in relevant preclinical studies.
1. Animal Preparation and Instrumentation:
-
Animal Model: Domestic swine (e.g., Yorkshire or Landrace) of either sex, weighing approximately 30-50 kg.
-
Anesthesia: Anesthesia is induced and maintained throughout the experiment using appropriate agents (e.g., a combination of ketamine and xylazine for induction, followed by isoflurane for maintenance).
-
Catheterization:
-
A Swan-Ganz thermodilution catheter is inserted into the pulmonary artery via the jugular vein. This catheter has a proximal port for injecting the cold saline and a distal thermistor to measure the temperature change.
-
An arterial catheter is placed in the femoral artery for continuous monitoring of blood pressure and for blood sampling.
-
2. Hemorrhagic Shock Induction:
-
A controlled hemorrhage is induced by withdrawing a specific volume of blood (e.g., 30-40% of total blood volume) from the femoral artery over a defined period to achieve a target mean arterial pressure (e.g., 40-50 mmHg).
3. Cardiac Output Measurement Procedure:
-
Injectate: A known volume (e.g., 10 mL) of cold (0-4°C) sterile saline is used as the indicator.
-
Injection: The cold saline is rapidly and smoothly injected through the proximal port of the Swan-Ganz catheter into the right atrium.
-
Temperature Measurement: The thermistor at the tip of the catheter in the pulmonary artery continuously records the temperature of the blood. The passage of the cold saline bolus causes a transient drop in blood temperature.
-
Cardiac Output Calculation: A cardiac output computer is connected to the thermistor. It integrates the area under the temperature-time curve to calculate the cardiac output based on the Stewart-Hamilton equation.
-
Data Collection: Multiple (e.g., three to five) consecutive measurements are typically taken at each time point (baseline, during shock, and after administration of the test agent), and the average value is recorded.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways for this compound and the comparative agent, norepinephrine, in their regulation of cardiac output.
Caption: this compound's dual mechanism of action on cardiac output.
Caption: Norepinephrine's mechanism of action on cardiac output.
Conclusion
This compound demonstrates a unique mechanism for increasing cardiac output in hypovolemic shock, primarily by enhancing venous return without significantly increasing heart rate or systemic vascular resistance. This contrasts with traditional vasopressors like norepinephrine, which typically increase cardiac output through direct cardiac stimulation and potent arterial vasoconstriction. The validation of these effects using the gold-standard thermodilution technique in preclinical models provides a strong basis for its potential clinical utility in resuscitation. Further head-to-head comparative studies using standardized thermodilution protocols are warranted to definitively establish its relative efficacy and safety profile.
Centhaquin vs. Dopamine for Resuscitation in Hemorrhagic Shock: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Hemorrhagic shock, a life-threatening condition characterized by severe blood loss and inadequate tissue perfusion, necessitates rapid and effective resuscitation to prevent irreversible organ damage and mortality. While dopamine has been a longstanding vasopressor used in the management of shock, the novel agent centhaquin presents a promising alternative with a distinct mechanism of action. This guide provides an objective comparison of this compound and dopamine for resuscitation in hemorrhagic shock, supported by experimental data, detailed methodologies, and visual representations of their physiological pathways.
I. Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound and dopamine in hemorrhagic shock.
| Parameter | This compound | Dopamine | Source |
| Mean Arterial Pressure (MAP) | Significantly increased compared to control groups in both preclinical and clinical studies.[1][2][3][4][5] In a swine model, time to reach target MAP was significantly shorter with this compound (7.10 ± 0.97 min) compared to the control group (36.88 ± 3.26 min).[6][7] | Increases MAP.[8][9] In a piglet model of hemorrhagic shock, MAP increased to near baseline values during resuscitation.[8] | [1][2][3][4][5][6][7][8][10][9] |
| Cardiac Output (CO) | Significantly increased cardiac output, primarily by increasing stroke volume.[3][4][5][11] | Increases cardiac output.[8][10] In a piglet model, CO recovered completely or almost completely during resuscitation.[8] | [3][4][5][8][10][11] |
| Blood Lactate Levels | Significantly reduced blood lactate levels compared to control groups, indicating improved tissue perfusion.[1][3][4][5][12] In a rat model, lactate levels were 1.65 mmol/L in the this compound group versus 4.10 mmol/L in the control group one hour after resuscitation.[1] | Data on the specific effect on lactate levels in direct comparison to this compound in hemorrhagic shock is limited in the provided results. | [1][3][4][5][12] |
| Fluid Requirement | Significantly reduced the amount of resuscitation fluid required to maintain target MAP in animal models.[1] In a rabbit model, the this compound group required 126 mL of fluids compared to 213 mL in the control group.[1] | Standard resuscitation protocols for hemorrhagic shock involve fluid administration alongside vasopressors like dopamine.[8][13] | [1][8][13] |
| Survival Rate | Significantly improved survival rates in animal models of hemorrhagic shock.[6][7][11] In a swine model, all 10 animals in the this compound group survived for 24 hours, whereas only three in the control group survived.[1][6][7] | While used in shock resuscitation, studies have raised concerns about its safety, with some showing an increased risk of death in certain types of shock compared to other vasopressors.[14][15] | [1][6][7][11][14][15] |
| Adverse Effects | Well-tolerated with minimal adverse events reported in clinical trials. It does not act on beta-adrenergic receptors, reducing the risk of arrhythmias.[1][5] | Associated with a higher incidence of arrhythmias compared to other vasopressors like norepinephrine.[14][15] Other potential adverse effects include pulmonary artery vasoconstriction and decreased GI oxygenation in shock states.[15] | [1][5][14][15][16] |
II. Signaling Pathways and Mechanism of Action
A. This compound
This compound is a novel resuscitative agent with a unique dual mechanism of action that distinguishes it from traditional vasopressors.[1][12][17] It primarily acts as a venoconstrictor by stimulating peripheral α2B-adrenergic receptors, which increases venous return to the heart (preload).[1][3][4][5][11][16] This leads to an increased cardiac output.[3][4][5][12][16] Concurrently, this compound acts on central α2A-adrenergic receptors, which reduces sympathetic outflow from the brain, leading to mild arterial vasodilation and a decrease in systemic vascular resistance (afterload).[3][4][5][11][16] This combined action improves tissue perfusion without significantly increasing myocardial oxygen demand.[11][12]
B. Dopamine
Dopamine is a naturally occurring catecholamine that exerts its effects in a dose-dependent manner by stimulating dopaminergic, β1-adrenergic, and α1-adrenergic receptors.[15][18]
-
Low Dose (1-5 mcg/kg/min): Primarily stimulates D1 and D2 dopaminergic receptors, leading to vasodilation in the renal, mesenteric, and coronary vascular beds.[15][18]
-
Intermediate Dose (5-10 mcg/kg/min): Stimulates β1-adrenergic receptors in the heart, increasing myocardial contractility and heart rate, which results in increased cardiac output.[15][18]
-
High Dose (>10 mcg/kg/min): Predominantly stimulates α1-adrenergic receptors, causing peripheral vasoconstriction and an increase in systemic vascular resistance and blood pressure.[15][18]
In hemorrhagic shock, higher doses of dopamine are typically required to achieve vasoconstriction and support blood pressure.
III. Experimental Protocols
A. This compound: Swine Model of Hemorrhagic Shock
A commonly cited experimental protocol for evaluating this compound in a large animal model is as follows:
-
Animal Model: Domestic pigs are instrumented for hemodynamic monitoring.[6][7]
-
Induction of Hemorrhagic Shock: A controlled hemorrhage is induced by withdrawing blood until a target mean arterial pressure (e.g., 35-40 mmHg) is reached and maintained for a specified period (e.g., 30 minutes).[19]
-
Resuscitation: Animals are randomized to receive either a bolus of this compound (e.g., 0.015 mg/kg) followed by fluid resuscitation (e.g., Lactated Ringer's solution) or fluid resuscitation alone (control group).[6][7]
-
Monitoring: Hemodynamic parameters (MAP, CO, heart rate), blood gases, and lactate levels are monitored throughout the experiment.[19]
-
Endpoints: Primary endpoints often include the time to reach target MAP, total fluid volume required, and 24-hour survival.[6][7]
B. Dopamine: General Protocol in Hemorrhagic Shock
Experimental protocols involving dopamine in hemorrhagic shock generally follow a similar framework but focus on the effects of dopamine infusion.
-
Animal Model: Various animal models, including rats and piglets, have been used.[8][13]
-
Induction of Hemorrhagic Shock: Hemorrhagic shock is induced through controlled bleeding.[8][13]
-
Resuscitation: Resuscitation involves fluid administration, with dopamine infused at varying doses (e.g., 5-10 µg/kg/min) either early or late in the resuscitation process.[8][13]
-
Monitoring: Key parameters monitored include MAP, CO, and, in some studies, tissue oxygen tension.[8]
-
Endpoints: The primary outcomes assessed are typically hemodynamic stabilization and organ perfusion.[8][9]
IV. Conclusion
This compound emerges as a promising resuscitative agent for hemorrhagic shock with a distinct and potentially more favorable physiological profile compared to dopamine. Its unique mechanism of increasing cardiac output through enhanced venous return while concurrently reducing afterload offers a more targeted approach to improving tissue perfusion.[11][12][16] The experimental data consistently demonstrates this compound's efficacy in rapidly stabilizing hemodynamics, reducing the need for excessive fluid administration, and improving survival rates in preclinical models, with a favorable safety profile in clinical trials.[1][6][7][16]
Dopamine, while effective at increasing blood pressure and cardiac output, has a more complex, dose-dependent mechanism of action and is associated with a higher risk of adverse effects, particularly cardiac arrhythmias.[14][15] For researchers and drug development professionals, this compound represents a significant advancement in the management of hemorrhagic shock, warranting further investigation and clinical evaluation as a potential first-line resuscitative agent.
References
- 1. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 2. Frontiers | Centhaquine Restores Renal Blood Flow and Protects Tissue Damage After Hemorrhagic Shock and Renal Ischemia [frontiersin.org]
- 3. A Study to Assess the Safety and Efficacy of Centhaquine in Hypovolemic Shock Patients | Clinical Research Trial Listing [centerwatch.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine infusion during resuscitation of experimental hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of dopamine on liver dynamics in hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 12. rfppl.co.in [rfppl.co.in]
- 13. Hemmorhagic Shock: Effects of Dopamine on the Diaphragm [usuhs.edu]
- 14. sciencedaily.com [sciencedaily.com]
- 15. litfl.com [litfl.com]
- 16. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Centhaquine? [synapse.patsnap.com]
- 18. What is the mechanism of Dopamine hydrochloride? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Centhaquin and Phenylephrine in Rat Models of Hemorrhagic Shock
For Researchers, Scientists, and Drug Development Professionals
Hemorrhagic shock, a life-threatening condition characterized by severe blood loss and inadequate tissue perfusion, necessitates rapid and effective resuscitation to restore hemodynamic stability and prevent organ damage. While phenylephrine, a potent alpha-1 adrenergic agonist, has been a traditional vasopressor used in shock management, recent research has introduced Centhaquin, a novel agent with a distinct mechanism of action. This guide provides a comprehensive head-to-head comparison of this compound and phenylephrine based on available preclinical data from rat models of hemorrhagic shock.
Executive Summary
This compound demonstrates a promising profile as a resuscitative agent in rat models of hemorrhagic shock, appearing to offer advantages over traditional vasopressors like phenylephrine. Its unique mechanism of action, targeting both central and peripheral adrenergic receptors, leads to a balanced hemodynamic response, including a significant increase in cardiac output and a reduction in systemic vascular resistance. In contrast, phenylephrine primarily induces vasoconstriction, which can increase cardiac afterload and potentially compromise cardiac output. Preclinical studies in rats show that this compound is associated with improved survival times and a more significant reduction in blood lactate levels, a key indicator of tissue perfusion, when compared to standard fluid resuscitation. While direct head-to-head studies with phenylephrine in rats with comprehensive comparative data are limited, the existing evidence suggests this compound may offer a more favorable physiological response in the setting of hemorrhagic shock.
Mechanism of Action
The divergent mechanisms of action of this compound and phenylephrine underpin their different hemodynamic effects.
This compound: this compound is a quinoline derivative that acts as an alpha-2B adrenergic receptor agonist.[1][2] Its mechanism is multifaceted:
-
Peripheral α2B Adrenergic Receptor Agonism: This action on venous capacitance vessels leads to venoconstriction, which increases venous return to the heart (preload).[1]
-
Central α2A Adrenergic Receptor Agonism: This central action is thought to reduce sympathetic outflow from the brain, leading to a decrease in systemic vascular resistance (afterload).[3]
This dual mechanism results in an increased cardiac output and improved tissue perfusion without a significant increase in heart rate.[2][3]
Phenylephrine: Phenylephrine is a selective alpha-1 adrenergic receptor agonist.[4] Its primary mechanism involves:
-
Peripheral α1 Adrenergic Receptor Agonism: This leads to potent vasoconstriction of arterioles, increasing systemic vascular resistance and, consequently, mean arterial pressure.[4][5]
This action can increase the workload on the heart and may not always translate to improved cardiac output, particularly in a volume-depleted state.[4]
Signaling Pathway Diagrams
Experimental Data from Rat Models of Hemorrhagic Shock
The following tables summarize the quantitative data from studies investigating this compound and phenylephrine in rat models of hemorrhagic shock. It is important to note that direct comparative studies are limited, and the data for phenylephrine in a directly comparable rat model is not as comprehensively reported as for this compound.
Hemodynamic Parameters
| Parameter | This compound | Phenylephrine | Reference |
| Mean Arterial Pressure (MAP) | ↑ (55% and 59% increase with 0.017 and 0.05 mg/kg doses, respectively) | ↑ (Increased MAP and cerebral perfusion pressure) | [2][6] |
| Cardiac Output (CO) | ↑ (260% and 180% increase with 0.017 and 0.05 mg/kg doses, respectively) | ↓ (Decreased in a pig model) | [2][7] |
| Systemic Vascular Resistance (SVR) | ↓ (57% and 41% decrease with 0.017 and 0.05 mg/kg doses, respectively) | Not explicitly reported in rat hemorrhagic shock models | [2] |
Biochemical Markers and Survival
| Parameter | This compound | Phenylephrine | Reference |
| Blood Lactate | ↓ (Significantly decreased from 7.22 to 3.55-4.08 mmol/L at 60 min post-resuscitation) | Not explicitly reported in rat hemorrhagic shock models | [2] |
| Survival Time | ↑ (Significantly improved to 291-387 min vs. 78 min with Lactated Ringer's) | ↑ (Mortality was lowest in the phenylephrine group (11%) compared with delayed resuscitation (40%) and Ringer's lactate (33%) in a swine model) | [2][6] |
Experimental Protocols
This compound Resuscitation in a Rat Model of Hemorrhagic Shock
This protocol is based on a fixed-pressure model of hemorrhagic shock in rats.[2]
Detailed Steps:
-
Animal Model: Male, adult Sprague-Dawley rats are anesthetized.
-
Instrumentation: A pressure catheter is placed in the left femoral artery for blood pressure monitoring and blood withdrawal. Another pressure-volume catheter is placed into the left ventricle via the carotid artery to measure cardiac parameters.
-
Induction of Hemorrhagic Shock: Hemorrhage is induced by withdrawing blood from the femoral artery to lower and maintain the mean arterial pressure (MAP) at approximately 35 mmHg for 30 minutes.
-
Resuscitation: Following the shock period, resuscitation is performed. The experimental group receives this compound (at doses of 0.017 or 0.05 mg/kg) dissolved in a standard resuscitation fluid like Lactated Ringer's solution. The control group receives the resuscitation fluid alone.
-
Monitoring: Arterial blood gases and cardiovascular parameters (MAP, heart rate, cardiac output, etc.) are monitored before hemorrhage, during shock, and at various time points after resuscitation.
-
Endpoint: The primary endpoint is typically survival time.
Phenylephrine Resuscitation in a Swine Model of Uncontrolled Hemorrhagic Shock and Brain Injury
Detailed Steps:
-
Animal Model: Swine are used to model uncontrolled hemorrhage and cryogenic brain injury.
-
Induction of Injury: A splenic laceration is created to induce uncontrolled hemorrhage, and a cryogenic brain injury is inflicted.
-
Resuscitation: The experimental group receives a phenylephrine infusion to maintain the baseline MAP. Control groups receive either delayed fluid resuscitation or Ringer's lactate.
-
Monitoring: Hemodynamic variables are measured at baseline and at multiple time points during the prehospital and early hospital phases of care.
-
Endpoint: The primary endpoints include mortality, hemorrhage volume, and histological evidence of ischemia in various organs.
Discussion and Conclusion
The available preclinical data from rat models of hemorrhagic shock suggests that this compound offers a unique and potentially more beneficial approach to resuscitation compared to the traditional vasopressor phenylephrine.
This compound's ability to increase cardiac output while reducing systemic vascular resistance is a key differentiator. This physiological response suggests that this compound not only restores blood pressure but also improves overall tissue perfusion, as evidenced by the significant reduction in blood lactate levels.[2] The improved survival times observed in rats treated with this compound further support its efficacy as a resuscitative agent.[2]
Phenylephrine, on the other hand, primarily acts as a vasoconstrictor to increase MAP. While this can be effective in restoring blood pressure, the associated increase in afterload may be detrimental to a heart that is already struggling in a shock state, and in some models, it has been shown to decrease cardiac output.[7] The lack of comprehensive data on blood lactate and survival time for phenylephrine in a directly comparable rat hemorrhagic shock model makes a definitive head-to-head comparison challenging.
References
- 1. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylephrine-Modulated Cardiopulmonary Blood Flow Measured with Use of X-ray Digital Subtraction Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Centhaquine Citrate – A Composite Perspective in Managing Refractory Hemorrhagic Shock in Non-identical Etiologies - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- 4. A New Model of Severe Hemorrhagic Shock in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lactate improves cardiac efficiency after hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves resuscitative effect of hypertonic saline in hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of central hemodynamic effects of phenylephrine: an animal experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Centhaquin with Fluid Resuscitation Outperforms Fluid Resuscitation Alone in Managing Hypovolemic Shock
A comprehensive analysis of preclinical and clinical data demonstrates that the addition of centhaquin to standard fluid resuscitation significantly improves hemodynamic stability, reduces lactate levels, and increases survival rates in cases of hypovolemic and hemorrhagic shock compared to fluid resuscitation alone. This guide provides an objective comparison for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and a look into the underlying signaling pathways.
This compound, a first-in-class resuscitative agent, has shown considerable promise in numerous studies, from rodent and swine models to human clinical trials.[1] Its unique mechanism of action, targeting adrenergic receptors to improve cardiovascular function, sets it apart from traditional resuscitation methods that rely solely on volume replacement.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from various studies, highlighting the superior efficacy of the combined therapy.
Table 1: Hemodynamic and Metabolic Parameters in a Swine Model of Hemorrhagic Shock
| Parameter | This compound + Fluid Resuscitation | Fluid Resuscitation Alone (Control) | P-value |
| Time to Target Mean Arterial Pressure (min) | 7.10 ± 0.97 | 36.88 ± 3.26 | < 0.001 |
| Total Fluids Required | Significantly Lower | Significantly Higher | < 0.001 |
Source: Kontouli et al.[4]
Table 2: Survival Rates in a Swine Model of Hemorrhagic Shock
| Group | 24-hour Survival Rate | P-value |
| This compound + Fluid Resuscitation | 100% (10/10 animals) | 0.002 |
| Fluid Resuscitation Alone (Control) | 30% (3/10 animals) |
Source: Kontouli et al.[4]
Table 3: Hemodynamic and Metabolic Parameters in a Rat Model of Hemorrhagic Shock
| Parameter | This compound (0.05 mg/kg) + LR | Lactated Ringer's (LR-100) Alone |
| Survival Time (min) | 387 ± 39 | 78 ± 10 |
| Change in Mean Arterial Pressure (MAP) | +59% | -29% |
| Change in Cardiac Output (CO) | +180% | -28% |
| Blood Lactate Levels (mmol/L) at 60 min | 4.08 ± 0.28 | 10.20 ± 0.61 |
Source: Gulati et al.[5]
Table 4: Clinical Trial Efficacy of Centhaquine in Hypovolemic Shock Patients
| Outcome | This compound + Standard of Care | Standard of Care Alone (Control) |
| Improvement in Blood Pressure | Highly Significant (p<0.0001) | - |
| Reduction in Blood Lactate Levels | Significant (p=0.0012) | - |
| Improvement in Base Deficit | Significant (p<0.0001) | - |
| Mortality Reduction | 9% absolute reduction | - |
Source: Phase II/III Clinical Trial Data.[2][6]
Signaling Pathway of this compound
This compound exerts its effects through a dual mechanism involving adrenergic receptors. It primarily acts as an agonist on α2B adrenergic receptors in the venous system, leading to venoconstriction. This action increases venous return to the heart, thereby enhancing cardiac output.[7][8] Additionally, this compound interacts with central α2A adrenergic receptors, which is thought to reduce sympathetic outflow, leading to a decrease in systemic vascular resistance and improved microcirculatory perfusion.[8][9]
Experimental Protocols
The following methodologies are representative of the key preclinical studies cited.
Swine Model of Hemorrhagic Shock (Kontouli et al.)
-
Animal Model: Twenty-five female Landrace/Large-White pigs were used.
-
Instrumentation: Animals were instrumented for the monitoring of hemodynamic parameters.
-
Hemorrhagic Shock Induction: Hemorrhagic shock was induced by controlled bleeding.
-
Randomization: Pigs were randomly allocated to a control group (vehicle + lactated Ringer's solution, n=10) or a this compound group (0.015 mg/kg this compound + lactated Ringer's solution, n=10). A sham group (n=5) was also included.
-
Resuscitation: Resuscitation was initiated to a target mean arterial pressure of 90% of the baseline.
-
Outcome Measures: The primary outcomes were 24-hour survival and the total volume of resuscitation fluids required.[4]
Rat Model of Hemorrhagic Shock (Gulati et al.)
-
Animal Model: Male Sprague-Dawley rats were utilized.
-
Instrumentation: Catheters were placed for pressure monitoring and blood withdrawal.
-
Hemorrhagic Shock Induction: Hemorrhage was induced by withdrawing blood to maintain a mean arterial pressure of 35-40 mmHg for 30 minutes.
-
Resuscitation: Resuscitation was performed with either normal saline, 3% hypertonic saline, or this compound dissolved in 3% hypertonic saline.
-
Measurements: Arterial blood gases, lactate levels, and cardiovascular parameters were measured at baseline, after shock induction, and at regular intervals post-resuscitation.[10]
Logical Comparison
The core advantage of combining this compound with fluid resuscitation lies in its synergistic effect. While fluid resuscitation addresses the volume deficit, this compound actively improves the circulatory system's efficiency.
Conclusion
The available evidence strongly supports the use of this compound as an adjunct to fluid resuscitation in the management of hypovolemic and hemorrhagic shock. The combined therapy not only accelerates hemodynamic stabilization but also significantly improves survival rates in preclinical models and shows promising results in clinical trials.[2][4][11] The unique mechanism of action of this compound, which enhances cardiac output and improves microcirculation, addresses the pathophysiological derangements of shock more comprehensively than volume replacement alone.[7][8] For researchers and drug development professionals, this compound represents a significant advancement in shock resuscitation, warranting further investigation and consideration in clinical practice.
References
- 1. Centhaquine: A new resuscitative agent for haemorrhagic shock - Research Outreach [researchoutreach.org]
- 2. New medication to treat shock caused by blood or fluid loss found safe and effective | EurekAlert! [eurekalert.org]
- 3. Evolutionary Unmasking Resuscitative Therapeutics Potential of this compound Citrate in Hypovolemic Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves survival in a swine model of hemorrhagic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resuscitative effect of this compound after hemorrhagic shock in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic Potential of Centhaquine Citrate, a Selective Alpha-2B Adrenoceptor Agonist, in the Management of Circulatory Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Study to Assess the Safety and Efficacy of Centhaquine in Hypovolemic Shock Patients | Clinical Research Trial Listing [centerwatch.com]
- 10. This compound improves resuscitative effect of hypertonic saline in hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Resuscitative Effect of Centhaquine (Lyfaquin®) in Hypovolemic Shock Patients: A Randomized, Multicentric, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Species Comparative Analysis of Centhaquin's Therapeutic Window
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic window of Centhaquin, a novel resuscitative agent, with alternative therapies used in the management of hypovolemic shock. The information is supported by preclinical and clinical experimental data to aid in research and drug development decisions.
Introduction to this compound
This compound is a first-in-class resuscitative agent being investigated for the treatment of hypovolemic shock.[1][2] Its mechanism of action involves the stimulation of α2B adrenergic receptors in the venous system, leading to venoconstriction and an increase in venous return to the heart.[1][2][3] It also acts on central α2A adrenergic receptors, which is thought to reduce sympathetic outflow and enhance tissue perfusion.[1][3] This dual mechanism aims to improve cardiac output and restore tissue oxygenation in shock states.[2]
Comparative Analysis of Therapeutic Window
The therapeutic window of a drug is a critical measure of its safety, representing the range between the minimum effective dose and the dose at which unacceptable toxicity occurs. A wider therapeutic window is generally desirable, indicating a lower risk of adverse effects at therapeutic doses.
Quantitative Comparison of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of the therapeutic window, often calculated as the ratio of the 50% lethal dose (LD50) to the 50% effective dose (ED50). A higher TI suggests a more favorable safety profile. The following table summarizes the available data for this compound across different species and compares it with commonly used vasopressors. Data for standard resuscitation fluids like crystalloids and colloids are presented separately, as their therapeutic window is primarily limited by volume overload rather than direct dose-dependent toxicity.
Table 1: Cross-species Comparison of Therapeutic Index for this compound and Vasopressors
| Drug | Species | Effective Dose (ED50) Range (mg/kg) | Lethal Dose (LD50) / Maximum Tolerated Dose (MTD) (mg/kg) | Calculated Therapeutic Index (Approximate) | Reference |
| This compound | Mouse | 0.01 - 0.05 | >100 (LD50) | >2000 - 10000 | [4][5] |
| Rat | 0.01 - 0.05 | 79.43 (LD50) | 1588 - 7943 | [4][5] | |
| Rabbit | 0.01 - 0.05 | 9.55 (LD50) | 191 - 955 | [4][5] | |
| Dog | 0.01 (effective dose) | 1.0 (NOAEL) | >100 (based on NOAEL) | [4] | |
| Human | 0.01 | 0.10 (MTD) | 10 | [4][5] | |
| Norepinephrine | Dog | 0.0001 - 0.002 (infusion) | Data not available for direct TI calculation | - | [6][7] |
| Dopamine | Rat | 2 - 5 (for cardiovascular effects) | Data not available for direct TI calculation | - | [8][9] |
Note: The effective dose for this compound in animal models is based on the range found to be effective in resuscitation studies.[4][5] The therapeutic index is an approximation calculated using the upper and lower ends of the effective dose range and the provided LD50 or MTD. NOAEL (No Observed Adverse Effect Level) is used for dogs as a conservative estimate of the upper safety limit.
Table 2: Therapeutic Considerations for Standard Resuscitation Fluids
| Fluid Type | Primary Indication | Therapeutic Goal | Primary Limitation / "Toxicity" |
| Crystalloids (e.g., Normal Saline, Lactated Ringer's) | Volume expansion in hypovolemia | Restoration of intravascular volume and tissue perfusion | Fluid overload, pulmonary edema, electrolyte imbalances, metabolic acidosis (with normal saline) |
| Colloids (e.g., Albumin, Hetastarch) | Volume expansion in hypovolemia | Rapid and sustained intravascular volume expansion | Fluid overload, coagulopathy, anaphylactic reactions, renal dysfunction (with synthetic colloids) |
Signaling Pathway of this compound
The mechanism of action of this compound involves a dual effect on the adrenergic system, as depicted in the signaling pathway diagram below.
Experimental Protocols
The determination of the therapeutic window for a novel agent like this compound involves a series of well-defined preclinical and clinical studies. The following are generalized protocols based on regulatory guidelines and published research methodologies.
Preclinical Determination of Therapeutic Index
Objective: To determine the median lethal dose (LD50) and the median effective dose (ED50) in various animal species to calculate the therapeutic index.
Experimental Workflow:
Methodology for LD50 Determination (Up-and-Down Procedure - OECD 425):
-
Animal Selection: Use a single sex (usually females, as they are often slightly more sensitive) of a specific rodent species (e.g., Wistar rats).
-
Initial Dose: Start with a dose estimated to be near the LD50.
-
Dosing: Administer the dose to a single animal.
-
Observation: Observe the animal for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (typically by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Termination: The test is stopped when one of the stopping criteria is met (e.g., a certain number of reversals in outcome have occurred).
-
Calculation: The LD50 is calculated using the maximum likelihood method.
Clinical Determination of Maximum Tolerated Dose (MTD)
Objective: To determine the highest dose of a drug that can be administered to humans without causing unacceptable side effects.
Methodology (Phase I, Single Ascending Dose Study):
-
Subject Enrollment: Recruit a small cohort of healthy volunteers.
-
Initial Dose: Start with a very low dose, determined from preclinical safety data (e.g., a fraction of the NOAEL in the most sensitive species).
-
Dose Escalation:
-
Administer the initial dose to a small group of subjects (e.g., 3 active, 1 placebo).
-
Monitor subjects closely for a defined period for any adverse events (AEs) and dose-limiting toxicities (DLTs).
-
If the dose is well-tolerated, enroll a new cohort and administer a higher, pre-defined dose.
-
-
MTD Determination: Continue dose escalation until a dose is reached at which a pre-specified proportion of subjects experience DLTs. The MTD is typically defined as the dose level below this.
Conclusion
This compound demonstrates a wide therapeutic window in multiple preclinical species, with a calculated therapeutic index significantly higher than what is typically observed for many cardiovascular drugs. The MTD in humans also suggests a favorable safety margin at the clinically effective dose. In contrast, while essential for resuscitation, standard fluids carry the risk of volume-related complications, and vasopressors have a narrower therapeutic range with significant potential for adverse cardiovascular effects. The unique mechanism of action of this compound, targeting both venous return and central sympathetic outflow, may contribute to its favorable safety and efficacy profile. Further clinical investigation is warranted to fully elucidate its therapeutic potential in the management of hypovolemic shock.
References
- 1. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Federal Register :: International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability [federalregister.gov]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 4. fda.gov [fda.gov]
- 5. droracle.ai [droracle.ai]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dopamine and Spatial Working Memory in Rats and Monkeys: Pharmacological Reversal of Stress-Induced Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]
A Statistical Analysis Plan for a Comparative Trial of Centhaquin in Hypovolemic Shock
This guide outlines a comprehensive statistical analysis plan for a prospective, randomized, double-blind, active-controlled non-inferiority trial comparing the efficacy and safety of Centhaquin to norepinephrine in patients with hypovolemic shock. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Rationale
Hypovolemic shock, a life-threatening condition characterized by inadequate tissue perfusion due to severe blood or fluid loss, requires prompt and effective resuscitation to restore hemodynamic stability and prevent organ failure.[1] Standard of care often includes fluid resuscitation and the use of vasopressors to maintain mean arterial pressure (MAP).[2] Norepinephrine is a commonly used vasopressor in this setting.[3][4][5]
This compound is a novel resuscitative agent with a unique mechanism of action. It acts on α2B adrenergic receptors to increase venous return to the heart and on central α2A adrenergic receptors to reduce sympathetic drive, thereby improving tissue perfusion.[1][2][6][7] Phase II and III clinical trials have demonstrated this compound's efficacy in improving blood pressure, reducing lactate levels, and showing a trend towards reduced mortality in patients with hypovolemic shock when compared to standard of care with a placebo.[1][4]
This statistical analysis plan details the methodology for a non-inferiority trial designed to demonstrate that this compound is not clinically worse than norepinephrine for the treatment of hypovolemic shock. A non-inferiority design is appropriate when a new treatment offers advantages such as a different mechanism of action or a potentially better safety profile, and is not expected to be significantly less effective than the standard active treatment.
Trial Objectives and Endpoints
Primary Objective:
-
To demonstrate that this compound is non-inferior to norepinephrine in achieving hemodynamic stabilization in patients with hypovolemic shock.
Secondary Objectives:
-
To compare the effects of this compound and norepinephrine on markers of tissue perfusion and metabolic resuscitation.
-
To evaluate the safety and tolerability of this compound compared to norepinephrine.
-
To assess the impact of this compound versus norepinephrine on organ function.
-
To compare the 28-day all-cause mortality between the two treatment groups.
Endpoints:
| Endpoint Category | Endpoint | Timepoint(s) for Assessment |
| Primary Efficacy | Proportion of patients achieving a sustained Mean Arterial Pressure (MAP) of ≥ 65 mmHg without the need for additional vasopressors. | Within the first 6 hours of treatment initiation |
| Secondary Efficacy | Change from baseline in serum lactate levels. | 6, 12, 24, and 48 hours post-treatment initiation |
| Change from baseline in base deficit. | 6, 12, 24, and 48 hours post-treatment initiation | |
| Total volume of resuscitation fluids administered. | First 48 hours | |
| 28-day all-cause mortality. | Day 28 | |
| Safety | Incidence and severity of adverse events (AEs) and serious adverse events (SAEs). | Throughout the trial |
| Incidence of new-onset arrhythmias. | First 48 hours | |
| Organ Function | Change in Sequential Organ Failure Assessment (SOFA) score. | Baseline, Day 3, and Day 7 |
| Incidence of acute kidney injury (AKI) based on KDIGO criteria. | First 7 days |
Experimental Protocols
Trial Design: A prospective, multicenter, randomized, double-blind, active-controlled, parallel-group, non-inferiority trial.
Patient Population: Adult patients (18-65 years) diagnosed with hypovolemic shock, defined as a systolic blood pressure (SBP) of ≤ 90 mmHg and evidence of inadequate tissue perfusion (e.g., serum lactate ≥ 2 mmol/L).
Randomization and Blinding: Eligible patients will be randomized in a 1:1 ratio to receive either this compound or norepinephrine. Both the investigational product and the active comparator will be prepared and administered by an unblinded pharmacist to maintain blinding for the investigators, clinical staff, and patients.
Interventions:
-
This compound Group: this compound citrate at a dose of 0.01 mg/kg body weight will be administered as an intravenous infusion over 1 hour in 100 ml of normal saline.[1] Subsequent doses may be administered if hemodynamic targets are not met, up to a maximum of three doses in 24 hours.
-
Norepinephrine Group: Norepinephrine will be initiated at a standard infusion rate and titrated to maintain a target MAP of ≥ 65 mmHg, according to institutional protocols.
Concomitant Therapy: All patients will receive the standard of care for hypovolemic shock, including fluid resuscitation and blood products as clinically indicated.
Statistical Analysis Plan
General Principles: All statistical tests will be two-sided with a significance level (α) of 0.05, unless otherwise specified. The primary analysis will be performed on the per-protocol (PP) population, with a supportive analysis on the intention-to-treat (ITT) population.
Primary Endpoint Analysis:
The primary analysis will assess the non-inferiority of this compound to norepinephrine for the primary efficacy endpoint. The null hypothesis (H0) is that this compound is inferior to norepinephrine, and the alternative hypothesis (H1) is that this compound is non-inferior.
-
Non-Inferiority Margin (Δ): The non-inferiority margin will be set at -10%. This margin is based on a combination of clinical judgment and statistical reasoning, preserving a substantial portion of the known effect of norepinephrine.
-
Statistical Test: A one-sided 97.5% confidence interval (CI) for the difference in the proportion of responders (this compound - Norepinephrine) will be calculated. If the lower bound of this CI is greater than -Δ (-10%), non-inferiority will be concluded.
Secondary Endpoint Analysis:
-
Continuous Variables: Changes from baseline in serum lactate, base deficit, and SOFA score will be compared between the two groups using an analysis of covariance (ANCOVA), with the baseline value as a covariate.
-
Categorical Variables: The incidence of AEs, SAEs, arrhythmias, and AKI will be compared using the Chi-squared test or Fisher's exact test, as appropriate.
-
Time-to-Event Analysis: The 28-day all-cause mortality will be analyzed using the Kaplan-Meier method, and the survival curves will be compared using the log-rank test.
Sample Size Calculation:
Assuming a response rate of 75% in the norepinephrine group, a non-inferiority margin of -10%, a one-sided significance level of 0.025, and 80% power, a sample size of approximately 328 patients per group (total of 656 patients) will be required. This calculation accounts for a potential 10% dropout rate.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Comparative trial workflow.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. arkansastraumasociety.org [arkansastraumasociety.org]
- 3. Vasopressors: Do they have any role in hemorrhagic shock? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. UMEM Educational Pearls - University of Maryland School of Medicine, Department of Emergency Medicine [em.umaryland.edu]
- 6. nysora.com [nysora.com]
- 7. The effect of using low dose norepinephrine before hypotensive resuscitation in hemorrhagic shock; a randomized controlled trial | Anaesthesia, Pain & Intensive Care [apicareonline.com]
Safety Operating Guide
Safe Disposal of Centhaquin: A Guide for Laboratory Professionals
An essential guide to the proper handling and disposal of Centhaquin, ensuring the safety of personnel and the environment.
For researchers and scientists working with this compound, an investigational drug with potential as a resuscitative agent, adherence to proper disposal protocols is critical.[1][2][3][4] This document provides a comprehensive overview of the necessary safety measures and step-by-step procedures for the effective management and disposal of this compound waste in a laboratory setting.
Understanding the Hazards
This compound is classified with specific hazards that necessitate careful handling and disposal. It is known to cause skin irritation and serious eye irritation.[1][5][6] Furthermore, it may have long-lasting harmful effects on aquatic life.[1][5] Personal protective equipment (PPE), including gloves and eye protection, should be worn at all times when handling this compound.[5][6]
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Formula | C22H25N3 |
| Molecular Weight | 331.45 g/mol |
| CAS Number | 57961-90-7 |
| Appearance | Light yellow to yellow solid |
| Solubility in DMSO | 62.5 mg/mL (188.57 mM) |
| Storage Temperature | -20°C |
Note: Data sourced from various chemical suppliers and databases.[1][2]
Disposal Procedures for this compound
As an investigational new drug and a chemical with identified hazards, this compound and its containers must be disposed of as hazardous waste.[7][8][9][10] The following procedures are based on general best practices for investigational drug disposal and chemical waste management.
Step 1: Segregation and Labeling
-
Segregate Waste: All materials contaminated with this compound, including unused product, solutions, empty vials, and contaminated labware (e.g., pipette tips, gloves), must be segregated from non-hazardous waste.
-
Use Designated Containers: Collect all this compound waste in a clearly labeled, sealed, and leak-proof hazardous waste container.[7] The container should be appropriate for chemical waste and clearly marked with the words "Hazardous Waste" and the name "this compound."
Step 2: On-site Handling and Temporary Storage
-
Avoid Environmental Release: Prevent the release of this compound into the environment.[5] Do not dispose of this compound down the drain or in the regular trash.
-
Secure Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated.
Step 3: Professional Disposal
-
Engage a Licensed Waste Disposal Vendor: The disposal of this compound waste must be handled by a licensed and approved environmental management vendor.[7][8] This ensures that the waste is transported, treated, and disposed of in accordance with all federal, state, and local regulations.
-
Incineration: The recommended method of destruction for investigational and hazardous pharmaceutical waste is incineration at a permitted facility.[7][8][9]
-
Documentation: Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal vendor. A certificate of destruction should be obtained from the vendor and kept on file.[7][8]
Disposal of Empty Containers
-
Empty vials and containers that once held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself.[7][9] They should not be rinsed into the sewer system or placed in the regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, research facilities can ensure they are in compliance with safety regulations and are protecting their personnel and the environment from the potential hazards of this compound.
References
- 1. Centhaquine | C22H25N3 | CID 162163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Centhaquine | 57961-90-7 [chemicalbook.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 10. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Essential Safety and Logistical Information for Handling Centhaquin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Centhaquin is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of this compound's key chemical and physical properties is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₅N₃ | [1] |
| Molecular Weight | 331.5 g/mol | [1] |
| Appearance | Solid | MedChemExpress |
| Solubility | DMSO: 62.5 mg/mL (188.57 mM) | [2] |
| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year. | [2] |
Hazard Identification and Safety Precautions
This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[1][3].
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life |
Signal Word: Warning[3]
Precautionary Statements: [1][3]
-
P264: Wash skin thoroughly after handling.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.
-
P337 + P313: If eye irritation persists: Get medical advice/attention.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted for all procedures involving this compound to ensure appropriate PPE is selected[4][5][6]. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation[3][4]. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards[4][7]. | To protect against eye irritation from splashes or aerosols[3][4]. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination[4][7]. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a NIOSH-approved respirator if aerosols may be generated[8]. | To prevent inhalation if the material is aerosolized. |
Operational and Disposal Plans
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Detailed Methodologies
In Vivo Experimental Protocol Example (Rat Model of Hemorrhagic Shock)
This protocol is a summary of methodologies described in published research[9][10].
-
Animal Preparation: Adult Sprague-Dawley rats are anesthetized. Catheters are placed for blood withdrawal, pressure monitoring, and drug administration[10].
-
Induction of Hemorrhage: Blood is withdrawn to maintain a mean arterial pressure (MAP) of 35-40 mm Hg for a specified period (e.g., 30 minutes)[10].
-
Resuscitation:
-
Monitoring: Cardiovascular parameters, blood gases, and lactate levels are monitored throughout the experiment[10].
-
Endpoint: The primary endpoint may be survival time or restoration of hemodynamic parameters[9].
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal Pathway
Caption: A logical flow for the segregation and disposal of waste generated from handling this compound.
Step-by-Step Disposal Guidance:
-
Unused or Expired this compound:
-
Do not dispose of down the drain or in regular trash[11][12][13].
-
The preferred method is to use a chemical waste disposal service or a drug take-back program[11][12].
-
If a take-back program is unavailable, mix the unused compound with an inert and non-palatable material such as cat litter or coffee grounds. Place the mixture in a sealed container to prevent leakage and dispose of it in the designated hazardous waste stream[14][13].
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, should be considered contaminated waste.
-
Place these materials in a clearly labeled, sealed container or bag for hazardous waste[15].
-
-
Decontamination of Reusable Equipment:
-
Thoroughly clean and decontaminate all non-disposable equipment and surfaces that have come into contact with this compound. Use an appropriate cleaning agent and follow your institution's standard operating procedures for decontamination.
-
-
Final Disposal:
-
All generated hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations[12]. Ensure that all waste is properly manifested and tracked to its final disposal.
-
References
- 1. Centhaquine | C22H25N3 | CID 162163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. en-med.tau.ac.il [en-med.tau.ac.il]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Efficacy of this compound as a small volume resuscitative agent in severely hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound improves resuscitative effect of hypertonic saline in hemorrhaged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. fda.gov [fda.gov]
- 13. dea.gov [dea.gov]
- 14. How to Dispose of Unused Medicine Responsibly to Protect the Environment | Pfizer [pfizer.com]
- 15. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
